molecular formula C10H14N2O7 B15587562 5-Hydroxymethyl xylouridine

5-Hydroxymethyl xylouridine

Numéro de catalogue: B15587562
Poids moléculaire: 274.23 g/mol
Clé InChI: VQAJJNQKTRZJIQ-JVZYCSMKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Hydroxymethyl xylouridine is a useful research compound. Its molecular formula is C10H14N2O7 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H14N2O7

Poids moléculaire

274.23 g/mol

Nom IUPAC

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7-,9-/m1/s1

Clé InChI

VQAJJNQKTRZJIQ-JVZYCSMKSA-N

Origine du produit

United States

Foundational & Exploratory

5-Hydroxymethyl xylouridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl xylouridine is a modified pyrimidine (B1678525) nucleoside, structurally analogous to thymidine (B127349). As a member of the xylouridine family, it features a xylose sugar moiety instead of the ribose or deoxyribose found in natural nucleosides. The presence of a hydroxymethyl group at the 5-position of the uracil (B121893) base further distinguishes it, suggesting potential for unique biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, drawing on available data for the compound and its close structural relatives to offer insights for research and drug development.

Core Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.

PropertyDataReference
Chemical Structure C₁₀H₁₄N₂O₇[1]
Molecular Weight 274.23 g/mol [2]
CAS Number 52448-09-6[1]
Predicted Density 1.689 ± 0.06 g/cm³
Predicted pKa 9.01 ± 0.10
Melting Point Data not available
Solubility Data not available

Synthesis and Characterization

G cluster_synthesis Generalized Synthesis of this compound Xylose D-Xylose ProtectedXylose Protected Xylofuranose (B8766934) (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose) Xylose->ProtectedXylose Protection Coupling Glycosylation (Lewis Acid Catalyst, e.g., SnCl₄ or TMSOTf) ProtectedXylose->Coupling HMU 5-Hydroxymethyluracil SilylatedHMU Silylated 5-Hydroxymethyluracil HMU->SilylatedHMU Silylation SilylatedHMU->Coupling ProtectedNucleoside Protected this compound Coupling->ProtectedNucleoside Deprotection Deprotection (e.g., Methanolic Ammonia) ProtectedNucleoside->Deprotection FinalProduct This compound Deprotection->FinalProduct

A generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Based on general methods for nucleoside synthesis[3][5], a potential protocol would involve:

  • Protection of D-Xylose: Acetylation and benzoylation of D-xylose to form a stable, protected xylofuranose derivative suitable for glycosylation.

  • Silylation of 5-Hydroxymethyluracil: Treatment of 5-Hydroxymethyluracil with a silylating agent (e.g., hexamethyldisilazane) to enhance its solubility and reactivity.

  • Glycosylation: Coupling of the protected xylofuranose with the silylated 5-Hydroxymethyluracil in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) in an anhydrous solvent.

  • Purification of the Protected Nucleoside: Separation of the desired protected nucleoside from the reaction mixture using column chromatography.

  • Deprotection: Removal of the protecting groups (e.g., benzoyl groups) using a base, such as methanolic ammonia, to yield the final product.

  • Final Purification: Purification of this compound by recrystallization or column chromatography.

Spectroscopic Characterization

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the reviewed literature. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the protons of the xylose sugar (anomeric proton, furanose ring protons, and hydroxymethyl protons) and the uracil base (H-6 proton and hydroxymethyl protons).

  • ¹³C NMR: Resonances for the carbon atoms of the xylose moiety and the uracil base, including the carbonyl carbons.

  • IR: Absorption bands characteristic of hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (274.23 g/mol ).

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound is limited. However, it is described as a thymidine analog with potential insertional activity towards replicated DNA.[6] Insights into its potential biological roles can be inferred from studies on structurally related compounds, primarily 5-hydroxymethyl-2'-deoxyuridine (B45661) (HMdU) and 5-Hydroxymethylfurfural (5-HMF).

Insights from 5-hydroxymethyl-2'-deoxyuridine (HMdU)

HMdU is a known product of oxidative DNA damage and has been studied for its cytotoxic and mutagenic effects.[7][8]

  • Incorporation into DNA: HMdU can be phosphorylated to its triphosphate form and subsequently incorporated into DNA during replication.[3]

  • Cytotoxicity: The incorporation of HMdU into DNA can lead to cytotoxicity.[9]

  • Marker for Oxidative Stress: Elevated levels of HMdU in DNA are considered a biomarker for oxidative stress and have been associated with an increased risk of certain cancers, such as breast cancer.[7]

Insights from 5-Hydroxymethylfurfural (5-HMF)

5-HMF, which shares the 5-hydroxymethyl moiety on a heterocyclic ring, has been shown to possess anti-inflammatory and neuroprotective properties.

  • Anti-inflammatory and Neuroprotective Effects: Studies have indicated that 5-HMF can activate the Nrf2/ARE signaling pathway, which is involved in the cellular antioxidant response.

  • Modulation of Inflammatory Pathways: 5-HMF has been shown to suppress the MAPK, NF-κB, and mTOR signaling pathways, which are key regulators of inflammation.

Hypothesized Signaling Pathways for this compound

Based on its structural similarities to thymidine and the known activities of related compounds, the following diagram illustrates potential, yet unconfirmed, signaling pathways and cellular effects of this compound.

G cluster_pathway Hypothesized Cellular Effects of this compound cluster_dna DNA Metabolism cluster_signaling Signaling Pathways (Inferred from 5-HMF) HMXU This compound Phosphorylation Phosphorylation HMXU->Phosphorylation Nrf2_ARE Nrf2/ARE Pathway HMXU->Nrf2_ARE ? MAPK_NFkB MAPK/NF-κB Pathway HMXU->MAPK_NFkB ? HMXU_TP This compound Triphosphate Phosphorylation->HMXU_TP DNA_Polymerase DNA Polymerase HMXU_TP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Antioxidant_Response Antioxidant Response Nrf2_ARE->Antioxidant_Response Inflammation Inflammation MAPK_NFkB->Inflammation

Hypothesized cellular pathways for this compound.

Conclusion and Future Directions

This compound represents an intriguing but understudied nucleoside analog. While its fundamental physicochemical properties and specific biological activities are not yet well-defined, its structural similarity to thymidine and other biologically active 5-hydroxymethylated compounds suggests a potential for significant cellular effects, likely through interference with DNA synthesis and modulation of key signaling pathways.

Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthesis protocol and full spectroscopic characterization (NMR, IR, MS) are crucial for enabling further biological studies.

  • Determination of Physicochemical Properties: Experimental determination of its melting point and solubility in various solvents will be essential for formulation and in vitro assay development.

  • In Vitro and In Vivo Evaluation: Comprehensive studies are needed to elucidate its specific biological activities, including its effects on cell proliferation, DNA integrity, and key signaling pathways in various cell lines and animal models.

  • Mechanism of Action Studies: Detailed investigations into its cellular uptake, metabolism, and molecular targets will be necessary to fully understand its mechanism of action.

A thorough understanding of these fundamental aspects will be paramount to unlocking the full therapeutic or research potential of this compound.

References

preliminary research on 5-Hydroxymethyl xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Hydroxymethyl-2'-deoxyuridine (B45661)

Abstract

5-Hydroxymethyl-2'-deoxyuridine (HMdU), a nucleoside analog of thymidine (B127349), has garnered significant interest within the scientific community for its diverse biological activities. It is recognized both as a product of oxidative DNA damage and as a synthetic compound with potential therapeutic applications. Research has highlighted its roles as an anticancer and antiviral agent, primarily through its interaction with nucleic acid metabolism. This document provides a comprehensive technical overview of HMdU, detailing its synthesis, biological functions, mechanism of action, and relevant experimental protocols. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical Properties and Synthesis

5-Hydroxymethyl-2'-deoxyuridine is a modified pyrimidine (B1678525) nucleoside where the methyl group at the C5 position of thymidine is hydroxylated. This modification is crucial to its biological properties.

Synthesis Protocols

Several methods for the synthesis of HMdU and its derivatives have been established, often involving the functionalization of a precursor like 2'-deoxyuridine (B118206).

Protocol 1: Base-Catalyzed Hydroxymethylation A common method involves the reaction of deoxyuridine with formaldehyde (B43269) in the presence of a base.

  • Reactants : 2'-deoxyuridine and paraformaldehyde.

  • Conditions : The reactants are combined in aqueous potassium hydroxide (B78521) (KOH).[1]

  • Procedure : The reaction mixture is processed to yield 5-Hydroxymethyl-2'-deoxyuridine. This initial product can then be further modified, for example, by selective acetylation of the 5-(hydroxymethyl) group. This is achieved by refluxing in acetic acid containing catalytic trifluoroacetic acid, yielding the acetylated derivative with high efficiency (84% yield).[1]

Protocol 2: Multi-step Synthesis of Derivatives For creating derivatives such as 5-(azidomethyl)-2'-deoxyuridine, a multi-step process starting from HMdU is employed.

  • Step 1: Tosylation : HMdU is treated with p-toluenesulfonyl chloride, resulting in a mixture of mono- and ditosylated nucleosides.[2]

  • Step 2: Azide (B81097) Displacement : The tosylated intermediates are then reacted with an azide source (e.g., lithium azide) to produce the corresponding azidomethyl derivatives.[2]

  • Step 3: Reduction (for aminomethyl derivatives) : The azido (B1232118) group can be subsequently reduced via catalytic hydrogenation to yield the corresponding aminomethyl nucleosides.[2]

A workflow for a common synthesis approach is illustrated below.

G cluster_synthesis Synthesis of 5-Hydroxymethyl-2'-deoxyuridine (HMdU) dU 2'-deoxyuridine reagents1 Aqueous KOH dU->reagents1 paraformaldehyde Paraformaldehyde paraformaldehyde->reagents1 HMdU 5-Hydroxymethyl-2'- deoxyuridine (HMdU) reagents1->HMdU Hydroxymethylation

Caption: Base-catalyzed synthesis of HMdU from 2'-deoxyuridine.

Biological Activity

HMdU exhibits significant cytotoxic and antiviral properties, which have been evaluated in various in vitro models.

Anticancer Activity

HMdU has demonstrated inhibitory effects on the growth of several cancer cell lines. Its activity is believed to stem from its incorporation into DNA, leading to cytotoxicity.[1] It has shown efficacy against murine Sarcoma 180 and L1210 cells in culture.[2] Furthermore, HMdU acts synergistically with the common chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) against various cancer cell lines, including HT-29, HCT116, and PANC-1, without affecting normal embryonic lung fibroblasts.[3]

Antiviral Activity

The antiviral properties of HMdU and its derivatives are notable, particularly against herpes simplex virus type 1 (HSV-1).[2] The compound shows a strong affinity for the HSV-1 encoded pyrimidine deoxyribonucleoside kinase, an enzyme critical for viral replication.[2][3] Ether derivatives of HMdU, such as 5-Methoxy-methyldeoxyuridine, have also been found to be potent inhibitors of the herpesvirus responsible for infectious bovine rhinotracheitis.[4]

Role as a DNA Damage Marker

Beyond its synthetic applications, HMdU is an endogenous product of oxidative stress. It is formed when hydroxyl radicals attack thymidine residues within DNA.[1] Its presence in cellular DNA has been identified following exposure to radiation and oxidizing chemicals.[1] Elevated levels of HMdU in DNA from peripheral blood have been observed in breast cancer patients compared to controls, suggesting its potential as a biomarker for cancer or systemic oxidative stress.[5][6]

Mechanism of Action

The biological effects of HMdU are rooted in its structural similarity to thymidine, allowing it to interfere with nucleic acid metabolism, particularly in rapidly replicating cells like cancer cells and virus-infected cells.

Antiviral Mechanism: In virus-infected cells, especially those with HSV, the viral-specific thymidine kinase (TK) efficiently phosphorylates HMdU into its monophosphate form. Cellular kinases then further phosphorylate it to the triphosphate derivative. This triphosphate analog can then be incorporated into the growing viral DNA chain by DNA polymerase. The presence of the hydroxymethyl group can disrupt proper DNA structure and replication, leading to inhibition of viral propagation. HMdU is a potent inhibitor of HSV-1 pyrimidine 2'-deoxyribonucleoside kinase, with a reported Kᵢ value of 3.5 μM.[3]

Anticancer Mechanism: In mammalian cells, the metabolic pathway of HMdU involves its phosphorylation and subsequent incorporation into DNA, resulting in cytotoxicity.[7] The toxic effects of HMdU can be suppressed by the addition of thymidine, indicating competition for the same metabolic pathways.[7] When cells are exposed to HMdU, it is converted to HMdU triphosphate and integrated into the DNA.[7] Interestingly, this process can lead to a synergistic toxic effect when cells are co-exposed to HMdU and its free base, 5-hydroxymethyluracil (B14597) (hmUra), possibly through the inhibition of a DNA glycosylase responsible for removing hmUra from DNA.[7]

G cluster_moa Proposed Mechanism of Action of HMdU HMdU HMdU (extracellular) HMdU_intra HMdU (intracellular) HMdU->HMdU_intra Cellular Uptake HMdUMP HMdU-Monophosphate HMdU_intra->HMdUMP Phosphorylation HMdUDP HMdU-Diphosphate HMdUMP->HMdUDP Phosphorylation HMdUTP HMdU-Triphosphate HMdUDP->HMdUTP Phosphorylation Viral_DNA Viral DNA Chain HMdUTP->Viral_DNA Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->Viral_DNA Catalyzes Inhibition Inhibition of Viral Replication Viral_DNA->Inhibition Viral_TK Viral Thymidine Kinase (TK) Viral_TK->HMdUMP Catalyzes Cell_Kinases Cellular Kinases Cell_Kinases->HMdUDP Cell_Kinases->HMdUTP

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxymethyl xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxymethyl xylouridine, a modified nucleoside of significant interest in biomedical research. This document details a feasible synthetic pathway, experimental protocols, and analytical characterization methods, presenting quantitative data in a clear, tabular format. Furthermore, logical workflows and relationships are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a pyrimidine (B1678525) nucleoside analog distinguished by a hydroxymethyl group at the C5 position of the uracil (B121893) base and a xylose sugar moiety. Modified nucleosides are a cornerstone of therapeutic agent development, with applications as antiviral and anticancer drugs. The structural modifications of these analogs allow them to interfere with essential cellular processes such as DNA and RNA synthesis. Xylouridine derivatives, in particular, are explored for their potential biological activities. This guide outlines a plausible synthetic route and the analytical methods required for the unambiguous characterization of this compound.

Synthesis of this compound

A multi-step chemical synthesis approach is proposed for the preparation of this compound, commencing from a protected xylouridine derivative. The overall synthetic workflow is depicted below.

Synthesis_Workflow Xylouridine Xylouridine Protected_Xylouridine 2',3',5'-Tri-O-acetyl-xylouridine Xylouridine->Protected_Xylouridine Acetylation Chloromethyl_Xylouridine 5-Chloromethyl-2',3',5'-tri-O-acetyl-xylouridine Protected_Xylouridine->Chloromethyl_Xylouridine Chloromethylation Acetoxymethyl_Xylouridine 5-Acetoxymethyl-2',3',5'-tri-O-acetyl-xylouridine Chloromethyl_Xylouridine->Acetoxymethyl_Xylouridine Acetylation Hydroxymethyl_Xylouridine_Protected 5-Hydroxymethyl-2',3',5'-tri-O-acetyl-xylouridine Acetoxymethyl_Xylouridine->Hydroxymethyl_Xylouridine_Protected Selective Deacetylation Final_Product This compound Hydroxymethyl_Xylouridine_Protected->Final_Product Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',3',5'-Tri-O-acetyl-xylouridine (Protection)

This initial step involves the protection of the hydroxyl groups of the xylose moiety to prevent side reactions in subsequent steps.

  • Materials: Xylouridine, Acetic Anhydride (B1165640), Pyridine.

  • Procedure:

    • Suspend xylouridine in pyridine.

    • Add acetic anhydride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with methanol.

    • Evaporate the solvents under reduced pressure.

    • Purify the residue by silica (B1680970) gel chromatography to yield 2',3',5'-Tri-O-acetyl-xylouridine.

Step 2: Synthesis of 5-Chloromethyl-2',3',5'-tri-O-acetyl-xylouridine (Chloromethylation)

The protected xylouridine is then chloromethylated at the C5 position of the uracil base.

  • Materials: 2',3',5'-Tri-O-acetyl-xylouridine, Paraformaldehyde, Hydrogen Chloride (gas), Acetic Acid.

  • Procedure:

    • Suspend 2',3',5'-Tri-O-acetyl-xylouridine and paraformaldehyde in glacial acetic acid.

    • Bubble dry hydrogen chloride gas through the suspension while stirring.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product to obtain 5-Chloromethyl-2',3',5'-tri-O-acetyl-xylouridine.

Step 3: Synthesis of 5-Acetoxymethyl-2',3',5'-tri-O-acetyl-xylouridine (Acetylation)

The chloromethyl group is converted to an acetoxymethyl group.

  • Materials: 5-Chloromethyl-2',3',5'-tri-O-acetyl-xylouridine, Sodium Acetate (B1210297), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-Chloromethyl-2',3',5'-tri-O-acetyl-xylouridine in DMF.

    • Add sodium acetate and heat the mixture.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Purify the residue by chromatography to yield 5-Acetoxymethyl-2',3',5'-tri-O-acetyl-xylouridine.

Step 4 & 5: Synthesis of this compound (Deprotection)

The final steps involve the deprotection of the acetyl groups from both the C5-hydroxymethyl group and the sugar moiety.

  • Materials: 5-Acetoxymethyl-2',3',5'-tri-O-acetyl-xylouridine, Methanolic Ammonia (B1221849) or a mild base catalyst (e.g., triethylamine (B128534) in aqueous methanol).

  • Procedure:

    • Dissolve 5-Acetoxymethyl-2',3',5'-tri-O-acetyl-xylouridine in methanolic ammonia or a solution of triethylamine in aqueous methanol.

    • Stir the reaction at room temperature until all acetyl groups are removed (monitored by TLC or HPLC).

    • Evaporate the solvent under reduced pressure.

    • Purify the final product, this compound, by recrystallization or

5-Hydroxymethyl Xylouridine: An In-depth Technical Guide on a Novel Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Publicly available scientific literature contains exceptionally limited information regarding the specific biological functions of 5-Hydroxymethyl xylouridine. The vast majority of research has focused on a closely related analog, 5-Hydroxymethyl-2'-deoxyuridine (B45661) (HMdU), which features a deoxyribose sugar instead of a xylose sugar. This technical guide will provide a comprehensive overview of the known functions, experimental data, and associated protocols for HMdU as a proxy, given its structural similarity. The key distinction lies in the stereochemistry of the sugar moiety, which could significantly impact its biological activity. All data and descriptions herein, unless explicitly stated otherwise, pertain to 5-Hydroxymethyl-2'-deoxyuridine.

Core Concepts and Chemical Properties

This compound is a modified pyrimidine (B1678525) nucleoside, analogous to thymidine (B127349). Its structure consists of a 5-hydroxymethyluracil (B14597) base attached to a xylose sugar. The presence of the hydroxymethyl group at the 5th position of the uracil (B121893) ring and the xylofuranose (B8766934) sugar configuration are the key features that distinguish it from canonical nucleosides.

The related compound, 5-Hydroxymethyl-2'-deoxyuridine (HMdU), is a thymidine analog where the methyl group at the 5-position of the uracil ring is replaced by a hydroxymethyl group.[1] This modification has significant implications for its biological activity, including its potential as an anticancer and antiviral agent.

Biological Functions and Mechanisms of Action

The biological functions of 5-Hydroxymethyl-2'-deoxyuridine are primarily linked to its ability to act as a thymidine analog, thereby interfering with DNA synthesis and repair. It is also recognized as a marker of oxidative DNA damage.

Anticancer Activity

HMdU exhibits cytotoxic effects against various cancer cell lines.[2][3] Its primary mechanism of action is believed to be through its incorporation into DNA, which can lead to DNA damage and cell death.[1][2]

Key Anticancer Effects:

  • Inhibition of Cellular Proliferation: HMdU has been shown to inhibit the growth of several human leukemia cell lines.[2]

  • Induction of DNA Damage: As a product of ionizing radiation, HMdU is recognized as a form of DNA damage.[4] Its presence in DNA can trigger cellular repair mechanisms or, if extensive, lead to apoptosis.

  • Potential as a Chemotherapy Sensitizer: HMdU can act synergistically with other chemotherapeutic agents like 5-fluorouracil.[3]

Antiviral Activity

HMdU and its derivatives have demonstrated activity against certain viruses, particularly herpes simplex virus type 1 (HSV-1).[3] This is attributed to its ability to be phosphorylated by viral-specific enzymes, such as HSV-1 pyrimidine deoxyribonucleoside kinase, leading to its incorporation into the viral DNA and subsequent chain termination or dysfunction.[2][3]

Marker of Oxidative Stress and Disease

Elevated levels of HMdU in cellular DNA are considered a biomarker for oxidative stress, a condition implicated in various diseases, including cancer.[5][6] It is formed in DNA through the oxidation of the thymine (B56734) methyl group by reactive oxygen species.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of 5-Hydroxymethyl-2'-deoxyuridine.

Cell LineActivity MetricValueReference
Human Leukemia Cell Lines (various)IC501.7-5.8 µM[2]
Murine Sarcoma 180ED508.5 µM[3]
Ehrlich Ascites CarcinomaED504 µM[3]
HT-29, HCT116, PANC-1, EKVXSynergismwith 5-fluorouracil[3]

Table 1: Anticancer Activity of 5-Hydroxymethyl-2'-deoxyuridine

Virus/EnzymeActivity MetricValueReference
Herpes Simplex Virus Type 1 (HSV-1)Viral Titer Reductionto 0.05% at 200 µM[3]
HSV-1 Pyrimidine Deoxyribonucleoside KinaseKi3.5 µM[3]

Table 2: Antiviral Activity of 5-Hydroxymethyl-2'-deoxyuridine

Signaling Pathways and Molecular Interactions

The precise signaling pathways directly modulated by this compound are not known. However, based on the known functions of its deoxy-analog, HMdU, we can infer its involvement in DNA damage response pathways. The incorporation of HMdU into DNA would likely trigger a cascade of events involving sensor proteins, kinases, and effector proteins that ultimately lead to cell cycle arrest, DNA repair, or apoptosis.

Below is a conceptual diagram illustrating the potential cellular fate and consequences of HMdU incorporation into DNA.

HMdU_Metabolic_Pathway HMdU_ext Extracellular HMdU HMdU_int Intracellular HMdU HMdU_ext->HMdU_int Transport HMdUMP HMdUMP HMdU_int->HMdUMP Thymidine Kinase HMdUDP HMdUDP HMdUMP->HMdUDP TMP Kinase HMdUTP HMdUTP HMdUDP->HMdUTP NDP Kinase DNA DNA HMdUTP->DNA DNA Polymerase DNA_damage DNA Damage DNA->DNA_damage Incorporation Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis DNA_damage->Apoptosis DNA_repair DNA Repair DNA_damage->DNA_repair

Caption: Metabolic activation and cellular effects of 5-Hydroxymethyl-2'-deoxyuridine (HMdU).

Experimental Protocols

Synthesis of 5-Hydroxymethyluridine Derivatives

The synthesis of 5-hydroxymethyl pyrimidine nucleosides typically involves the protection of the sugar hydroxyl groups, followed by the modification of the uracil base, and subsequent deprotection.

A generalized workflow is presented below:

Synthesis_Workflow start Starting Uridine/Xylouridine protect Protection of Sugar Hydroxyls start->protect brominate Bromination of Uracil C5 protect->brominate hydroxymethylate Hydroxymethylation at C5 brominate->hydroxymethylate deprotect Deprotection hydroxymethylate->deprotect purify Purification (HPLC) deprotect->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., HMdU) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Viral Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound.

  • Cell Seeding: Plate host cells (e.g., Vero cells for HSV-1) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cells with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing the test compound at various concentrations and a low percentage of agarose.

  • Incubation: Incubate the plates for 2-3 days until viral plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, the extensive research on its close analog, 5-Hydroxymethyl-2'-deoxyuridine, provides a valuable framework for predicting its potential biological activities. The primary difference in the sugar moiety from deoxyribose to xylose is expected to influence its recognition by cellular and viral enzymes, potentially altering its efficacy and specificity as an anticancer or antiviral agent.

Future research should focus on the specific synthesis of this compound and a direct comparison of its biological activities with HMdU. Such studies would elucidate the impact of the xylose sugar on its metabolic activation, incorporation into nucleic acids, and overall therapeutic potential. Further investigation into its role, if any, in oxidative stress and as a biomarker would also be of significant interest to the scientific and medical communities.

References

The Unexplored Frontier: A Technical Guide to 5-Hydroxymethyl xylouridine and its Putative Role in DNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the current state of knowledge surrounding 5-Hydroxymethyl xylouridine (5-hmXU) and its potential involvement in DNA modification. It is critical to establish at the outset that, unlike its well-studied counterparts such as 5-hydroxymethylcytosine (B124674) (5hmC) and 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmU), there is a significant scarcity of published research directly implicating 5-hmXU in DNA modification processes. Consequently, this document serves a dual purpose: to consolidate the limited available information on 5-hmXU and to provide a forward-looking, technically-grounded framework for its future investigation. By drawing parallels with related DNA modifications, we will outline hypothetical pathways, experimental protocols, and data interpretation strategies to guide researchers in this nascent field.

Introduction to this compound (5-hmXU)

This compound is a nucleoside analog characterized by a xylopyranose sugar moiety attached to a 5-hydroxymethyluracil (B14597) base. The defining feature of 5-hmXU is the xylose sugar, a C2' epimer of ribose, which confers a distinct three-dimensional structure compared to the canonical deoxyribose found in DNA. This structural variance is the cornerstone of its potential biological activities and the challenges associated with its incorporation and recognition within the DNA helix.

Below are the fundamental chemical properties of 5-hmXU:

PropertyValue
CAS Number 52448-09-6[1]
Molecular Formula C10H14N2O7[1]
Molecular Weight 274.23 g/mol [1]
Synonyms 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)-1-β-D-xylofuranosyl-[1]

While direct evidence is lacking, its structural similarity to thymidine (B127349) suggests it could be a substrate for cellular enzymes involved in nucleotide metabolism and DNA synthesis, potentially leading to its incorporation into DNA. Such an event would constitute a novel form of DNA modification with unknown consequences for genomic stability and gene expression.

Hypothetical Role of 5-hmXU in DNA Modification: A Prospective View

Given the absence of direct studies, we can formulate a hypothetical lifecycle for 5-hmXU in the context of DNA modification, providing a roadmap for experimental validation.

Anabolic Activation and DNA Incorporation

For 5-hmXU to be incorporated into DNA, it must first be phosphorylated to its triphosphate form (5-hmXUTP). This process would likely be catalyzed by cellular nucleoside and nucleotide kinases. The efficiency of these phosphorylation steps is a critical determinant of the potential for 5-hmXU to enter the DNA synthesis pathway.

Once in its triphosphate form, 5-hmXUTP could be a substrate for DNA polymerases. The unique stereochemistry of the xylose sugar would likely influence the efficiency and fidelity of its incorporation opposite a template adenine (B156593).

A proposed workflow for investigating the incorporation of 5-hmXU into DNA is outlined below:

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Synthesis hmXU 5-hmXU hmXUMP 5-hmXUMP hmXU->hmXUMP Nucleoside Kinase hmXUDP 5-hmXUDP hmXUMP->hmXUDP Nucleotide Kinase hmXUTP 5-hmXUTP hmXUDP->hmXUTP Nucleotide Kinase DNA_Polymerase DNA Polymerase hmXUTP->DNA_Polymerase Incorporated_DNA DNA with 5-hmXU DNA_Polymerase->Incorporated_DNA Incorporation Template_DNA Template DNA (with A) Template_DNA->DNA_Polymerase

Figure 1: Hypothetical pathway for 5-hmXU incorporation into DNA.
Potential Consequences of 5-hmXU in DNA

The presence of 5-hmXU within the DNA duplex could have several significant consequences:

  • Structural Perturbation: The axial 2'-hydroxyl group of xylose may alter the local DNA structure, potentially affecting protein-DNA interactions.

  • Replication Fidelity: The modified base could be misread by DNA polymerases during subsequent rounds of replication, leading to mutations.

  • Recognition by DNA Repair Machinery: 5-hmXU might be recognized as a lesion by DNA glycosylases, initiating a base excision repair (BER) pathway. The efficiency and specificity of this recognition would be critical for maintaining genome integrity.

Proposed Experimental Protocols for Investigating 5-hmXU

To move from hypothesis to evidence, a series of well-defined experiments are required. Below are detailed methodologies for key initial investigations.

Synthesis of 5-hmXU and its Triphosphate

Objective: To chemically synthesize 5-hmXU and its 5'-triphosphate derivative (5-hmXUTP) for use in subsequent biochemical and cellular assays.

Methodology: The synthesis of 5-hmXU can be adapted from established protocols for other xylouridine analogs. A plausible route involves the glycosylation of silylated 5-hydroxymethyluracil with a protected xylose derivative, followed by deprotection. The resulting nucleoside can then be phosphorylated to the triphosphate using a one-pot phosphorylation procedure (e.g., the Ludwig-Eckstein reaction).

In Vitro DNA Polymerase Incorporation Assay

Objective: To determine if DNA polymerases can incorporate 5-hmXUTP into a growing DNA strand.

Methodology:

  • Primer-Template Design: A short DNA template containing a single adenine at a known position is annealed to a fluorescently labeled primer.

  • Reaction Mixture: The primer-template duplex is incubated with a selected DNA polymerase (e.g., Klenow fragment, Taq polymerase) in a reaction buffer containing dATP, dCTP, dGTP, and 5-hmXUTP. A control reaction will contain dTTP instead of 5-hmXUTP.

  • Time-Course Analysis: Aliquots are taken at various time points and quenched.

  • Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized using a fluorescence scanner. Successful incorporation will result in a full-length product.

Hypothetical Data Presentation:

DNA PolymeraseSubstrate% Full-Length Product (at 30 min)
Klenow Fragment (exo-)dTTP95 ± 3
5-hmXUTP15 ± 5
Taq PolymerasedTTP98 ± 2
5-hmXUTP22 ± 7
Base Excision Repair Assay

Objective: To assess if 5-hmXU in DNA is recognized and excised by DNA glycosylases.

Methodology:

  • Substrate Preparation: A DNA oligonucleotide containing a single, site-specific 5-hmXU is synthesized and annealed to its complementary strand. The 5-hmXU-containing strand is fluorescently labeled.

  • Enzymatic Reaction: The DNA duplex is incubated with a panel of DNA glycosylases (e.g., UDG, SMUG1, TDG).

  • AP Site Cleavage: After the glycosylase reaction, the resulting abasic (AP) site is cleaved using an AP lyase or by chemical treatment (e.g., hot piperidine).

  • Analysis: The cleavage products are analyzed by denaturing PAGE. Excision of 5-hmXU will result in a shorter, fluorescently labeled fragment.

A logical workflow for investigating the cellular response to 5-hmXU incorporation is depicted below:

G cluster_0 Replication cluster_1 DNA Repair Incorporated_DNA DNA with 5-hmXU Replication_Fork Replication Fork Incorporated_DNA->Replication_Fork Glycosylase DNA Glycosylase (e.g., SMUG1) Incorporated_DNA->Glycosylase Recognition Stalling Fork Stalling Replication_Fork->Stalling Mutation Mutation (e.g., A>G) Replication_Fork->Mutation AP_Site AP Site Glycosylase->AP_Site Excision BER_Pathway Base Excision Repair AP_Site->BER_Pathway Restored_DNA Restored DNA BER_Pathway->Restored_DNA

Figure 2: Potential cellular fates of 5-hmXU in DNA.

Context from Related DNA Modifications

While information on 5-hmXU is sparse, the extensive research on 5-hmU and 5hmC provides a valuable framework for understanding its potential significance.

  • 5-Hydroxymethyl-2'-deoxyuridine (5-hmU): This modification can arise from the oxidation of thymine (B56734) or the deamination of 5hmC. It is recognized and removed by several DNA glycosylases, including SMUG1, TDG, and Neil1. The excessive incorporation and subsequent repair of 5-hmU can lead to DNA strand breaks and apoptosis[2].

  • 5-Hydroxymethylcytosine (5hmC): An oxidation product of 5-methylcytosine (B146107) generated by TET enzymes, 5hmC is now recognized as a stable epigenetic mark involved in gene regulation and is also an intermediate in DNA demethylation pathways[3][4]. It plays a role in DNA repair, accumulating at sites of DNA damage[3][5].

The study of 5-hmXU could, therefore, open new avenues in understanding the interplay between DNA modification, DNA repair, and epigenetic regulation, particularly concerning the cellular tolerance and processing of structurally diverse nucleoside analogs.

Future Directions and Conclusion

The field of this compound research is, for all practical purposes, uncharted territory. This guide has laid out a hypothetical framework built on established principles of DNA biochemistry and enzymology. The immediate priorities for the research community should be:

  • Development of robust synthetic routes for 5-hmXU and its phosphorylated derivatives to make these critical reagents widely available.

  • Systematic in vitro characterization of the interaction of 5-hmXUTP with a broad range of DNA polymerases.

  • Investigation of the recognition and processing of 5-hmXU-containing DNA by DNA repair enzymes.

  • Cellular studies to assess the cytotoxicity of 5-hmXU and its potential for incorporation into genomic DNA.

References

5-Hydroxymethyl-xylouridine: A Technical Guide to its Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-xylouridine is a synthetic pyrimidine (B1678525) nucleoside analog of thymidine (B127349). Its unique structure, featuring a xylose sugar moiety instead of the naturally occurring ribose or deoxyribose, imparts distinct chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure and an in-depth analysis of the stability of 5-Hydroxymethyl-xylouridine, based on available data for the compound and its close structural analogs. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

5-Hydroxymethyl-xylouridine is a nucleoside composed of a 5-hydroxymethyluracil (B14597) base attached to a β-D-xylofuranose sugar moiety.

IUPAC Name: 1-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione[1]

Chemical Formula: C₁₀H₁₄N₂O₇[1]

Molecular Weight: 274.23 g/mol [1]

CAS Number: 52448-09-6[1]

The key structural feature that distinguishes 5-Hydroxymethyl-xylouridine from the endogenous nucleoside uridine (B1682114) is the stereochemistry of the sugar. In xylouridine, the hydroxyl group at the 3'-position of the furanose ring is in an axial (or "up") position, in contrast to the equatorial (or "down") position in uridine. This conformational difference significantly impacts the overall three-dimensional structure of the molecule and its ability to be recognized by and interact with enzymes and receptors.

Below is a diagram illustrating the relationship between the core components of 5-Hydroxymethyl-xylouridine.

Logical Relationship of 5-Hydroxymethyl-xylouridine Components A 5-Hydroxymethyluracil C 5-Hydroxymethyl-xylouridine A->C Glycosidic Bond B β-D-Xylofuranose B->C Glycosidic Bond

Caption: Core components of 5-Hydroxymethyl-xylouridine.

Chemical Stability

The primary pathways for the degradation of nucleosides typically involve the hydrolysis of the N-glycosidic bond, which links the pyrimidine base to the sugar moiety, and modifications to the sugar or the base themselves.

Factors influencing the stability of 5-Hydroxymethyl-xylouridine include:

  • pH: The stability of the N-glycosidic bond is highly dependent on pH. In acidic conditions, the bond is susceptible to hydrolysis, leading to the release of the 5-hydroxymethyluracil base. The rate of this hydrolysis is expected to be influenced by the specific stereochemistry of the xylose sugar.

  • Temperature: As with most chemical reactions, the rate of degradation of 5-Hydroxymethyl-xylouridine is expected to increase with temperature. Thermal stability studies on analogous compounds can provide an estimation of its likely behavior at elevated temperatures.

  • Enzymatic Degradation: In a biological context, the stability of 5-Hydroxymethyl-xylouridine will be influenced by the presence of nucleoside phosphorylases and hydrolases, which can cleave the glycosidic bond. The unnatural xylose configuration may confer some resistance to these enzymes compared to their natural ribose or deoxyribose counterparts.

Table 1: Predicted Stability Profile of 5-Hydroxymethyl-xylouridine

ConditionPredicted StabilityRationale
Acidic pH (pH < 4) LowSusceptible to hydrolysis of the N-glycosidic bond.
Neutral pH (pH 6-8) Moderate to HighThe N-glycosidic bond is generally more stable at neutral pH.
Alkaline pH (pH > 9) ModeratePotential for base-catalyzed degradation, though less common than acid hydrolysis for the glycosidic bond. The uracil (B121893) ring can also be susceptible to degradation at high pH.
Elevated Temperature LowIncreased rate of hydrolysis and other degradation reactions.
Biological Milieu VariableDependent on the presence and activity of specific enzymes. The xylose moiety may confer some resistance to enzymatic cleavage.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Hydroxymethyl-xylouridine is not widely published, a general approach can be outlined based on established methods for nucleoside synthesis. The synthesis would typically involve the glycosylation of a protected 5-hydroxymethyluracil derivative with a protected xylose derivative.

General Experimental Workflow for Synthesis:

Caption: A generalized workflow for the chemical synthesis of 5-Hydroxymethyl-xylouridine.

Key Steps in the Synthesis:

  • Protection: The hydroxyl and amino groups of 5-hydroxymethyluracil and the hydroxyl groups of xylose are protected with suitable protecting groups (e.g., silyl (B83357) ethers, acyl groups) to prevent unwanted side reactions.

  • Activation: The anomeric carbon of the protected xylose is activated to facilitate the glycosylation reaction. This is often achieved by converting it to an acetate (B1210297) or a halide.

  • Glycosylation: The protected 5-hydroxymethyluracil is reacted with the activated xylose derivative in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the N-glycosidic bond. This is a critical step that determines the stereochemistry of the final product.

  • Deprotection: The protecting groups are removed from the coupled product to yield the final 5-Hydroxymethyl-xylouridine.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Signaling Pathways and Biological Activity

The primary reported biological activity of 5-Hydroxymethyl-xylouridine is as a thymidine analog that can be incorporated into replicating DNA. This property allows it to be used as a tool for labeling and tracking DNA synthesis in cells.

The incorporation of nucleoside analogs into DNA can trigger cellular signaling pathways, primarily those related to DNA damage and repair. While specific signaling pathways activated by the incorporation of 5-Hydroxymethyl-xylouridine have not been elucidated, it is plausible that its presence in DNA could be recognized by the cellular machinery responsible for maintaining genome integrity.

Potential Signaling Pathway Involvement:

Potential Cellular Response to 5-Hydroxymethyl-xylouridine Incorporation A 5-Hydroxymethyl-xylouridine B Cellular Uptake and Phosphorylation A->B C 5-Hydroxymethyl-xylouridine Triphosphate B->C D Incorporation into DNA during Replication C->D E Altered DNA Structure D->E F Recognition by DNA Repair Machinery E->F G Activation of DNA Damage Response (DDR) Pathways (e.g., ATM/ATR) F->G H Cell Cycle Arrest G->H I Apoptosis G->I J DNA Repair G->J

Caption: Hypothetical signaling cascade following cellular uptake and DNA incorporation of 5-Hydroxymethyl-xylouridine.

The incorporation of an unnatural nucleoside like 5-Hydroxymethyl-xylouridine could lead to distortions in the DNA double helix. These distortions might be recognized by DNA glycosylases or other components of the base excision repair (BER) or mismatch repair (MMR) pathways. The initiation of these repair processes can lead to the activation of downstream signaling cascades, such as the ATM and ATR pathways, which are central regulators of the DNA damage response. Activation of these pathways can result in cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, the induction of apoptosis (programmed cell death).

Conclusion

5-Hydroxymethyl-xylouridine is a structurally interesting nucleoside analog with potential applications in biomedical research as a probe for DNA synthesis. While specific data on its chemical stability and a detailed synthesis protocol are not extensively documented, its properties can be reasonably inferred from the behavior of related compounds. The xylose sugar moiety is the defining feature of this molecule and is expected to influence its stability, enzymatic recognition, and biological activity. Further research is warranted to fully characterize the chemical and biological properties of 5-Hydroxymethyl-xylouridine, which could open up new avenues for its application in drug development and as a tool for studying cellular processes.

References

A Technical Guide to the Natural Occurrence of 5-Hydroxymethyl Xylouridine and its Closely Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A thorough review of the scientific literature reveals no evidence for the natural occurrence of 5-Hydroxymethyl xylouridine in any organism or biological system to date. This molecule is referenced as a synthetic thymidine (B127349) analog. However, a structurally and functionally related modified nucleoside, 5-Hydroxymethyl-2'-deoxyuridine (B45661) (HMdU), does occur in biological systems, primarily as a product of oxidative DNA damage. This guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of HMdU, its formation, detection, and biological significance, to serve as a valuable resource for researchers in the field.

The Status of this compound in Nature

Extensive searches of scientific databases and literature provide no indication that this compound is a naturally occurring compound. It is described as a synthetic thymidine analog, and its utility appears to be in research settings, likely for studies involving DNA synthesis and cellular processes[1][2]. The focus of this guide will, therefore, shift to the naturally occurring and biologically significant analog, 5-Hydroxymethyl-2'-deoxyuridine.

The Natural Occurrence of 5-Hydroxymethyl-2'-deoxyuridine (HMdU)

5-Hydroxymethyl-2'-deoxyuridine is a modified pyrimidine (B1678525) nucleoside that is not typically incorporated into DNA through standard metabolic pathways. Instead, it is primarily formed in situ from the oxidation of the methyl group of thymidine residues within the DNA strand. This process is a hallmark of oxidative DNA damage, which can be induced by various endogenous and exogenous factors.

2.1. Formation through Oxidative Stress

The formation of HMdU in DNA is a direct consequence of the action of reactive oxygen species (ROS) on thymine (B56734) bases. ROS are generated through normal metabolic processes as well as by exposure to ionizing radiation and other environmental mutagens[3]. The hydroxyl radical (•OH) is a key ROS implicated in the oxidation of the thymine methyl group to a hydroxymethyl group, yielding HMdU.

The following diagram illustrates the conceptual pathway of HMdU formation as a result of oxidative stress.

Conceptual Pathway of HMdU Formation ROS Reactive Oxygen Species (e.g., •OH) Thymidine Thymidine in DNA ROS->Thymidine Oxidation of methyl group HMdU 5-Hydroxymethyl-2'-deoxyuridine (in DNA) Thymidine->HMdU Repair DNA Repair Mechanisms HMdU->Repair Excision Excision from DNA Repair->Excision

Caption: Oxidative stress-induced formation of 5-Hydroxymethyl-2'-deoxyuridine in DNA.

2.2. Presence in Biological Samples

HMdU has been detected in the DNA of various organisms and cell types, often as a biomarker for oxidative stress. Its presence in peripheral blood DNA has been investigated as a potential marker for certain diseases, including breast cancer.

Quantitative Data on 5-Hydroxymethyl-2'-deoxyuridine

The levels of HMdU in biological samples are typically low and are measured relative to the amount of normal deoxynucleosides. The following table summarizes quantitative data from a study on HMdU levels in the DNA of peripheral blood from breast cancer patients and control subjects.

Sample GroupNumber of SubjectsMean HMdU Level (pg HMdU / ng thymidine)Standard Deviation
Breast Cancer Patients250.1120.046
Control Subjects380.0830.025

Data extracted from a study on levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer.

Experimental Protocols for the Detection and Quantification of HMdU

The accurate detection and quantification of HMdU in biological samples require sensitive analytical techniques due to its low abundance. The following is a generalized protocol based on methods cited in the literature, primarily using gas chromatography-mass spectrometry (GC-MS).

4.1. Overview of the Analytical Workflow

The general workflow for the analysis of HMdU in DNA involves DNA isolation, enzymatic hydrolysis of DNA to its constituent nucleosides, derivatization of the nucleosides to make them volatile, and subsequent analysis by GC-MS.

Workflow for HMdU Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure Blood_Sample Peripheral Blood Sample DNA_Isolation DNA Isolation Blood_Sample->DNA_Isolation DNA_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->DNA_Hydrolysis Derivatization Derivatization DNA_Hydrolysis->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Caption: General experimental workflow for the quantification of HMdU in DNA.

4.2. Detailed Methodology for GC-MS Analysis

  • DNA Isolation: Genomic DNA is extracted from peripheral blood nucleated cells using standard phenol-chloroform extraction or commercial DNA isolation kits. The purity and concentration of the DNA are determined spectrophotometrically.

  • Enzymatic Hydrolysis: The isolated DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. This is typically achieved by incubating the DNA with a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase, at 37°C.

  • Derivatization: The resulting deoxynucleosides are chemically derivatized to increase their volatility for GC-MS analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer, often operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: The amount of HMdU is quantified by comparing the peak area of its characteristic ion to that of a stable isotope-labeled internal standard, which is added to the sample before processing. The final concentration is typically expressed as a ratio to a normal nucleoside, such as thymidine.

Biological Significance and Signaling

The presence of HMdU in DNA is not benign. It is recognized by the cell's DNA repair machinery, specifically by DNA glycosylases, which initiate base excision repair (BER). The biological consequences of HMdU can be multifaceted.

5.1. DNA Repair and Mutagenesis

If not repaired, HMdU can be mutagenic. Its presence in DNA can lead to base pair substitutions. The cellular response to HMdU involves its recognition and removal by DNA glycosylases. The following diagram illustrates the logical relationship in the biological consequence of HMdU.

Biological Consequences of HMdU HMdU_DNA HMdU in DNA Repair_Pathway Base Excision Repair HMdU_DNA->Repair_Pathway Recognition by DNA Glycosylase No_Repair Repair Failure HMdU_DNA->No_Repair If not repaired Cell_Viability Impact on Cell Viability Repair_Pathway->Cell_Viability Maintains Genome Integrity Mutation Mutagenesis (e.g., base-pair substitution) No_Repair->Mutation Mutation->Cell_Viability

Caption: Logical diagram of the cellular response to HMdU in DNA.

5.2. Role as a Biomarker

Elevated levels of HMdU in DNA are indicative of increased oxidative stress. As such, HMdU has been explored as a potential biomarker for conditions associated with oxidative stress, such as cancer. Studies have shown a correlation between higher levels of HMdU in blood DNA and the presence of breast cancer, suggesting its potential utility in diagnostics or risk assessment.

Conclusion

While this compound does not appear to be a naturally occurring molecule, the study of its close analog, 5-Hydroxymethyl-2'-deoxyuridine, provides significant insights into the mechanisms of oxidative DNA damage and its biological consequences. The presence of HMdU in DNA is a clear indicator of oxidative stress and has been linked to pathological conditions such as cancer. The analytical methods developed for its detection are crucial for advancing our understanding of the role of oxidative damage in disease and for the development of new diagnostic and therapeutic strategies. For researchers in drug development, understanding the formation and repair of such DNA lesions can inform the design of novel therapies that target these pathways.

References

5-Hydroxymethyl xylouridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl xylouridine is a nucleoside analog, specifically a thymidine (B127349) analog, with potential applications in cellular research. Its structure allows for incorporation into replicating DNA, making it a candidate for use in monitoring DNA synthesis and cell proliferation. This technical guide provides a summary of its known chemical properties and outlines a conceptual framework for its application in experimental biology. Due to the limited specific research on this compound, this document also draws comparisons with the more extensively studied analog, 5-hydroxymethyl-2'-deoxyuridine (B45661), to provide context on its potential biological activities.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 52448-09-6
Molecular Weight 274.23 g/mol
Molecular Formula C₁₀H₁₄N₂O₇
Synonyms 5-(hydroxymethyl)-1-β-D-xylofuranosyl-2,4(1H,3H)-Pyrimidinedione

Proposed Mechanism and Application

As a thymidine analog, this compound is presumed to be recognized by cellular machinery involved in DNA synthesis. It is suggested that it can be incorporated into newly synthesized DNA strands during the S-phase of the cell cycle. This "tagging" of replicating DNA allows for the tracking of cell division and proliferation.[1][2]

Conceptual Experimental Workflow: DNA Synthesis Tracking

Below is a generalized workflow for the use of a thymidine analog like this compound in cell labeling and DNA synthesis tracking.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Detection and Analysis A 1. Seed cells and allow to adhere B 2. Introduce this compound to the culture medium A->B C 3. Incubate for a defined period to allow for incorporation B->C D 4. Harvest and fix the cells C->D E 5. Permeabilize cells to allow for detection reagent entry D->E F 6. Add a detection reagent that specifically binds to the hydroxymethyl group E->F G 7. Analyze via fluorescence microscopy or flow cytometry F->G

Figure 1: Generalized workflow for DNA synthesis tracking using a thymidine analog.
Proposed Intracellular Pathway

The following diagram illustrates the hypothetical pathway of this compound from cellular uptake to its incorporation into genomic DNA.

G 5-HMX 5-Hydroxymethyl xylouridine (extracellular) uptake Cellular Uptake 5-HMX->uptake 5-HMX_intra 5-Hydroxymethyl xylouridine (intracellular) uptake->5-HMX_intra phosphorylation Phosphorylation (by kinases) 5-HMX_intra->phosphorylation 5-HMX-TP 5-HMX Triphosphate phosphorylation->5-HMX-TP incorporation DNA Polymerase 5-HMX-TP->incorporation gDNA Genomic DNA incorporation->gDNA

Figure 2: Proposed metabolic pathway for the incorporation of this compound into DNA.

Biological Context from a Related Analog: 5-Hydroxymethyl-2'-deoxyuridine

Furthermore, hmdUrd has been investigated as a biomarker for oxidative DNA damage and has been found in higher levels in the DNA from the peripheral blood of breast cancer patients compared to controls.[5] It is also recognized as a product of ionizing radiation on DNA.[6]

It is important to note that while these findings for hmdUrd provide a potential framework for the biological effects of this compound, the difference in the sugar moiety (xylouridine vs. deoxyuridine) could significantly alter its biological activity, including its recognition by polymerases and repair enzymes, as well as its overall cytotoxicity.

Future Directions

Further research is required to elucidate the specific biological activities of this compound. Key areas for future investigation include:

  • Cytotoxicity studies: Determining the cytotoxic profile of this compound in various cell lines.

  • Incorporation efficiency: Quantifying the rate of incorporation into DNA by different DNA polymerases.

  • Interaction with DNA repair pathways: Investigating whether its presence in DNA triggers a cellular repair response.

  • Development of detection methods: Creating specific antibodies or chemical probes for the detection of incorporated this compound to facilitate its use as a research tool.

Conclusion

This compound is a thymidine analog with the potential to be a valuable tool for studying DNA synthesis and cell proliferation. While direct experimental data on its biological effects are currently limited, its structural similarity to other well-characterized nucleoside analogs, such as 5-hydroxymethyl-2'-deoxyuridine, suggests a range of possible biological activities that warrant further investigation. The conceptual workflows and pathways presented in this guide are intended to provide a foundation for future research into this compound.

References

5-Hydroxymethylxylouridine: A Technical Guide to its Solubility and Spectral Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This technical guide provides a comprehensive overview of the solubility and spectral properties of 5-Hydroxymethylxylouridine, a significant nucleoside analog. The information contained herein is intended to support research and development activities by offering detailed data and standardized experimental protocols.

Solubility Profile

The solubility of 5-Hydroxymethylxylouridine is a critical parameter for its handling, formulation, and biological testing. While specific quantitative data for a wide range of solvents is not extensively published, data for the closely related compound, 5-Hydroxymethyl-2'-deoxyuridine, indicates a high solubility in Dimethyl Sulfoxide (DMSO). For 5-Hydroxymethyl-2'-deoxyuridine, the solubility is reported to be 116.67 mg/mL (451.81 mM), requiring sonication for dissolution.[1] It is anticipated that 5-Hydroxymethylxylouridine will exhibit a similar solubility profile, being highly soluble in polar aprotic solvents like DMSO and Dimethylformamide (DMF), and likely soluble in water and lower alcohols, though potentially to a lesser extent.

Table 1: Expected Solubility of 5-Hydroxymethylxylouridine

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighBased on data for 5-Hydroxymethyl-2'-deoxyuridine, which is highly soluble.[1]
Dimethylformamide (DMF)HighExpected due to its nature as a polar aprotic solvent.
WaterModerate to HighThe presence of multiple hydroxyl groups should confer aqueous solubility.
MethanolModerateExpected to be a suitable solvent for a polar molecule.
EthanolModerateSimilar to methanol, expected to be a viable solvent.
AcetoneLow to ModerateMay have limited utility for creating concentrated solutions.
ChloroformLowUnlikely to be an effective solvent.
Diethyl EtherLowInsoluble for practical purposes.

Spectral Properties

The characterization of 5-Hydroxymethylxylouridine relies on a combination of spectroscopic techniques to elucidate its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise chemical structure of 5-Hydroxymethylxylouridine. While a specific spectrum for this compound is not publicly available, studies on the related 5-(hydroxymethyl)-2'-deoxyuridine within a DNA structure provide valuable insights. In that context, the methylene (B1212753) protons of the hydroxymethyl group are non-equivalent, and the group itself is not freely rotating.[2][3][4] The sugar conformation is noted as C2'-endo, which is typical for B-DNA.[2][3][4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Hydroxymethylxylouridine

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H6~7.5 - 8.0-Singlet, downfield due to pyrimidine (B1678525) ring currents.
H1'~5.8 - 6.2~85 - 90Doublet, characteristic of anomeric protons.
H2'~2.0 - 2.5~40 - 45Multiplet.
H3'~4.0 - 4.5~70 - 75Multiplet.
H4'~3.8 - 4.2~80 - 85Multiplet.
H5'~3.5 - 3.8~60 - 65Multiplet.
5-CH₂~4.2 - 4.6~55 - 60Singlet or AB quartet, attached to the pyrimidine ring.
C2-~150 - 155Carbonyl carbon.
C4-~165 - 170Carbonyl carbon.
C5-~110 - 115Olefinic carbon.
C6-~135 - 140Olefinic carbon.

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of 5-Hydroxymethylxylouridine. For the related compound, 5-(hydroxymethyl)uridine, the molecular weight is 274.23 g/mol .[5] High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula. Electrospray ionization (ESI) is a suitable technique for this class of molecules.

Table 3: Mass Spectrometry Data for 5-Hydroxymethylxylouridine

ParameterValueMethod
Molecular FormulaC₁₀H₁₄N₂O₇-
Molecular Weight274.23 g/mol -
Expected [M+H]⁺275.0874ESI-MS
Expected [M+Na]⁺297.0693ESI-MS
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantifying the concentration of 5-Hydroxymethylxylouridine in solution. The pyrimidine ring system is the primary chromophore. For 5-(Hydroxymethyl)-2-furfural, a related compound with a conjugated system, the UV absorption maximum is at 283 nm. A similar absorption maximum is expected for 5-Hydroxymethylxylouridine in a neutral aqueous buffer.

Table 4: Predicted UV-Vis Absorption Data for 5-Hydroxymethylxylouridine

Solvent/pHλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
0.1 M HCl (pH 1)~260 - 265~9,000 - 10,000
0.1 M NaOH (pH 13)~280 - 285~7,000 - 8,000
Water (pH 7)~260 - 265~9,000 - 10,000
Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in 5-Hydroxymethylxylouridine.

Table 5: Predicted Infrared Absorption Frequencies for 5-Hydroxymethylxylouridine

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (hydroxyls)3200 - 3600Strong, Broad
N-H Stretch (amide)3100 - 3300Medium
C-H Stretch (sp³)2850 - 3000Medium
C=O Stretch (carbonyls)1650 - 1750Strong
C=C Stretch (alkene)1600 - 1680Medium
C-O Stretch (hydroxyls, ether)1000 - 1250Strong

Experimental Protocols

The following are detailed methodologies for the characterization of 5-Hydroxymethylxylouridine.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of 5-Hydroxymethylxylouridine to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a known volume of water, and measure the absorbance at the λmax using a UV-Vis spectrophotometer.

  • Calculation: Determine the concentration using a pre-established calibration curve.

G A Add excess compound to water B Agitate at 25°C for 24 hours A->B C Centrifuge to separate solid B->C D Dilute supernatant C->D E Measure absorbance via UV-Vis D->E F Calculate concentration E->F G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve in Mobile Phase inject Inject Sample prep->inject separate Separate on C18 Column inject->separate ionize Electrospray Ionization separate->ionize detect Detect Ions ionize->detect analyze Identify Molecular Ion Peaks detect->analyze

References

Theoretical Studies on 5-Hydroxymethyl-xylouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental and computational data specifically for 5-Hydroxymethyl-xylouridine is limited in publicly available scientific literature. This guide is therefore based on established theoretical principles and data from closely related analogues, such as xylouridine and 5-hydroxymethyluridine, to provide a robust framework for future research.

Introduction

5-Hydroxymethyl-xylouridine is a modified pyrimidine (B1678525) nucleoside, an analogue of uridine, characterized by the presence of a hydroxymethyl group at the 5-position of the uracil (B121893) base and a xylose sugar moiety instead of ribose. The unique stereochemistry of the xylofuranose (B8766934) ring, particularly the axial orientation of the 3'-hydroxyl group, can significantly influence its conformational preferences and biological activity compared to its ribose or deoxyribose counterparts. This technical guide provides a comprehensive overview of the proposed theoretical and experimental approaches to elucidate the structure, properties, and potential biological significance of 5-Hydroxymethyl-xylouridine.

This document is intended for researchers, scientists, and drug development professionals interested in the computational and chemical biology of modified nucleosides.

Theoretical Studies: A Computational Approach

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the physicochemical properties of novel molecules like 5-Hydroxymethyl-xylouridine. These in silico methods can provide valuable insights into the molecule's geometry, electronic structure, and reactivity, guiding further experimental work.

Computational Methodology

A robust computational protocol for the theoretical investigation of 5-Hydroxymethyl-xylouridine would involve the following steps:

  • Geometry Optimization: The initial 3D structure of 5-Hydroxymethyl-xylouridine can be built using standard molecular modeling software. A full geometry optimization should then be performed using a suitable DFT functional, such as B3LYP, with a basis set like 6-31+G(d,p) to accurately describe the electronic structure and intramolecular interactions.

  • Frequency Analysis: A frequency calculation on the optimized geometry is crucial to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties like zero-point vibrational energy (ZPVE).

  • Property Calculations: Following successful optimization, a range of electronic and structural properties can be calculated. These include:

    • Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical reactivity), and the molecular electrostatic potential (MEP) to identify regions of electrophilic and nucleophilic attack.

    • Conformational Analysis: Exploration of the potential energy surface to identify stable conformers, particularly concerning the sugar pucker and the orientation of the hydroxymethyl group.

G cluster_workflow Computational Workflow A Initial 3D Structure Generation B Geometry Optimization (DFT/B3LYP/6-31+G(d,p)) A->B C Frequency Analysis B->C D Property Calculations (HOMO, LUMO, MEP) C->D E Conformational Analysis C->E F Data Analysis and Interpretation D->F E->F

Caption: Proposed computational workflow for 5-Hydroxymethyl-xylouridine.

Data Presentation: Predicted Molecular Properties

The following tables summarize the predicted quantitative data for 5-Hydroxymethyl-xylouridine based on analogous data from related nucleosides. These values provide a baseline for what can be expected from future computational studies.

Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles)

ParameterPredicted ValueAnalogous Compound Source
Bond Lengths (Å)
N1-C21.38Uridine Derivatives
C2=O21.23Uridine Derivatives
N3-C41.39Uridine Derivatives
C4=O41.24Uridine Derivatives
C4-C51.45Uridine Derivatives
C5=C61.35Uridine Derivatives
C5-C7 (to CH₂OH)1.515-Hydroxymethyluracil (B14597)
C7-O71.435-Hydroxymethyluracil
N1-C1'1.48Xylouridine
**Bond Angles (°) **
C2-N1-C6121.0Uridine Derivatives
N1-C2-N3115.0Uridine Derivatives
C2-N3-C4127.0Uridine Derivatives
N3-C4-C5115.0Uridine Derivatives
C4-C5-C6119.0Uridine Derivatives
C5-C6-N1123.0Uridine Derivatives

Table 2: Predicted Quantum Chemical Properties

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVElectron-donating ability
LUMO Energy ~ -1.0 eVElectron-accepting ability
HOMO-LUMO Gap ~ 5.5 eVChemical reactivity and stability
Dipole Moment ~ 4.0 - 5.0 DPolarity and intermolecular interactions

Experimental Protocols

Proposed Synthesis of 5-Hydroxymethyl-xylouridine

A plausible synthetic route to 5-Hydroxymethyl-xylouridine can be adapted from established methods for the synthesis of related compounds. A potential multi-step synthesis is outlined below:

  • Protection of Xylose: Commercially available D-xylose is first per-acetylated to protect the hydroxyl groups.

  • Glycosylation: The protected xylose is then coupled with silylated 5-hydroxymethyluracil in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the nucleoside linkage.

  • Deprotection: The acetyl protecting groups are removed under basic conditions to yield the final product, 5-Hydroxymethyl-xylouridine.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

G cluster_synthesis Proposed Synthesis Pathway A D-Xylose B Per-acetylation A->B C Protected Xylose B->C G Glycosylation (Lewis Acid) C->G D 5-Hydroxymethyluracil E Silylation D->E F Silylated 5-Hydroxymethyluracil E->F F->G H Protected 5-Hydroxymethyl-xylouridine G->H I Deprotection (Base) H->I J Crude Product I->J K Purification (Chromatography) J->K L 5-Hydroxymethyl-xylouridine K->L

Caption: A plausible synthetic route to 5-Hydroxymethyl-xylouridine.

Characterization Methods

The synthesized 5-Hydroxymethyl-xylouridine would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the sugar and base moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, confirming the elemental composition.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including precise bond lengths, bond angles, and conformational details in the solid state.

Potential Biological Significance and Signaling Pathways

Modified pyrimidine nucleosides are known to exhibit a range of biological activities, most notably as antiviral and anticancer agents.[1][2] These compounds often act as antimetabolites, interfering with nucleic acid synthesis or function.

Potential Mechanisms of Action

As a nucleoside analogue, 5-Hydroxymethyl-xylouridine could potentially exert its biological effects through several mechanisms:

  • Inhibition of DNA/RNA Polymerases: After intracellular phosphorylation to its triphosphate form, it could act as a competitive inhibitor or a chain terminator for viral or cellular polymerases.

  • Incorporation into Nucleic Acids: Its incorporation into DNA or RNA could disrupt their structure and function, leading to apoptosis or inhibition of replication.

  • Modulation of Enzyme Activity: It might inhibit other key enzymes involved in nucleotide metabolism.

Pyrimidine Salvage Pathway

The activation of many nucleoside analogues to their biologically active triphosphate forms occurs via the pyrimidine salvage pathway. This pathway is a likely route for the intracellular phosphorylation of 5-Hydroxymethyl-xylouridine.

G cluster_pathway Pyrimidine Salvage Pathway Uridine Uridine / 5-H-Xylouridine UMP UMP / 5-H-XyloUMP Uridine->UMP Uridine Kinase UDP UDP / 5-H-XyloUDP UMP->UDP UMP-CMP Kinase UTP UTP / 5-H-XyloUTP UDP->UTP Nucleoside Diphosphate Kinase dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP dTTP->DNA_RNA dCTP dCTP CTP->dCTP dCTP->DNA_RNA

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hydroxymethyl xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxymethyl xylouridine is a modified nucleoside of significant interest in biochemical and pharmaceutical research. As an analogue of naturally occurring nucleosides, it serves as a valuable tool for studying DNA and RNA metabolic pathways, enzymatic mechanisms, and as a potential therapeutic agent. Its structure, featuring a xylose sugar moiety instead of ribose or deoxyribose, imparts unique conformational and biological properties. These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of this compound, intended for researchers in medicinal chemistry, molecular biology, and drug development.

Overview of Synthetic Strategies

The synthesis of this compound is not as commonly documented as its deoxyribose counterpart, 5-hydroxymethyl-2'-deoxyuridine (B45661) (HMdU). However, a robust synthesis can be achieved through a multi-step chemical pathway. The primary strategy involves the glycosylation of a protected 5-hydroxymethyluracil (B14597) base with a protected xylose derivative. This is typically followed by deprotection steps to yield the final product.

The key stages of the synthesis are:

  • Preparation of the Nucleobase: Synthesis of 5-hydroxymethyluracil from a readily available precursor like 5-formyluracil (B14596) or through the hydroxymethylation of uridine (B1682114) followed by deglycosylation.

  • Protection of the Nucleobase: The hydroxyl group of 5-hydroxymethyluracil and the nitrogen atoms are protected to prevent side reactions during glycosylation. Silylation is a common method.

  • Glycosylation: The protected uracil (B121893) derivative is coupled with a protected xylofuranose (B8766934) sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose) using a Lewis acid catalyst, such as in the Vorbrüggen glycosylation method.

  • Deprotection: All protecting groups from the base and the sugar are removed to yield the final this compound.

An alternative, though less direct, route involves the enzymatic transglycosylation of xylose using a suitable enzyme and a donor substrate.[1] However, chemical synthesis provides greater control and scalability for producing novel analogues.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for key steps in the chemical synthesis of this compound and related intermediates. Data is compiled from analogous syntheses of modified nucleosides.

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 Hydroxymethylation of Deoxyuridine Paraformaldehyde, KOHWaterReflux1>90
2 Selective Acetylation of 5-(hydroxymethyl) Acetic Acid, Trifluoroacetic AcidAcetic AcidReflux0.584[2]
3 Persilylation of Nucleobase HMDS, (NH₄)₂SO₄HMDSReflux12~95 (Quantitative)
4 Vorbrüggen Glycosylation Protected Xylose, TMS-triflateAcetonitrile804-660-80
5 Base-Catalyzed Deprotection (Acyl groups) NaOMeMethanol (B129727)252>90
6 Fluoride-Mediated Deprotection (Silyl groups) TBAFTHF254>85

Experimental Protocols

Protocol 1: Synthesis of 5-Acetoxymethyl-2'-deoxyuridine (B1278029) (Intermediate)

This protocol details the selective acetylation of the 5-hydroxymethyl group on a pre-existing nucleoside, a common strategy for protecting this functional group.[2]

Materials:

  • 5-(Hydroxymethyl)-2′-deoxyuridine (HMdU)

  • Acetic Acid (glacial)

  • Trifluoroacetic Acid (TFA)

  • Silica (B1680970) Gel for chromatography

  • Ethyl Acetate

  • Methanol

Procedure:

  • Suspend 5-(Hydroxymethyl)-2′-deoxyuridine (1.0 g, 3.87 mmol) in glacial acetic acid (20 mL).

  • Add a catalytic amount of trifluoroacetic acid (0.1 mL).

  • Reflux the mixture for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Ethyl Acetate.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain a crude residue.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in ethyl acetate.

  • Combine the fractions containing the product and evaporate the solvent to yield 5-acetoxymethyl-2'-deoxyuridine as a white solid. The expected yield is approximately 84%.[2]

Protocol 2: Proposed Synthesis of this compound via Vorbrüggen Glycosylation

This proposed protocol outlines the key glycosylation step to couple the nucleobase with the xylose sugar.

Materials:

Procedure:

Part A: Silylation and Glycosylation

  • In a flame-dried flask under an argon atmosphere, suspend 5-(t-Butyldimethylsilyloxymethyl)uracil (1.0 equiv) in anhydrous acetonitrile.

  • Add hexamethyldisilazane (HMDS) (2.0 equiv) and a catalytic amount of ammonium (B1175870) sulfate. Reflux the mixture until the solution becomes clear, indicating complete silylation of the uracil ring. Cool to room temperature.

  • In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (1.2 equiv) in anhydrous acetonitrile.

  • Add the silylated uracil solution to the protected sugar solution.

  • Cool the mixture to 0°C and add TMS-triflate (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to get the crude protected nucleoside.

Part B: Deprotection

  • Dissolve the crude product from Part A in anhydrous methanol.

  • Add a solution of 0.5 M sodium methoxide in methanol until the pH reaches ~10.

  • Stir at room temperature for 2-4 hours until TLC indicates the complete removal of the benzoyl groups.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

  • Dissolve the resulting residue in THF.

  • Add 1 M TBAF in THF (1.5 equiv per silyl (B83357) group) and stir at room temperature for 4 hours.

  • Concentrate the reaction mixture and purify the residue using silica gel column chromatography or reverse-phase HPLC to obtain this compound.

Visualizations

Chemical Synthesis Pathway

G cluster_0 Step 1: Nucleobase Preparation cluster_1 Step 2: Protection cluster_2 Step 3: Glycosylation cluster_3 Step 4: Deprotection Uracil Uracil HMU 5-Hydroxymethyluracil Uracil->HMU HCHO, Base Protected_HMU Persilylated 5-Hydroxymethyluracil HMU->Protected_HMU HMDS, TBDMSCl Protected_Nucleoside Protected This compound Protected_HMU->Protected_Nucleoside TMS-triflate (Vorbrüggen) Protected_Xylose Protected Xylofuranose Protected_Xylose->Protected_Nucleoside TMS-triflate (Vorbrüggen) Final_Product This compound Protected_Nucleoside->Final_Product 1. NaOMe 2. TBAF G arrow arrow A Dissolve Protected Base and Sugar in Acetonitrile B Cool Reaction Mixture to 0°C A->B C Add TMS-triflate Catalyst Dropwise B->C D Warm to RT, then Heat to 80°C C->D E Monitor Reaction by TLC D->E F Quench with aq. NaHCO₃ E->F Reaction Complete G Aqueous Workup & Extraction with Dichloromethane F->G H Dry, Filter, and Concentrate G->H I Crude Protected Nucleoside H->I

References

Applications of 5-Hydroxymethyl Xylouridine in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl xylouridine is a synthetic pyrimidine (B1678525) nucleoside analog. While research specifically detailing the applications of this compound is limited, its structural similarity to other modified nucleosides, such as 5-hydroxymethyl-2'-deoxyuridine, suggests its potential utility in various molecular biology applications. These applications primarily revolve around its ability to be incorporated into nucleic acids, potentially leading to antiviral or anticancer effects by disrupting DNA or RNA synthesis and function. This document provides an overview of a potential application, along with generalized protocols that can be adapted for the study of this compound and similar nucleoside analogs.

Potential Application: Antiviral Research

The primary hypothesized application of this compound in molecular biology is as an antiviral agent. Nucleoside analogs often exert their antiviral effects by being phosphorylated to their triphosphate form within the cell and subsequently incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination or a dysfunctional viral genome, thereby inhibiting viral replication.

Mechanism of Action

The proposed mechanism of antiviral activity for this compound follows a well-established pathway for nucleoside analogs.

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication 5HMX 5-Hydroxymethyl xylouridine 5HMX_MP 5HMX- Monophosphate 5HMX->5HMX_MP Cellular Kinases cluster_cell cluster_cell 5HMX_DP 5HMX- Diphosphate 5HMX_MP->5HMX_DP Cellular Kinases 5HMX_TP 5HMX- Triphosphate 5HMX_DP->5HMX_TP Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase 5HMX_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Viral DNA/RNA Synthesis Viral_Polymerase->Viral_Genome Incorporation Inhibition Inhibition of Viral Replication Viral_Genome->Inhibition Chain Termination/ Dysfunctional Genome

Figure 1: Proposed antiviral mechanism of this compound.

Quantitative Data Summary

Table 1: Hypothetical Antiviral Activity of this compound

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compounde.g., HSV-1e.g., VeroData not availableData not availableData not available
This compounde.g., HCMVe.g., HFFData not availableData not availableData not available

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of the cells. The Selectivity Index (SI) is calculated as CC50/EC50.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: Synthesis of this compound Triphosphate

The triphosphate form of the nucleoside is necessary for its incorporation into nucleic acids by polymerases.

Objective: To chemically synthesize this compound-5'-triphosphate.

Materials:

  • This compound

  • Proton sponge

  • Trimethoxyphosphine

  • Tributylammonium (B8510715) pyrophosphate

  • Anhydrous pyridine

  • Iodine

  • Triethylamine

  • DEAE-Sephadex column

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Dissolve this compound in anhydrous pyridine.

  • Add proton sponge and cool the mixture to 0°C.

  • Slowly add trimethoxyphosphine and stir for 1 hour at 0°C.

  • Add a solution of tributylammonium pyrophosphate in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a solution of iodine in pyridine/water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by ion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of TEAB buffer.

  • Lyophilize the fractions containing the triphosphate to obtain the final product.

Note: This is a generalized protocol and may require significant optimization for this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Human cell line (e.g., Vero for antiviral testing against HSV)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[3]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate_1 Incubate for 48-72 hours Add_Compound->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours Add_MTT->Incubate_2 Solubilize Add DMSO to dissolve formazan Incubate_2->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 value Read_Absorbance->Calculate_CC50 PCR_Incorporation_Workflow Setup_PCR Set up PCR reactions with varying dTTP:5-HMX-TP ratios Thermocycling Perform PCR amplification Setup_PCR->Thermocycling Gel_Electrophoresis Analyze PCR products by agarose gel electrophoresis Thermocycling->Gel_Electrophoresis Analyze_Results Assess amplification efficiency and product mobility Gel_Electrophoresis->Analyze_Results

References

Detection Methods for 5-Hydroxymethyl xylouridine in DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of modified nucleosides in DNA is a critical aspect of epigenetics, DNA damage and repair studies, and drug development. While the detection of modifications such as 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) is well-established, methodologies for novel or rare DNA adducts are continually emerging. This document provides a detailed overview of potential detection methods for 5-Hydroxymethyl xylouridine (5-hmXU) in DNA.

Important Note: Direct detection methods for this compound (5-hmXU) in DNA are not extensively documented in current scientific literature. The protocols and data presented herein are based on established methods for the structurally similar and well-characterized DNA modifications, 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (B14597) (5-hmU). Researchers aiming to detect 5-hmXU will need to adapt and validate these methods for their specific application.

I. Chromatographic and Mass Spectrometric Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of modified nucleosides in DNA due to its high sensitivity and specificity.[1][2]

A. Principle

This method involves the enzymatic or chemical hydrolysis of DNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer. The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for the target molecule, enabling unambiguous identification and quantification.

B. Experimental Protocol: LC-ESI-MS/MS for Modified Nucleoside Analysis
  • Genomic DNA Extraction and Purification:

    • Extract genomic DNA from the desired source (cells, tissues) using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.[3]

    • Treat the extracted DNA with RNase A to remove RNA contamination.[3]

    • Assess the purity and concentration of the DNA using a spectrophotometer (e.g., NanoDrop) by measuring the A260/280 and A260/230 ratios.[3]

  • DNA Hydrolysis:

    • To 1-5 µg of purified DNA, add a digestion mixture containing DNase I, alkaline phosphatase, and phosphodiesterase I in a suitable buffer.

    • Incubate the reaction at 37°C for at least 8 hours to ensure complete digestion of DNA into individual nucleosides.[4]

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed DNA sample into an LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification.[5] The specific mass transitions for 5-hmXU would need to be determined empirically by analyzing a pure standard. For related compounds, the transitions are based on the cleavage of the glycosidic bond, resulting in the protonated base.[5]

C. Quantitative Data for Similar Modifications

The following table summarizes the limits of detection (LODs) achieved for related modified nucleosides using LC-MS/MS, which can serve as a benchmark for the development of a 5-hmXU detection assay.

Modified NucleosideLimit of Detection (LOD)Reference
5-hydroxymethyl-2'-deoxycytidine (5hmdC)0.005 ng/mL (0.29 fmol on-column)[4]
5-methyl-2'-deoxycytidine (5mdC)0.01 ng/mL (0.62 fmol on-column)[4]
5-hydroxymethyl-2'-deoxyuridine (5hmdU)~0.5 fmol on-column[5]

II. Enzymatic Labeling and Affinity-Based Methods

Enzymatic labeling followed by affinity enrichment provides a powerful approach for the specific detection and localization of modified bases within the genome. These methods are particularly useful for identifying the genomic regions where the modification occurs.

A. Principle

Certain enzymes can specifically recognize a modified nucleoside and transfer a chemical group to it. For instance, β-glucosyltransferase (β-GT) can transfer a glucose moiety from UDP-glucose to the hydroxyl group of 5hmC.[6][7] If the UDP-glucose is modified with a tag (e.g., biotin (B1667282) or an azide), the modified DNA can be enriched using affinity purification.

B. Experimental Workflow: Enzymatic Labeling and Enrichment

Enzymatic_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Enzymatic Labeling cluster_enrichment Affinity Enrichment cluster_analysis Downstream Analysis Genomic_DNA Genomic DNA Fragmented_DNA Fragmented DNA Genomic_DNA->Fragmented_DNA Sonication or Enzymatic Digestion Labeled_DNA Labeled 5-hmXU-DNA Fragmented_DNA->Labeled_DNA Enzyme (e.g., specific GT) + Tagged Substrate Enriched_DNA Enriched Labeled DNA Labeled_DNA->Enriched_DNA Affinity Matrix (e.g., Streptavidin beads) Analysis qPCR, Sequencing, or Mass Spectrometry Enriched_DNA->Analysis DNA_Damage_Repair cluster_damage DNA Damage cluster_recognition Recognition & Excision cluster_repair Repair Synthesis DNA Genomic DNA Damaged_DNA DNA with 5-hmXU DNA->Damaged_DNA Oxidative Stress, Drug Exposure Repair_Enzymes Base Excision Repair (BER) Glycosylase Damaged_DNA->Repair_Enzymes Recognition AP_Site AP Site Repair_Enzymes->AP_Site Excision Repaired_DNA Repaired DNA AP_Site->Repaired_DNA AP Endonuclease, DNA Polymerase, DNA Ligase

References

Application Notes and Protocols: 5-Hydroxymethyl Xylouridine and its Analogs as DNA Damage Markers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents 5-Hydroxymethyl-2'-deoxyuridine (B45661) (5-OHmdU), a thymidine (B127349) analog, as a significant marker for oxidative DNA damage. In contrast, specific information regarding 5-Hydroxymethyl xylouridine as a DNA damage marker is limited. This document will focus on the well-characterized analog, 5-OHmdU, as a representative example of a hydroxymethylated nucleoside DNA damage marker. The protocols and data presented can serve as a foundational guide for the investigation of similar modified nucleosides.

Introduction to Hydroxymethylated Nucleosides as DNA Damage Markers

Oxidative stress, arising from endogenous metabolic processes and exposure to exogenous agents, can lead to the formation of various DNA lesions. One such lesion is the hydroxylation of the methyl group of thymidine, resulting in the formation of 5-hydroxymethyl-2'-deoxyuridine (5-OHmdU). This modified nucleoside is a recognized biomarker of oxidative DNA damage and has been implicated in carcinogenesis.[1] The presence of 5-OHmdU in DNA can be indicative of systemic oxidative stress and may serve as a valuable tool in cancer research, drug development, and toxicology studies.[1][2]

The incorporation of thymidine analogs, such as this compound, can be utilized to track DNA synthesis.[3] While the direct role of this compound as an endogenous DNA damage marker is not well-documented, its structural similarity to 5-OHmdU suggests that the methodologies for the detection and analysis of such modified nucleosides would be similar.

Formation of 5-Hydroxymethyl-2'-deoxyuridine

The formation of 5-OHmdU in DNA is primarily a consequence of oxidative damage, specifically from the attack of hydroxyl radicals on the methyl group of thymine (B56734) residues.

DNA Thymidine in DNA OHmdU 5-Hydroxymethyl-2'-deoxyuridine (5-OHmdU) in DNA DNA->OHmdU Oxidative Attack ROS Reactive Oxygen Species (e.g., •OH) ROS->DNA Induces

Formation of 5-OHmdU via oxidative DNA damage.

Significance in Research and Drug Development

  • Biomarker of Oxidative Stress: Quantifying levels of 5-OHmdU can provide a measure of systemic oxidative stress.

  • Cancer Research: Elevated levels of 5-OHmdU have been observed in the DNA of cancer patients, suggesting its potential as a biomarker for cancer risk or presence.[1]

  • Therapeutic Monitoring: Assessing changes in 5-OHmdU levels could be used to monitor the efficacy of antioxidant therapies or the pro-oxidant effects of certain anticancer drugs.

  • Toxicology: Evaluating the formation of 5-OHmdU can be a valuable endpoint in assessing the genotoxicity of novel chemical entities.

Quantitative Data Summary

The following table summarizes representative quantitative data for 5-OHmdU levels in human samples.

Analyte Sample Type Condition Concentration (pg 5-OHmdU / ng Thymidine) (Mean ± SD) Reference
5-Hydroxymethyl-2'-deoxyuridinePeripheral Blood DNABreast Cancer Patients (n=25)0.112 ± 0.046[1]
5-Hydroxymethyl-2'-deoxyuridinePeripheral Blood DNAControl Subjects (n=38)0.083 ± 0.025[1]

Experimental Protocols

Overview of Analytical Workflow

The accurate quantification of 5-OHmdU from biological samples requires a multi-step process involving DNA extraction, hydrolysis, and analysis by sensitive analytical techniques such as mass spectrometry.

Sample Biological Sample (Blood, Tissue, Cells) DNA_Extraction DNA Extraction and Purification Sample->DNA_Extraction Hydrolysis Enzymatic or Acid DNA Hydrolysis DNA_Extraction->Hydrolysis Analysis LC-MS/MS or GC-MS Analysis Hydrolysis->Analysis Quantification Quantification of 5-OHmdU Analysis->Quantification

General workflow for the analysis of 5-OHmdU.
Protocol 1: DNA Extraction from Whole Blood

This protocol is a general guideline. Commercially available DNA extraction kits are also suitable.

Materials:

  • Whole blood collected in EDTA tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • Cell Lysis Solution

  • Protein Precipitation Solution

  • DNA Hydration Solution

  • Ethanol (B145695) (70% and 100%)

  • Glycogen (molecular biology grade)

Procedure:

  • To 10 mL of whole blood, add 30 mL of RBC Lysis Buffer. Mix by inversion and incubate on ice for 10 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the leukocyte pellet in 1 mL of RBC Lysis Buffer. Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Add 3 mL of Cell Lysis Solution to the pellet and vortex to lyse the cells.

  • Add 1 mL of Protein Precipitation Solution and vortex vigorously for 20 seconds.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the supernatant containing the DNA to a clean tube containing 3 mL of 100% ethanol and 1 µL of glycogen.

  • Gently mix by inversion until the DNA precipitates.

  • Centrifuge at 3,000 x g for 5 minutes. Discard the supernatant.

  • Wash the DNA pellet with 3 mL of 70% ethanol. Centrifuge at 3,000 x g for 5 minutes.

  • Carefully discard the supernatant and air-dry the pellet for 10-15 minutes.

  • Resuspend the DNA in an appropriate volume of DNA Hydration Solution.

  • Quantify the DNA using a spectrophotometer and assess purity (A260/A280 ratio).

Protocol 2: DNA Hydrolysis

Materials:

  • Purified DNA sample

  • Nuclease P1

  • Alkaline Phosphatase

  • Sodium Acetate (B1210297) Buffer (pH 5.3)

  • Tris-HCl Buffer (pH 8.0)

Procedure:

  • In a microcentrifuge tube, combine 20-50 µg of DNA with sodium acetate buffer.

  • Add 10 units of Nuclease P1.

  • Incubate at 37°C for 2 hours.

  • Add Tris-HCl buffer to adjust the pH to approximately 8.0.

  • Add 5 units of Alkaline Phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • The resulting mixture of deoxynucleosides is now ready for analysis.

Protocol 3: Analysis of 5-OHmdU by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • C18 reverse-phase HPLC column

Procedure:

  • Chromatographic Separation:

    • Inject the hydrolyzed DNA sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

    • A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B; 25-30 min, 5% B.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-OHmdU and an appropriate internal standard.

    • The transition for 5-OHmdU is typically m/z 259.1 → 143.1.

  • Quantification:

    • Generate a standard curve using known concentrations of a 5-OHmdU analytical standard.

    • Quantify the amount of 5-OHmdU in the sample by comparing its peak area to the standard curve.

    • Normalize the amount of 5-OHmdU to the amount of a normal nucleoside (e.g., thymidine) to account for variations in DNA input.

DNA Damage and Repair Signaling

The presence of modified bases like 5-OHmdU in DNA can trigger cellular DNA damage response (DDR) pathways. While the specific signaling cascade initiated by 5-OHmdU is a subject of ongoing research, it is generally recognized that such lesions can lead to the activation of base excision repair (BER) pathways. Excessive BER activity can, in some cases, lead to the formation of DNA strand breaks and induce apoptosis.[4][5]

DNA_Damage DNA Damage (e.g., 5-OHmdU) BER Base Excision Repair (BER) Pathway DNA_Damage->BER Activates Glycosylase DNA Glycosylase BER->Glycosylase Initiated by Apoptosis Apoptosis BER->Apoptosis Excessive activation can lead to AP_Endonuclease AP Endonuclease Glycosylase->AP_Endonuclease Creates AP site for Polymerase DNA Polymerase AP_Endonuclease->Polymerase Processes strand for Ligase DNA Ligase Polymerase->Ligase Fills gap for Ligase->DNA_Damage Repairs

Simplified overview of the Base Excision Repair pathway.

Conclusion

The quantification of hydroxymethylated nucleosides, particularly 5-OHmdU, in DNA is a powerful tool for assessing oxidative DNA damage. The protocols outlined here provide a framework for the reliable detection of these modifications in various biological matrices. As research into the roles of different modified nucleosides in health and disease continues to expand, these analytical approaches will be crucial for advancing our understanding and for the development of novel diagnostics and therapeutics.

References

Application Notes and Protocols for 5-Hydroxymethyl Xylouridine Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of 5-Hydroxymethyl xylouridine phosphoramidite (B1245037) in oligonucleotide synthesis. This compound is a modified nucleoside of significant interest in the development of therapeutic oligonucleotides and diagnostic probes. This document outlines a proposed synthetic pathway for the phosphoramidite monomer, its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent deprotection and purification procedures. The protocols are compiled and adapted from established methodologies for analogous modified nucleosides.

Introduction

Xylo-nucleic acids (XNA) are synthetic nucleic acid analogs containing a xylose sugar backbone instead of the natural ribose or deoxyribose. This modification confers unique structural properties and significant resistance to nuclease degradation, making XNA a promising candidate for therapeutic applications. The introduction of modifications at the 5-position of the pyrimidine (B1678525) base, such as a hydroxymethyl group, can further modulate the biological activity and binding properties of these oligonucleotides.

This document provides a detailed guide for the chemical synthesis of this compound phosphoramidite and its incorporation into synthetic oligonucleotides.

Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite is a multi-step process that begins with the preparation of the modified nucleoside, followed by the protection of reactive groups and phosphitylation. The proposed synthetic scheme is based on established procedures for the synthesis of 5-hydroxymethyl pyrimidines and xylonucleoside phosphoramidites.[1][2][3]

Proposed Synthetic Pathway

G Xylouridine Xylouridine HM_Xylouridine 5-Hydroxymethyl xylouridine Xylouridine->HM_Xylouridine Hydroxymethylation HM_Xylouridine_Protected_HM 5-O-Acetyl-5-hydroxymethyl xylouridine HM_Xylouridine->HM_Xylouridine_Protected_HM Acetylation DMT_Protected 5'-O-DMT-5-O-Acetyl- 5-hydroxymethyl xylouridine HM_Xylouridine_Protected_HM->DMT_Protected 5'-DMT Protection Phosphoramidite This compound Phosphoramidite DMT_Protected->Phosphoramidite Phosphitylation

Caption: Proposed synthesis of this compound phosphoramidite.

Experimental Protocols

Protocol 2.1: Synthesis of this compound

This procedure is adapted from methods for the hydroxymethylation of uridine (B1682114) derivatives.[2]

  • Suspend xylouridine in an aqueous solution of formaldehyde (B43269) (37%).

  • Add a suitable base, such as triethylamine, and heat the mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and purify the product by silica (B1680970) gel chromatography.

Protocol 2.2: Protection of the 5-Hydroxymethyl Group

The 5-hydroxymethyl group is protected as an acetyl ester to prevent side reactions during oligonucleotide synthesis.[3]

  • Dissolve this compound in pyridine (B92270).

  • Cool the solution in an ice bath and add acetic anhydride (B1165640) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

  • Purify the product by silica gel chromatography.

Protocol 2.3: 5'-O-DMT Protection

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during solid-phase synthesis.

  • Co-evaporate the acetyl-protected nucleoside with anhydrous pyridine.

  • Dissolve the dried compound in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with methanol and concentrate the mixture.

  • Purify the 5'-O-DMT protected nucleoside by silica gel chromatography.

Protocol 2.4: Phosphitylation of the 3'-Hydroxyl Group

The final step in the monomer synthesis is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This procedure is adapted from a general method for xylonucleoside phosphitylation.[1]

  • Dry the 5'-O-DMT protected nucleoside under high vacuum.

  • Dissolve the compound in anhydrous dichloromethane (B109758) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 4 hours.[1]

  • Quench the reaction with methanol.

  • Purify the final phosphoramidite product using silica gel chromatography.

Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into an oligonucleotide chain is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[4][5]

Oligonucleotide Synthesis Cycle

G cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking End Repeat for desired length Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: Standard automated phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocol

Protocol 3.1: Automated Solid-Phase Oligonucleotide Synthesis

  • Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M).

  • Install the phosphoramidite solution on a designated port of the DNA synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer.

  • Use standard synthesis cycles and reagents for DNA or RNA synthesis. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for this modified base.

  • Upon completion of the synthesis, the oligonucleotide remains attached to the solid support, fully protected.

Data Presentation: Coupling Efficiency

The coupling efficiency of the modified phosphoramidite is expected to be comparable to standard phosphoramidites.

PhosphoramiditeExpected Coupling Efficiency (%)
Standard DNA Phosphoramidites>99%
This compound Phosphoramidite>98%[1]

Deprotection and Purification of the Modified Oligonucleotide

A two-step deprotection process is typically required to remove all protecting groups and cleave the oligonucleotide from the solid support.

Deprotection Workflow

G Start Oligonucleotide on Solid Support Step1 Step 1: Ammonia Treatment (Cleavage and Base/Phosphate Deprotection) Start->Step1 Step2 Step 2: Acetyl Group Removal (from 5-Hydroxymethyl) Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

References

Application Notes and Protocols for the Solid-Phase Synthesis of 5-Hydroxymethyl Xylouridine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified oligonucleotides are critical tools in modern molecular biology, diagnostics, and therapeutics. The incorporation of nucleoside analogues with altered sugar moieties or modified nucleobases can confer unique properties, such as enhanced stability against nucleases, improved binding affinity to target sequences, and novel biological activities. 5-Hydroxymethyl xylouridine is a modified nucleoside of significant interest, combining a C5-hydroxymethyl modification on the uracil (B121893) base with a xylose sugar backbone. This modification has the potential to influence duplex stability and interactions with cellular machinery.

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of oligonucleotides containing this compound. The protocols are based on established phosphoramidite (B1245037) chemistry, adapted for the specific requirements of this modified nucleoside.

Synthesis Strategy Overview

The synthesis of this compound-containing oligonucleotides follows the well-established solid-phase phosphoramidite method. The overall strategy involves three main stages:

  • Synthesis of the this compound Phosphoramidite Building Block: This is the most critical step, requiring the synthesis of the xylouridine nucleoside, introduction of the 5-hydroxymethyl group, protection of reactive functional groups, and finally, phosphitylation to yield the phosphoramidite monomer.

  • Automated Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

  • Deprotection and Purification of the Final Oligonucleotide: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified to a high degree of homogeneity.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol outlines the key steps for the preparation of the phosphoramidite building block. It is a multi-step chemical synthesis that requires expertise in organic chemistry.

1.1. Synthesis of Xylouridine: The synthesis of the xylouridine nucleoside can be achieved starting from xylose. A key publication by Damha et al. outlines a reliable method for the synthesis of xylouridine and its subsequent conversion to a phosphoramidite.[1]

1.2. Introduction of the 5-Hydroxymethyl Group: The 5-hydroxymethyl group is introduced onto the uracil base of the xylouridine nucleoside. This can be achieved by reacting xylouridine with paraformaldehyde in an aqueous potassium hydroxide (B78521) (KOH) solution.[2]

1.3. Protection of the 5-Hydroxymethyl Group: Selective protection of the 5-hydroxymethyl group is crucial to prevent side reactions during oligonucleotide synthesis. Acetylation is a common and effective method. This is achieved by refluxing the this compound in acetic acid with a catalytic amount of trifluoroacetic acid.[2] The resulting acetylated derivative can be purified by silica (B1680970) gel chromatography.[2]

1.4. 5'-O-DMT Protection: The 5'-hydroxyl group of the sugar is protected with a dimethoxytrityl (DMT) group to allow for monitoring of coupling efficiency during solid-phase synthesis. This is a standard procedure in nucleoside chemistry.

1.5. 3'-O-Phosphitylation: The final step in preparing the building block is the phosphitylation of the 3'-hydroxyl group. This is typically carried out using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA).

Protocol 2: Solid-Phase Synthesis of this compound-Containing Oligonucleotides

This protocol describes the automated synthesis of the oligonucleotide on a solid support.

2.1. Materials and Reagents:

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T) and the custom-synthesized 5-(acetyl)-hydroxymethyl xylouridine phosphoramidite.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

2.2. Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. Each cycle of nucleotide addition consists of four steps:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside with trichloroacetic acid to free the 5'-hydroxyl group for the next coupling reaction. The released trityl cation is orange-colored, and its absorbance can be measured to monitor coupling efficiency.

  • Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling yields for modified phosphoramidites are typically high, often exceeding 98%.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant oligonucleotides.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 3: Deprotection and Purification

This protocol details the final steps to obtain the pure, modified oligonucleotide.

3.1. Cleavage and Base Deprotection: The CPG support is treated with concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 60°C) for several hours (typically 12 hours).[2] This single step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases, including the acetyl group on the 5-hydroxymethyl moiety.

3.2. Purification: The crude deprotected oligonucleotide is purified by high-performance liquid chromatography (HPLC). A common method is reversed-phase HPLC.[2] If the final DMT group was left on during synthesis ("DMT-on" purification), it can be used to separate the full-length product from shorter, failure sequences. The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid), followed by a final purification step.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis of this compound-containing oligonucleotides.

Parameter Typical Value/Range Reference
Coupling Efficiency (Modified Monomer) >98%[2]
Deprotection Conditions (Ammonia) Concentrated NH4OH, 60°C, 12 h[2]
Purification Method Reversed-Phase HPLC[2]
Final Product Purity >95% (post-HPLC)-
Reagent Purpose Typical Concentration/Solvent
Trichloroacetic Acid Detritylation3% in Dichloromethane
5-(Ethylthio)-1H-tetrazole Phosphoramidite Activation0.25 M in Acetonitrile
Acetic Anhydride/N-Methylimidazole CappingIn THF/Pyridine
Iodine Oxidation0.02 M in THF/Water/Pyridine
Aqueous Ammonia Cleavage & DeprotectionConcentrated (e.g., 28-30%)

Characterization

The final purified oligonucleotide should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Mass Spectrometry (MS): To verify the correct molecular weight of the synthesized oligonucleotide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Enzymatic Digestion followed by HPLC or LC-MS: To confirm the incorporation of the this compound nucleoside and the overall base composition.[2]

Visualizations

Workflow for the Synthesis of this compound Phosphoramidite

phosphoramidite_synthesis Xylose Xylose Xylouridine Xylouridine Nucleoside Xylose->Xylouridine Nucleoside Synthesis HM_Xylouridine 5-Hydroxymethyl Xylouridine Xylouridine->HM_Xylouridine Hydroxymethylation Protected_HM_Xylouridine Protected 5-Hydroxymethyl Xylouridine (5'-DMT, 5-OAc) HM_Xylouridine->Protected_HM_Xylouridine Protection (DMT, Acetyl) Phosphoramidite This compound Phosphoramidite Protected_HM_Xylouridine->Phosphoramidite Phosphitylation

Caption: Synthesis of the this compound Phosphoramidite.

Solid-Phase Oligonucleotide Synthesis Cycle

solid_phase_synthesis cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Modified/Standard Base) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking End Cleavage, Deprotection & Purification Oxidation->End After Final Cycle Start Start with Solid Support Start->Deblocking Final_Oligo Purified Oligonucleotide End->Final_Oligo

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

References

Application Note: Quantitative Analysis of 5-Hydroxymethyl xylouridine in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxymethyl xylouridine is a modified nucleoside, and its precise quantification in biological matrices is crucial for understanding its potential roles in various biological processes. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the analysis of such modified nucleosides. This document provides a detailed protocol for the quantification of this compound using this technique.

Principle

The method involves the separation of this compound from other components in a biological sample by reversed-phase HPLC. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Predicted Mass Spectrometric Parameters

The Multiple Reaction Monitoring (MRM) transitions for this compound are predicted based on its chemical structure. The primary fragmentation pattern for nucleosides involves the neutral loss of the sugar moiety.

  • Molecular Weight of this compound: 274.23 g/mol [1]

  • Predicted Precursor Ion ([M+H]⁺): m/z 275.2

  • Molecular Weight of 5-hydroxymethyluracil (B14597) (Base): 142.11 g/mol [2]

  • Predicted Product Ion ([Base+H]⁺): m/z 143.1

A secondary transition can often be identified by further fragmentation of the base, which would require experimental determination.

Quantitative Data Summary

The following tables summarize the proposed analytical parameters and a template for validation data, which should be established during method validation according to ICH guidelines.[3][4]

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityNotes
This compound (Quantifier)275.2143.1PositivePredicted primary transition (loss of xylouridine sugar). Collision energy requires optimization.
This compound (Qualifier)275.2TBDPositiveA second product ion should be identified experimentally for confirmation.

TBD: To Be Determined experimentally.

Table 2: Proposed HPLC Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 3: Method Validation Parameters (Template)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99
Range (concentration) TBD
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 15%
Specificity No interference at the retention time of the analyte

Experimental Protocols

Sample Preparation from RNA

This protocol outlines the enzymatic hydrolysis of RNA to release individual nucleosides for analysis.[5][6]

Materials:

Procedure:

  • In a microcentrifuge tube, dissolve 1-5 µg of purified RNA in 20 µL of ultrapure water.

  • Add 2.5 µL of 100 mM ammonium acetate buffer (pH 5.3).

  • Add 1 µL of Nuclease P1 (100 U/mL) to the mixture.

  • Incubate the reaction at 37 °C for 2 hours.

  • Add 2.5 µL of 1 M ammonium bicarbonate buffer (pH ~8.0).

  • Add 1 µL of Alkaline Phosphatase (10 U/µL).

  • Incubate at 37 °C for an additional 2 hours.

  • To remove the enzymes, pass the digested sample through a 10 kDa molecular weight cutoff centrifugal filter.

  • The filtrate containing the nucleosides is collected and is ready for HPLC-MS/MS analysis.

Preparation of Calibration Standards and Quality Controls

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in ultrapure water or a suitable solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner.

HPLC-MS/MS Analysis

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Set up the mass spectrometer with the MRM transitions specified in Table 1. The collision energy and other source parameters should be optimized for this compound by infusing a standard solution.

  • Create a sequence table including blanks, calibration standards, QC samples, and unknown samples.

  • Inject the samples and acquire the data.

  • Process the data using the appropriate software to generate a calibration curve and determine the concentrations of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) RNA_Isolation->Enzymatic_Digestion Enzyme_Removal Enzyme Removal (Filtration) Enzymatic_Digestion->Enzyme_Removal HPLC HPLC Separation (C18 Column) Enzyme_Removal->HPLC Inject Sample MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.

RNA_Modification_Pathway cluster_transcription Gene Expression Regulation cluster_modification Role of RNA Modification DNA DNA preRNA pre-RNA DNA->preRNA Transcription mRNA Mature RNA preRNA->mRNA Splicing & Processing Protein Protein mRNA->Protein Translation Modification RNA Modification (e.g., this compound) Modification->preRNA Affects Processing Modification->mRNA Impacts Stability, Structure & Function

Caption: General role of RNA modifications in gene expression.

References

Application Notes and Protocols for Antibody-Based Detection of 5-Hydroxymethyl xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antibody-based detection of 5-Hydroxymethyl xylouridine (5-hmXU), a modified nucleoside of interest in various biological contexts. The following sections detail the principles, protocols, and data interpretation for the sensitive and specific detection of 5-hmXU using immunological techniques.

Introduction

This compound (5-hmXU) is a modified pyrimidine (B1678525) nucleoside whose biological significance is an emerging area of research. Its detection and quantification are crucial for understanding its roles in cellular processes and as a potential biomarker. Antibody-based methods offer high specificity and sensitivity for the detection of such modifications within complex biological samples. These notes provide detailed protocols for the detection of 5-hmXU using Enzyme-Linked Immunosorbent Assay (ELISA) and Immunofluorescence (IF), adapted from established methods for similar modified nucleosides.

Principle of Detection

The antibody-based detection of 5-hmXU relies on the high-affinity binding of a specific antibody to the 5-hmXU moiety. For these protocols, it is assumed that a polyclonal or monoclonal antibody with high specificity for 5-hmXU is available. Given the structural similarity, antibodies raised against 5-hydroxymethyluridine (B1210401) may exhibit cross-reactivity and could be suitable for initial studies, though validation is essential.

Data Presentation

Quantitative data obtained from ELISA experiments should be recorded and analyzed systematically. The following tables provide a template for organizing and presenting your results.

Table 1: ELISA Standard Curve Data

Standard Concentration (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance
100
50
25
12.5
6.25
3.125
0

Table 2: Quantification of 5-hmXU in Samples

Sample IDMean Absorbance (450 nm)Calculated Concentration (ng/mL)
Control Sample 1
Treatment Sample 1
Control Sample 2
Treatment Sample 2

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for 5-hmXU Quantification

This protocol describes a competitive ELISA for the quantification of 5-hmXU in purified DNA samples.

Materials:

  • 96-well microplate

  • Anti-5-hmXU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Sample/Standard diluent (e.g., wash buffer)

  • Purified DNA samples and 5-hmXU standards

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of 5-hmXU-conjugated BSA (1 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of your DNA sample or 5-hmXU standard and 50 µL of anti-5-hmXU antibody (diluted in sample diluent) to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in sample diluent) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow start Start coating Coat Plate with 5-hmXU-BSA start->coating wash1 Wash coating->wash1 blocking Block Wells wash1->blocking wash2 Wash blocking->wash2 competition Add Sample/Standard and Anti-5-hmXU Ab wash2->competition wash3 Wash competition->wash3 secondary_ab Add HRP-conjugated Secondary Ab wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read

ELISA Workflow for 5-hmXU Detection.

Immunofluorescence (IF) for Cellular Localization of 5-hmXU

This protocol details the immunofluorescent staining of 5-hmXU in cultured cells to visualize its subcellular localization.[1][2]

Materials:

  • Cultured cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA, 0.1% Tween-20 in PBS)

  • Anti-5-hmXU primary antibody

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the anti-5-hmXU primary antibody (diluted in blocking solution) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) in a humidified, dark chamber for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBST for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

IF_Workflow start Start wash1 Wash Cells start->wash1 fix Fix Cells wash1->fix wash2 Wash fix->wash2 permeabilize Permeabilize wash2->permeabilize wash3 Wash permeabilize->wash3 block Block wash3->block primary_ab Incubate with Primary Ab block->primary_ab wash4 Wash primary_ab->wash4 secondary_ab Incubate with Secondary Ab wash4->secondary_ab wash5 Wash secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain wash6 Wash counterstain->wash6 mount Mount Coverslip wash6->mount image Image mount->image

Immunofluorescence Workflow for 5-hmXU.

Logical Relationship for Antibody Development

The generation of a specific antibody is a prerequisite for these detection methods. The following diagram illustrates the logical steps involved in developing an antibody against 5-hmXU.

Antibody_Development synthesis Synthesize 5-hmXU conjugation Conjugate 5-hmXU to a Carrier Protein (e.g., KLH) synthesis->conjugation immunization Immunize Animal (e.g., Rabbit, Mouse) conjugation->immunization screening Screen Sera/Hybridomas for Specificity immunization->screening purification Purify Antibody screening->purification validation Validate Antibody in Target Applications (ELISA, IF) purification->validation production Scale-up Antibody Production validation->production

Antibody Development for 5-hmXU.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific experimental conditions, cell types, and antibody characteristics. It is highly recommended to perform appropriate controls, including negative controls (e.g., no primary antibody) and positive controls (if available), to ensure the specificity and validity of the results.

References

Application Notes and Protocols for the Study of 5-Hydroxymethylcytosine (5-hmC) in Epigenetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 5-Hydroxymethylcytosine (B124674) in Epigenetics

5-Hydroxymethylcytosine (5-hmC) is a pivotal epigenetic modification, often referred to as the "sixth base" of the genome. It is generated through the oxidation of 5-methylcytosine (B146107) (5-mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2][3] Initially considered a transient intermediate in the DNA demethylation pathway, emerging evidence suggests that 5-hmC is also a stable epigenetic mark with distinct regulatory functions.[4] Its presence and distribution are crucial for gene regulation, cellular differentiation, and embryonic development. Dysregulation of 5-hmC levels has been implicated in various diseases, including cancer and neurological disorders, making it a significant area of investigation for diagnostics and therapeutic development.[4][5][6]

These application notes provide an overview of the current methodologies used to study 5-hmC, from genome-wide mapping to locus-specific quantification. The detailed protocols below are intended to guide researchers in the selection and implementation of the most appropriate techniques for their experimental goals.

I. Key Methodologies for 5-hmC Detection and Analysis

The study of 5-hmC requires specialized techniques that can distinguish it from the much more abundant 5-mC. Methodologies can be broadly categorized into three groups: affinity-based enrichment, bisulfite-conversion-based methods, and direct sequencing approaches.

Affinity-Based Enrichment

These methods utilize antibodies or proteins with high affinity for 5-hmC to enrich for DNA fragments containing this modification. They are cost-effective for genome-wide profiling of 5-hmC distribution.[7][8]

  • Hydroxymethylated DNA Immunoprecipitation (hMeDIP-Seq): This technique employs an antibody specific to 5-hmC to immunoprecipitate DNA fragments containing the modification, which are then identified by high-throughput sequencing.[9][10][11][12]

  • Chemical Capture (5hmC-Seal): This method involves the selective glucosylation of 5-hmC followed by the attachment of a biotin (B1667282) tag via click chemistry. The biotinylated DNA can then be captured using streptavidin beads.[5]

Bisulfite-Conversion-Based Methods

These techniques provide single-base resolution information on 5-hmC levels.

  • Oxidative Bisulfite Sequencing (oxBS-Seq): This method involves a chemical oxidation step that converts 5-hmC to 5-formylcytosine (B1664653) (5fC). Subsequent bisulfite treatment converts both 5fC and unmodified cytosine to uracil, while 5-mC remains unchanged. By comparing the results of oxBS-Seq with standard bisulfite sequencing (which reads both 5-mC and 5-hmC as cytosine), the positions of 5-hmC can be inferred.[13][14]

  • TET-Assisted Bisulfite Sequencing (TAB-Seq): This technique offers direct, single-base resolution mapping of 5-hmC. It involves protecting 5-hmC by glucosylation, followed by the TET enzyme-mediated oxidation of 5-mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected 5-hmC is read as cytosine.[13][15][16][17][18][19]

Data Presentation: Quantitative Comparison of 5-hmC Detection Methods

Method Principle Resolution Input DNA Advantages Limitations Detection Limit
hMeDIP-Seq Antibody-based enrichment of 5-hmC containing DNA fragments.[9][10]~150 bp[10]≥ 2 µg[14]Cost-effective for genome-wide screening, covers dense and sparse repeat regions.[9][10]Lower resolution, potential antibody bias towards hypermethylated regions.[10]Dependent on antibody affinity and specificity.
5hmC-Seal Chemical labeling (glucosylation and biotinylation) and affinity purification of 5-hmC DNA.[5]Peak-levelVariableHighly specific, less biased than some antibody-based methods.Indirect detection, multi-step process.Not specified.
oxBS-Seq Chemical oxidation of 5-hmC to 5-fC, followed by bisulfite sequencing.[13][14]Single-base≥ 2 µg[14]Distinguishes 5-mC from 5-hmC at single-base resolution.Indirect detection of 5-hmC, requires two parallel sequencing experiments.Not specified.
TAB-Seq Protection of 5-hmC, TET-mediated oxidation of 5-mC, followed by bisulfite sequencing.[15][16][18]Single-baseVariableDirect detection of 5-hmC at single-base resolution.[18]Relies on enzymatic efficiency which may not be 100%, can be expensive.[18]Not specified.
ACE-Seq APOBEC3A deamination of C and 5mC, while protected 5-hmC remains.[6]Single-baseAs low as 1000-fold less than BS-seq.[6]High sensitivity, requires low DNA input.[6]Relies on enzymatic activity and protection efficiency.Not specified.
HPLC-MS/MS Chromatographic separation and mass spectrometric quantification of nucleosides.[20]Global quantificationLow-input (pg range)[21]Highly accurate for global quantification.[20]Does not provide sequence context.As low as 14 amol.[21]

Signaling Pathways and Experimental Workflows

DNA Demethylation Pathway

The following diagram illustrates the central role of 5-hmC in the active DNA demethylation pathway, mediated by TET enzymes and subsequent base excision repair.

DNA_Demethylation_Pathway C Cytosine (C) mC 5-methylcytosine (5mC) C->mC Methylation hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-formylcytosine (5fC) hmC->fC Oxidation fC->C Excision & Repair caC 5-carboxylcytosine (5caC) fC->caC Oxidation caC->C Excision & Repair DNMTs DNMTs TETs TET Enzymes TDG TDG BER Base Excision Repair (BER)

Caption: The active DNA demethylation pathway.

Experimental Workflow: hMeDIP-Seq

This diagram outlines the major steps involved in the hydroxymethylated DNA immunoprecipitation sequencing protocol.

hMeDIP_Seq_Workflow start Genomic DNA Extraction frag DNA Fragmentation (Sonication) start->frag ip Immunoprecipitation with anti-5hmC antibody frag->ip wash Wash to remove non-specific binding ip->wash elute Elution of 5-hmC enriched DNA wash->elute lib_prep Library Preparation elute->lib_prep seq High-Throughput Sequencing lib_prep->seq analysis Data Analysis (Peak Calling, etc.) seq->analysis

Caption: Workflow for hMeDIP-Seq.

Experimental Workflow: TAB-Seq

This diagram illustrates the key steps in TET-assisted bisulfite sequencing for direct, single-base resolution mapping of 5-hmC.

TAB_Seq_Workflow start Genomic DNA glucosylation Glucosylation of 5-hmC (Protection) start->glucosylation oxidation TET-mediated oxidation of 5-mC to 5-caC glucosylation->oxidation bisulfite Bisulfite Conversion (C and 5-caC to U) oxidation->bisulfite pcr PCR Amplification bisulfite->pcr seq Sequencing pcr->seq analysis Data Analysis (Remaining C = 5-hmC) seq->analysis

Caption: Workflow for TAB-Seq.

Experimental Protocols

Protocol 1: Hydroxymethylated DNA Immunoprecipitation (hMeDIP)

Objective: To enrich for DNA fragments containing 5-hydroxymethylcytosine from a genomic DNA sample.

Materials:

  • Genomic DNA

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Anti-5-hmC antibody

  • Protein A/G magnetic beads

  • IP buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • DNA purification columns

Procedure:

  • DNA Fragmentation:

    • Resuspend 1-5 µg of genomic DNA in TE buffer.

    • Fragment the DNA to an average size of 200-600 bp using sonication.

    • Verify the fragment size on an agarose (B213101) gel.

  • Immunoprecipitation:

    • Take an aliquot of fragmented DNA as an "input" control.

    • Denature the remaining fragmented DNA by heating at 95°C for 10 minutes, then immediately place on ice.

    • Add IP buffer and the anti-5-hmC antibody to the denatured DNA.

    • Incubate overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform sequential washes with low salt buffer, high salt buffer, and LiCl buffer to remove non-specifically bound DNA.

  • Elution and DNA Recovery:

    • Elute the immunoprecipitated DNA from the beads by incubating with elution buffer.

    • Reverse cross-links by adding NaCl and incubating at 65°C for 4-6 hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or using a DNA purification column.

  • Quantification and Downstream Analysis:

    • Quantify the enriched DNA.

    • The enriched DNA is now ready for downstream applications such as qPCR, microarrays (hMeDIP-chip), or high-throughput sequencing (hMeDIP-seq).

Protocol 2: TET-Assisted Bisulfite Sequencing (TAB-Seq)

Objective: To identify the single-base locations of 5-hydroxymethylcytosine in the genome.

Materials:

  • Genomic DNA

  • β-glucosyltransferase (β-GT)

  • UDP-glucose

  • Recombinant TET enzyme (e.g., mTet1)

  • Bisulfite conversion kit

  • PCR primers for library amplification

  • Uracil-tolerant DNA polymerase

Procedure:

  • 5-hmC Protection (Glucosylation):

    • Incubate genomic DNA with β-GT and UDP-glucose to convert 5-hmC to β-glucosyl-5-hydroxymethylcytosine (5-gmC). This protects the 5-hmC from subsequent oxidation.

  • 5-mC Oxidation:

    • Incubate the glucosylated DNA with a recombinant TET enzyme. This will oxidize 5-mC to 5-caC, while the protected 5-gmC remains unchanged.

  • Bisulfite Conversion:

    • Perform bisulfite conversion on the treated DNA using a commercial kit. This will deaminate unmodified cytosine and 5-caC to uracil. The protected 5-gmC will not be converted.

  • Library Preparation and Sequencing:

    • Amplify the bisulfite-converted DNA using PCR with a uracil-tolerant polymerase. During amplification, uracils will be replaced by thymines.

    • Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • In the aligned reads, any remaining cytosine that was not converted to thymine (B56734) represents a site of 5-hydroxymethylcytosine in the original DNA sample.

Conclusion

The study of 5-hydroxymethylcytosine is a rapidly evolving field in epigenetics. The choice of methodology depends on the specific research question, available resources, and desired resolution. Affinity-based methods are excellent for initial genome-wide screens, while bisulfite-based techniques provide the high resolution necessary for detailed mechanistic studies. The protocols and data presented here serve as a comprehensive guide for researchers embarking on the investigation of this important epigenetic mark.

References

Application Note: Quantification of 5-Hydroxymethyl-2'-deoxyuridine in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Modified nucleosides are crucial components of nucleic acids that play significant roles in a variety of biological processes. While the user requested protocols for 5-Hydroxymethyl xylouridine, the more extensively studied and biologically prevalent analogs are 5-Hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU) in DNA and 5-Hydroxymethyluridine (5-hmU) in RNA. 5-hmdU, formed by the oxidation of thymine (B56734), is a marker of oxidative DNA damage and an intermediate in epigenetic pathways.[1] Its levels can vary significantly between tissue types and have been implicated as a potential biomarker in diseases such as cancer.[2]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides due to its high selectivity and specificity.[3][4][5][6][7][8] This application note provides a detailed protocol for the extraction and quantification of 5-hmdU from tissue samples, a method adaptable for other modified nucleosides.

Relevant Biological Pathways

The presence of 5-hmdU in DNA is primarily a result of the oxidation of the thymine base, a form of DNA damage. It can also be an intermediate in specific biological pathways, such as the synthesis of base J in kinetoplastid flagellates, where thymine is first hydroxylated to form 5-hydroxymethyluracil.[6][8] Cells possess repair mechanisms, primarily the base excision repair (BER) pathway, to identify and remove such modified bases, maintaining genomic integrity.[1]

cluster_pathway Generation and Repair of 5-hmdU in DNA Thymine Thymine (in DNA) hmdU 5-Hydroxymethyl- 2'-deoxyuridine (5-hmdU) Thymine->hmdU Oxidation BER Base Excision Repair (BER) Pathway hmdU->BER Recognition & Excision ROS Reactive Oxygen Species (ROS)/ Oxidative Stress ROS->Thymine RepairedDNA Repaired DNA (Thymine restored) BER->RepairedDNA Repair Synthesis

Caption: Generation of 5-hmdU via oxidation and its subsequent removal by the Base Excision Repair pathway.

Experimental Protocols

This section details the complete workflow for quantifying 5-hmdU in tissue samples.

cluster_workflow Workflow for 5-hmdU Quantification A 1. Tissue Collection & Homogenization B 2. Nucleic Acid Extraction A->B C 3. Enzymatic Digestion to Nucleosides B->C D 4. Sample Cleanup (Protein Removal) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis & Quantification E->F

Caption: Experimental workflow for quantifying 5-hmdU from tissue samples.

Tissue Sample Preparation and Homogenization
  • Collection : Immediately after collection, snap-freeze fresh tissue samples in liquid nitrogen to halt biological activity.[4] Store at -80°C until processing.

  • Weighing : On dry ice, weigh approximately 30-100 mg of frozen tissue.[4][9] Record the wet weight for later normalization.

  • Homogenization :

    • Place the frozen tissue into a tube containing ceramic beads.[9]

    • Add an appropriate lysis buffer (e.g., from a nucleic acid extraction kit).

    • Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at 4°C.[9] Alternatively, mince the tissue thoroughly on ice with a disposable scalpel before adding lysis buffer.[9]

DNA Extraction
  • Lysate Cleanup : Centrifuge the homogenate to pellet debris. Transfer the supernatant containing nucleic acids to a new tube.

  • Extraction : Isolate total DNA using a commercial spin-column-based kit (e.g., Qiagen DNeasy Blood & Tissue Kit or Zymo Research Quick-DNA™ kits) according to the manufacturer's instructions. These kits efficiently remove proteins and other contaminants.

  • Quantification and Quality Control : Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Ensure a 260/280 ratio of ~1.8. The recommended starting amount of DNA is 0.5-1 µg per sample.

Enzymatic Digestion to Deoxyribonucleosides
  • Reaction Setup : In a microcentrifuge tube, combine 0.5-1 µg of DNA with a nuclease/phosphatase cocktail. A commercial mix, such as the New England Biolabs® Nucleoside Digestion Mix, is recommended to ensure complete digestion with low salt and glycerol (B35011) content.

  • Internal Standard : Spike the sample with a known concentration of a stable isotope-labeled internal standard (SILIS) for 5-hmdU (e.g., ¹³C,¹⁵N₂-5-hmdU) for accurate quantification.[5]

  • Incubation : Incubate the reaction at 37°C for at least 1 hour, or as recommended by the manufacturer. Overnight incubation has also been used successfully.

Sample Cleanup (Post-Digestion)
  • Protein Removal : To remove the digestion enzymes, use a molecular-weight cutoff filter (e.g., 3 kDa or 10 kDa).[5] Place the digestion reaction mix into the filter unit and centrifuge according to the manufacturer's protocol.

  • Alternative Precipitation Method : Add pre-chilled methanol (B129727) (-20°C) to the sample, vortex, and centrifuge at high speed (>10,000 x g) for 10 minutes to precipitate proteins.

  • Collection : Collect the flow-through (or supernatant), which contains the free deoxyribonucleosides.

  • Drying : Evaporate the sample to dryness using a vacuum concentrator (SpeedVac). The dry pellet can be stored at -80°C.

  • Reconstitution : Prior to analysis, reconstitute the dried nucleosides in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.

Data Presentation

Quantitative data should be presented in a clear, tabular format. The final concentration is typically expressed relative to the amount of a canonical deoxyribonucleoside (e.g., deoxyguanosine, dG) or normalized to the initial tissue weight or DNA quantity.

Table 1: Representative LC-MS/MS Parameters for Nucleoside Analysis
ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) System
Column C18 Reverse-Phase Column (e.g., 50 x 4.6 mm, 5 µm) or HILIC[10]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted[10]
Mobile Phase B Methanol or Acetonitrile[10]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for 5-hmdU and its SILIS on the specific instrument
Table 2: Example Quantitative Data of 5-hmdU in Human Tissue DNA

Note: The following data are illustrative and based on published findings showing elevated levels of oxidative DNA damage markers in cancer tissues.[2] Actual values must be determined experimentally.

Sample IDTissue Type5-hmdU Level (fmol/µg DNA)Std. Deviation
N-01Normal Breast15.21.8
N-02Normal Breast18.52.1
T-01Breast Tumor45.84.3
T-02Breast Tumor52.15.5
N-03Normal Lung22.42.5
T-03Lung Tumor68.96.1

References

Site-Specific Incorporation of 5-Hydroxymethyl Xylouridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl xylouridine (5-hmXU), a modified nucleoside, and its deoxyribose counterpart, 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), are significant products of oxidative damage to thymidine (B127349) residues in DNA. The presence of these lesions within a nucleic acid sequence can have profound biological consequences, including cytotoxicity and mutagenicity. The ability to incorporate these modified bases at specific sites within synthetic oligonucleotides is crucial for a variety of research applications. These include the study of DNA repair mechanisms, the development of novel therapeutic agents, and the investigation of the structural and functional consequences of DNA damage.

This document provides detailed application notes and protocols for the site-specific incorporation of 5-hydroxymethyluridine (B1210401) derivatives into oligonucleotides, primarily focusing on the well-established phosphoramidite-based solid-phase synthesis method.

Applications

The site-specific incorporation of 5-hmXU and its analogs into DNA and RNA oligonucleotides enables a range of applications in research and drug development:

  • DNA Damage and Repair Studies: Synthetic oligonucleotides containing a single, site-specific 5-hmdU lesion are invaluable substrates for studying the activity of DNA repair enzymes, particularly those of the base excision repair (BER) pathway. This allows for the detailed kinetic and mechanistic analysis of glycosylases, such as SMUG1, that recognize and excise this type of damage.

  • Investigating Mutagenesis: By incorporating 5-hmdU at a specific location in a DNA template, researchers can study its mutagenic potential during DNA replication and transcription in vitro and in vivo.[1]

  • Drug Development and Screening: Modified oligonucleotides can be used to screen for small molecule inhibitors or activators of DNA repair pathways. Furthermore, the introduction of modifications like 5-hmdU into therapeutic oligonucleotides (e.g., antisense oligonucleotides) can be explored to modulate their stability, efficacy, and safety profiles.

  • Structural Biology: The presence of a modified base can alter the local and global structure of DNA and RNA. Oligonucleotides containing 5-hmXU can be used in X-ray crystallography or NMR studies to determine the structural perturbations caused by this lesion.

  • Diagnostic Tool Development: The specific recognition of 5-hmdU by certain proteins can be exploited for the development of sensitive assays to detect and quantify oxidative DNA damage.

Data Presentation

Table 1: Quantitative Data on the Synthesis of 5-Hydroxymethyluridine-Containing Oligonucleotides
ParameterValueReference/Notes
Phosphoramidite (B1245037) Synthon Synthesis
Yield of 5-(acetoxymethyl)-2'-deoxyuridine84%Selective acetylation of the 5-(hydroxymethyl) group.[2]
Overall yield of 5-hm(rU) phosphoramidite14% (over 4 steps)Synthesis starting from 5-hydroxymethyluridine.
Overall yield of (5-HOMe)dC phosphoramidite24% (over 6 steps)Improved synthesis from 2'-deoxyuridine (B118206).[3]
Solid-Phase Oligonucleotide Synthesis
Coupling Yield with 5-hmdU phosphoramidite>98%As indicated by trityl cation release.[2]
Coupling Yield with 5-hm(rC/U) phosphoramidites>98%Determined by trityl assay.
Cytotoxicity Data
IC50 of 5-hmdU in human leukemia cell lines1.7 - 5.8 x 10⁻⁵ MInhibition of cellular proliferation.[4]
IC50 of 5-hmdU in PHA-stimulated lymphocytes6 - 8 x 10⁻⁵ MInhibition of cellular proliferation.[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of Oligonucleotides Containing 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) via Phosphoramidite Chemistry

This protocol outlines the key steps for the solid-phase synthesis of DNA oligonucleotides containing a site-specific 5-hmdU. It is based on the use of a phosphoramidite synthon of 5-hmdU where the 5-hydroxymethyl group is protected, typically with an acetyl group.

1. Preparation of the 5-hmdU Phosphoramidite Synthon:

  • Step 1.1: Synthesis of 5-(hydroxymethyl)-2'-deoxyuridine (5-hmdU): 5-hmdU can be prepared by reacting deoxyuridine with paraformaldehyde in aqueous potassium hydroxide.[2]

  • Step 1.2: Selective Protection of the 5-(hydroxymethyl) group: The 5-(hydroxymethyl) group is selectively acetylated. A common method involves refluxing 5-hmdU in acetic acid with a catalytic amount of trifluoroacetic acid.[2] This prevents side reactions during oligonucleotide synthesis.

  • Step 1.3: 5'-O-DMT Protection: The 5'-hydroxyl group of the acetylated 5-hmdU is protected with a dimethoxytrityl (DMT) group using standard procedures.

  • Step 1.4: Phosphitylation: The 3'-hydroxyl group is then phosphitylated to generate the final phosphoramidite synthon, typically using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

2. Automated Solid-Phase Oligonucleotide Synthesis:

The synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry cycles.

  • Step 2.1: Deblocking: The DMT group from the 5'-hydroxyl of the growing oligonucleotide chain on the solid support is removed with an acid (e.g., trichloroacetic acid).

  • Step 2.2: Coupling: The protected 5-hmdU phosphoramidite (or any other standard phosphoramidite) is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl of the growing chain.

  • Step 2.3: Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., with acetic anhydride) to prevent the formation of deletion mutants.

  • Step 2.4: Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Step 2.5: Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

3. Deprotection and Purification:

  • Step 3.1: Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (including the acetyl group on the 5-hydroxymethyl moiety and the base protecting groups) are removed by treatment with aqueous ammonia (B1221849) at elevated temperatures.

  • Step 3.2: Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathways and Workflows

Chemical Synthesis Workflow cluster_0 Phosphoramidite Preparation cluster_1 Solid-Phase Synthesis Cycle cluster_2 Post-Synthesis dU Deoxyuridine hmdU 5-hmdU dU->hmdU Paraformaldehyde, KOH Ac_hmdU 5-(acetoxymethyl)dU hmdU->Ac_hmdU Acetic Acid, TFA DMT_Ac_hmdU 5'-DMT-5-(acetoxymethyl)dU Ac_hmdU->DMT_Ac_hmdU DMT-Cl PA 5-hmdU Phosphoramidite DMT_Ac_hmdU->PA Phosphitylation Couple Coupling PA->Couple Incorporate at specific cycle Deblock Deblocking Deblock->Couple Free 5'-OH Cap Capping Couple->Cap Oxidize Oxidation Cap->Oxidize Oxidize->Deblock Repeat n times Deprotect Cleavage & Deprotection Oxidize->Deprotect Completed Chain Purify HPLC Purification Deprotect->Purify Final Pure Oligonucleotide Purify->Final

Caption: Workflow for site-specific incorporation of 5-hmdU.

Cellular Response to 5-hmdU cluster_pathway Cellular Response Pathway Damage Oxidative Damage or Direct Incorporation hmdU_DNA 5-hmdU in DNA Damage->hmdU_DNA BER Base Excision Repair (BER) hmdU_DNA->BER Recognized by SMUG1 Glycosylase Mutation Mutation hmdU_DNA->Mutation Replication Error SSB Single-Strand Break (SSB) BER->SSB Excision & Incision DSB Double-Strand Break (DSB) SSB->DSB During Replication Apoptosis Apoptosis DSB->Apoptosis Cell Cycle Arrest (p53-independent)

Caption: Cellular response to 5-hmdU in DNA.

Concluding Remarks

The ability to site-specifically incorporate this compound and its analogs into nucleic acids is a powerful tool for researchers in molecular biology, drug discovery, and toxicology. The chemical synthesis protocols, while requiring specialized reagents and equipment, are robust and enable the generation of high-purity modified oligonucleotides. Understanding the cellular consequences of this DNA lesion, particularly the induction of the base excision repair pathway and subsequent apoptosis, is critical for interpreting experimental results and for the rational design of novel therapeutic strategies. The methods and data presented here provide a foundation for scientists to explore the multifaceted roles of this important DNA modification.

References

5-Hydroxymethyl xylouridine (5-hmXU) as a Probe for DNA Repair Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-2'-deoxyuridine (HmdUrd), often referred to as 5-hydroxymethyl xylouridine in some contexts, is a modified nucleoside that serves as a valuable tool in the study of DNA repair pathways, particularly base excision repair (BER). It is the deoxynucleoside of 5-hydroxymethyluracil (B14597) (HmUra), a significant product of oxidative damage to thymine (B56734) residues in DNA. The presence of HmUra in DNA can be mutagenic and cytotoxic if not efficiently repaired.[1] This document provides detailed application notes and protocols for the use of HmdUrd and oligonucleotides containing HmUra as probes to investigate the activity of DNA repair enzymes, assess cellular responses to this specific type of DNA damage, and for potential applications in drug discovery.

Principle

Oligonucleotides synthesized with a site-specific HmUra lesion are used as substrates for DNA glycosylases, the enzymes that initiate the BER pathway. By monitoring the excision of HmUra, researchers can characterize the activity of these enzymes. In a cellular context, the incorporation of HmdUrd into genomic DNA allows for the study of the entire BER pathway's efficiency and its impact on cell viability and apoptosis. The inherent toxicity of excessive repair of this lesion can also be exploited to screen for inhibitors of DNA repair pathways.[2][3]

Applications

  • In vitro characterization of DNA glycosylase activity: Studying the kinetics and substrate specificity of enzymes that recognize and remove HmUra.

  • Cellular DNA repair capacity assessment: Evaluating the efficiency of the BER pathway in different cell lines or in response to various stimuli.

  • High-throughput screening for DNA repair inhibitors: Identifying small molecules that modulate the activity of DNA repair enzymes, which could have therapeutic potential in oncology.

  • Induction of apoptosis for cancer therapy research: Investigating the mechanisms by which excessive DNA repair can lead to programmed cell death.[3]

  • Biomarker of oxidative stress: Measuring the levels of HmUra in biological samples as an indicator of oxidative DNA damage.[1][4]

Data Presentation

Table 1: Cytotoxicity of 5-Hydroxymethyl-2'-deoxyuridine (HmdUrd) in Mammalian Cell Lines
Cell LineIC50 (µM)Reference
Human Leukemia Cell Lines (various)1.7 - 5.8[5]
Chinese Hamster V79Not explicitly stated, but toxicity is observed and can be suppressed by thymidine.[6]
Table 2: Kinetic Parameters of DNA Glycosylases on Uracil-Containing Substrates
EnzymeSubstrateK_m (nM)k_cat (s⁻¹)k_cat/K_m (s⁻¹nM⁻¹)Reference
Herpes Simplex Virus Type-1 UDGSingle-stranded DNA (A-T rich)> K_d--[7]
Herpes Simplex Virus Type-1 UDGSingle-stranded DNA (G-C rich)> K_d--[7]
E. coli UDGG:U mismatch509.310.186[8]

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxymethyl-2'-deoxyuridine (HmdUrd) Phosphoramidite (B1245037)

This protocol is adapted from established methods for the synthesis of modified nucleoside phosphoramidites.[5][9][10]

Materials:

  • 5-Hydroxymethyl-2'-deoxyuridine (HmdUrd)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • 5'-O-DMT Protection: a. Dissolve HmdUrd in anhydrous pyridine. b. Add DMT-Cl portion-wise while stirring at room temperature. c. Monitor the reaction by TLC until completion. d. Quench the reaction with methanol. e. Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. g. Purify the 5'-O-DMT-HmdUrd by silica gel column chromatography.

  • 3'-O-Phosphitylation: a. Dissolve the purified 5'-O-DMT-HmdUrd in anhydrous DCM. b. Add DIPEA to the solution. c. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise under an inert atmosphere (e.g., argon). d. Stir the reaction at room temperature and monitor by TLC. e. Once the reaction is complete, quench with saturated sodium bicarbonate solution. f. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. g. Purify the final HmdUrd phosphoramidite by silica gel column chromatography. h. Co-evaporate the purified product with anhydrous acetonitrile (B52724) and store under argon at -20°C.

Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing a Site-Specific HmUra Lesion

This protocol follows the standard phosphoramidite chemistry for automated DNA synthesis.[2][11][12][13]

Materials:

  • HmdUrd phosphoramidite (from Protocol 1)

  • Standard DNA phosphoramidites (A, C, G, T)

  • Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Activator solution (e.g., 5-Ethylthiotetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: a. Install the HmdUrd phosphoramidite vial on the DNA synthesizer. b. Program the desired oligonucleotide sequence, specifying the position for HmUra incorporation. c. Use a synthesis cycle optimized for modified bases if available, potentially with a longer coupling time for the HmdUrd phosphoramidite.

  • Automated Synthesis Cycle: a. Deblocking: Removal of the 5'-DMT group from the solid support-bound nucleoside. b. Coupling: Activation of the incoming phosphoramidite (standard base or HmdUrd) and its reaction with the free 5'-hydroxyl group. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. e. The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection: a. Transfer the CPG support with the synthesized oligonucleotide to a sealed vial. b. Add concentrated ammonium hydroxide (B78521) and heat at the recommended temperature and duration (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

  • Purification: a. Purify the crude oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE). b. Verify the identity and purity of the final product by mass spectrometry.

Protocol 3: In Vitro DNA Glycosylase Assay

This assay measures the excision of HmUra from a synthetic oligonucleotide by a purified DNA glycosylase.[8][14]

Materials:

  • 5'-radiolabeled or fluorescently-labeled single-stranded oligonucleotide containing a single HmUra lesion.

  • Complementary unlabeled oligonucleotide.

  • Purified DNA glycosylase (e.g., human SMUG1, TDG, or MBD4).

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).

  • Denaturing polyacrylamide gel (e.g., 20%).

  • Autoradiography film or fluorescence imager.

Procedure:

  • Substrate Preparation: a. Anneal the labeled HmUra-containing oligonucleotide with its complementary strand to create a double-stranded substrate.

  • Enzymatic Reaction: a. Set up the reaction mixture in the reaction buffer containing the double-stranded DNA substrate. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the purified DNA glycosylase. d. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Product Analysis: a. Stop the reaction by adding the stop solution. b. Heat the samples at 95°C for 5 minutes to denature the DNA. c. Separate the substrate and the cleaved product by denaturing PAGE. d. Visualize the results by autoradiography or fluorescence imaging. The cleaved product will migrate faster than the full-length substrate.

Protocol 4: Cellular Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of HmdUrd on cell viability.[15][16][17]

Materials:

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • 5-Hydroxymethyl-2'-deoxyuridine (HmdUrd) stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of HmdUrd in complete culture medium. b. Remove the old medium from the cells and add the medium containing different concentrations of HmdUrd. Include untreated control wells. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: a. Add the solubilization solution to each well to dissolve the formazan crystals. b. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the HmdUrd concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Probe Synthesis cluster_assays DNA Repair Studies HmdUrd 5-Hydroxymethyl- 2'-deoxyuridine (B118206) Phosphoramidite HmdUrd Phosphoramidite HmdUrd->Phosphoramidite Protocol 1 Cellular_Assay Cellular Cytotoxicity Assay (Protocol 4) HmdUrd->Cellular_Assay Oligo_Synth Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Oligo_Synth Protocol 2 Purified_Oligo Purified HmUra- containing Oligonucleotide Oligo_Synth->Purified_Oligo In_Vitro_Assay In Vitro Glycosylase Assay (Protocol 3) Purified_Oligo->In_Vitro_Assay Data_Analysis Data Analysis (e.g., IC50, Kinetics) In_Vitro_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Caption: Experimental workflow for using 5-hmXU as a probe.

base_excision_repair_pathway DNA_damage DNA with HmUra Lesion Glycosylase DNA Glycosylase (e.g., SMUG1, TDG) DNA_damage->Glycosylase Recognizes & excises HmUra AP_site Abasic (AP) Site Glycosylase->AP_site APE1 APE1 AP_site->APE1 Cleaves 5' to AP site Nick Nick with 5'-dRP APE1->Nick PolB DNA Polymerase β Nick->PolB Removes 5'-dRP & inserts new dNMP Gap_filled Gap Filled with Correct Nucleotide PolB->Gap_filled Ligase DNA Ligase Gap_filled->Ligase Seals the nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Simplified Base Excision Repair (BER) pathway for HmUra.

References

Application Notes and Protocols for the Detection of 5-Hydroxymethylated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

I. Overview of Global 5-Hydroxymethylation Detection Kits

Global 5-hydroxymethylation analysis is crucial for understanding epigenetic regulation in various biological processes, including development and disease. Commercial ELISA (Enzyme-Linked Immunosorbent Assay) kits offer a high-throughput and sensitive method for quantifying the total amount of 5-hmC or 5-hm-dU in a genomic DNA sample. These kits are generally based on a specific antibody that recognizes the hydroxymethylated base.

Key Principles of Detection:

The core of these assays involves the following steps:

  • DNA Binding: Genomic DNA is denatured and bound to the wells of a microplate.

  • Antibody Incubation: A primary antibody specific to the 5-hydroxymethylated base is added and binds to the target modification in the DNA.

  • Secondary Antibody and Signal Development: An enzyme-conjugated secondary antibody is added, which binds to the primary antibody. A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).

  • Quantification: The signal intensity is measured using a microplate reader and is proportional to the amount of the modification in the DNA. A standard curve is generated using provided controls to calculate the percentage of the modified base in the sample.

Available Commercial Kits:

Several companies provide reliable kits for the detection of 5-hmC. These kits are often adaptable for the detection of other similar modifications, provided a specific antibody is available.

Kit NameManufacturerDetection MethodKey Features
Quest 5-hmC DNA ELISA KitZymo ResearchColorimetricSensitive and specific for 5-hmC; compatible with a wide range of DNA inputs.[1]
MethylFlash Global DNA Hydroxymethylation (5-hmC) ELISA Easy KitEpigentekColorimetricFast workflow (under 3 hours); high specificity with no cross-reactivity to 5-mC.[2]
5-hmC (5-Hydroxymethylation) ELISA kitRayBiotechColorimetricCompetitive ELISA format; provides quantitative results.[3]

II. Detailed Experimental Protocol: Global 5-hmC Quantification using an ELISA-based Kit

This protocol is a generalized procedure based on the principles of commercially available kits like those from Zymo Research and Epigentek. Always refer to the specific manufacturer's manual for precise instructions and reagent concentrations.

Materials Required:

  • Genomic DNA samples (purified)

  • Commercial 5-hmC DNA ELISA Kit (containing coated microplate, antibodies, buffers, controls, and developer solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Incubator

  • Distilled or deionized water

Experimental Workflow Diagram:

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis DNA_Sample 1. Purified Genomic DNA Denaturation 2. DNA Denaturation (if required by kit) DNA_Sample->Denaturation Coating 3. Bind DNA to Microplate Well Denaturation->Coating Blocking 4. Blocking Step Coating->Blocking Primary_Ab 5. Add Primary Antibody (Anti-5-hmC) Blocking->Primary_Ab Secondary_Ab 6. Add Secondary Antibody (Enzyme-conjugated) Primary_Ab->Secondary_Ab Substrate 7. Add Substrate & Develop Signal Secondary_Ab->Substrate Stop 8. Add Stop Solution Substrate->Stop Read_Plate 9. Read Absorbance at 450 nm Stop->Read_Plate Standard_Curve 10. Generate Standard Curve Read_Plate->Standard_Curve Quantify 11. Calculate %5-hmC Standard_Curve->Quantify

Caption: Workflow for global 5-hmC DNA quantification using an ELISA-based kit.

Step-by-Step Protocol:

  • DNA Sample Preparation:

    • Ensure your genomic DNA is pure, with a 260/280 ratio between 1.6 and 1.9.[2]

    • Dilute your DNA samples and the provided standards (positive and negative controls) to the recommended concentration (typically 20-200 ng/well) using the provided dilution buffer.[1]

  • DNA Binding:

    • Add 100 µL of the diluted DNA samples and standards to the appropriate wells of the microplate.

    • Cover the plate and incubate at 37°C for 60-90 minutes to allow the DNA to bind to the well surface.

  • Blocking:

    • Carefully remove the solution from the wells.

    • Wash each well 2-3 times with 200 µL of the provided Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate at 37°C for 30 minutes.

  • Primary Antibody Incubation:

    • Discard the Blocking Buffer and wash the wells as described previously.

    • Prepare the primary antibody solution by diluting the anti-5-hmC antibody in the antibody dilution buffer as per the kit's instructions.

    • Add 100 µL of the diluted primary antibody to each well.

    • Cover the plate and incubate at 37°C for 60 minutes.

  • Secondary Antibody Incubation:

    • Discard the primary antibody solution and wash the wells.

    • Prepare the secondary antibody solution by diluting the enzyme-conjugated secondary antibody in the antibody dilution buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Cover the plate and incubate at 37°C for 30-45 minutes.[3]

  • Signal Development:

    • Discard the secondary antibody solution and wash the wells thoroughly.

    • Add 100 µL of the HRP Developer or a similar substrate solution to each well.

    • Incubate at room temperature for 10-30 minutes, protected from light, until a color change is visible in the positive controls.

  • Stopping the Reaction:

    • Add 50-100 µL of Stop Solution to each well. The color should change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known percentage of 5-hmC.

    • Use the equation derived from the standard curve to calculate the percentage of 5-hmC in your samples.

III. Alternative and Complementary Detection Methods

While ELISA provides a global overview, other techniques can offer more detailed or highly quantitative information.

Mass Spectrometry (MS):

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is considered the gold standard for the accurate quantification of DNA modifications.[4] This method involves:

  • Enzymatic digestion of genomic DNA into individual nucleosides.

  • Separation of the nucleosides by HPLC.

  • Detection and quantification by a mass spectrometer.

This technique is highly sensitive and can distinguish between different modifications with high precision.[5] Recent advancements include direct injection mass spectrometry (DI-MS) which increases throughput by eliminating the liquid chromatography step.[6]

Logical Relationship of Method Choice:

Method_Selection cluster_question Primary Research Question cluster_method Recommended Method cluster_outcome Expected Outcome Q1 Global Change in Hydroxymethylation? ELISA ELISA-based Kits Q1->ELISA Q2 Precise Quantification of Modification Levels? MS Mass Spectrometry (LC-MS/DI-MS) Q2->MS O1 High-throughput screening, relative quantification. ELISA->O1 O2 Accurate, absolute quantification, lower throughput. MS->O2

Caption: Decision-making guide for selecting a 5-hydroxymethylation detection method.

Quantitative Data Summary from Representative Kits:

ParameterZymo Research Quest 5-hmC DNA ELISA KitEpigentek MethylFlash 5-hmC ELISA Easy Kit
Input DNA Range 20-200 ng/well[1]as low as 100 ng[2]
Detection Limit Not explicitly statedas low as 0.01% hydroxymethylated DNA[2]
Workflow Time ~3 hours[1]~2 hours[2]
Specificity Specific for 5-hmCHigh specificity to 5-hmC, no cross-reactivity to 5-mC or unmethylated cytosine[2]

IV. Concluding Remarks for Drug Development Professionals

The accurate detection and quantification of 5-hydroxymethylated pyrimidines are becoming increasingly important in drug development, particularly in oncology and neurology. Aberrant DNA modification patterns are hallmarks of many diseases. The high-throughput nature of ELISA-based kits makes them ideal for screening compound libraries for their effects on global DNA hydroxymethylation levels. For lead compounds, more quantitative methods like mass spectrometry can provide precise validation of their on-target effects. The methodologies described here provide a robust starting point for integrating the analysis of these epigenetic marks into your drug discovery and development pipeline.

References

Troubleshooting & Optimization

troubleshooting 5-Hydroxymethyl xylouridine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 5-Hydroxymethyl xylouridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves the glycosylation of a protected 5-hydroxymethyluracil (B14597) derivative with a protected xylofuranose (B8766934) derivative. This is typically followed by deprotection steps to yield the final product. Protecting groups are essential to prevent side reactions and control regioselectivity.

Q2: What are the most critical steps in the synthesis of this compound?

The most critical steps are the glycosylation reaction and the management of protecting groups. The glycosylation step is prone to the formation of anomeric side products (α-xylouridine derivative). The selection, installation, and removal of protecting groups are also crucial for a successful synthesis, as incomplete or non-selective reactions at these stages can lead to a complex mixture of byproducts.

Q3: How can I minimize the formation of the α-anomer during glycosylation?

The formation of the undesired α-anomer is a common side reaction in nucleoside synthesis.[1] To favor the desired β-anomer, you can optimize the reaction conditions, including the choice of solvent, catalyst, and temperature. For instance, using certain catalysts or solvents can influence the stereochemical outcome of the glycosylation reaction.[1]

Q4: What are some common issues during the deprotection steps?

Common issues during deprotection include incomplete removal of protecting groups, which can lead to a mixture of partially protected products, and the formation of byproducts due to the reactivity of the 5-hydroxymethyl group. For example, if an acetyl group is used to protect the 5-hydroxymethyl group, its removal with ammonia (B1221849) can sometimes lead to the formation of an amide byproduct through an SN2 reaction.[2]

Q5: How can I effectively purify the final this compound product?

Purification of nucleoside analogues often relies heavily on chromatographic techniques.[2] High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired product from closely related impurities, such as the α-anomer and incompletely deprotected intermediates. Careful selection of the HPLC column and mobile phase is critical for achieving good separation.

Troubleshooting Guide

Problem 1: Low Yield of the Desired β-Anomer and Significant Formation of the α-Anomer

Possible Causes:

  • Suboptimal Glycosylation Conditions: The choice of Lewis acid, solvent, and temperature can significantly influence the anomeric ratio.

  • Anomerization: The initially formed β-anomer may anomerize to the more thermodynamically stable α-anomer under the reaction conditions.

  • Poorly Reactive Glycosyl Donor or Acceptor: Inefficient coupling can lead to lower yields and a higher proportion of side products.

Solutions:

  • Optimize Reaction Conditions:

    • Lewis Acid: Screen different Lewis acids (e.g., TMSOTf, SnCl₄) and their stoichiometry.

    • Solvent: The polarity of the solvent can affect the transition state of the glycosylation reaction. Test a range of anhydrous solvents.

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize anomerization.

  • Choice of Glycosyl Donor: Employ a glycosyl donor with a participating group at the 2'-position of the xylose sugar, which can favor the formation of the β-anomer via neighboring group participation.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and stop it once the formation of the β-anomer is maximized, before significant anomerization occurs.

Problem 2: Presence of Multiple Spots on TLC/HPLC After Deprotection, Indicating a Mixture of Products

Possible Causes:

  • Incomplete Deprotection: One or more protecting groups may be resistant to the removal conditions, leading to partially protected intermediates.

  • Side Reactions During Deprotection: The conditions used for deprotection might be too harsh, causing degradation of the product or side reactions involving the 5-hydroxymethyl group.

  • Protecting Group Migration: In some cases, protecting groups (e.g., silyl (B83357) ethers) can migrate between hydroxyl groups under certain conditions.

Solutions:

  • Ensure Complete Deprotection:

    • Increase the reaction time or temperature for the deprotection step, monitoring carefully to avoid product degradation.

    • Use a larger excess of the deprotection reagent.

  • Optimize Deprotection Conditions:

    • If using a fluoride (B91410) source to remove silyl groups, consider buffering the reaction to prevent base-catalyzed side reactions.

    • For the removal of an acetyl group from the 5-hydroxymethyl position, consider milder, non-nucleophilic basic conditions if byproduct formation is observed with ammonia.[2]

  • Orthogonal Protecting Group Strategy: Employ a set of protecting groups that can be removed under different, non-interfering conditions. This allows for sequential and clean deprotection.

Problem 3: Difficulty in Separating the α- and β-Anomers by Column Chromatography

Possible Causes:

  • Similar Polarity: The two anomers often have very similar polarities, making their separation by standard silica (B1680970) gel chromatography challenging.

Solutions:

  • High-Performance Liquid Chromatography (HPLC):

    • Use a reverse-phase or normal-phase HPLC column with a suitable solvent system. Gradient elution is often more effective than isocratic elution for separating closely related compounds.

  • Recrystallization: If the desired β-anomer is crystalline, it may be possible to selectively crystallize it from the mixture.

  • Derivatization: In some cases, it may be possible to selectively derivatize one of the anomers to alter its polarity, facilitating separation. The derivatizing group can then be removed.

Data Presentation

Table 1: Illustrative Yields and Ratios in this compound Synthesis

StepProductExpected Yield (%)Typical β:α Anomer RatioCommon Side Products
GlycosylationProtected this compound60-85%3:1 to 10:1α-anomer, unreacted starting materials
DeprotectionThis compound70-95%(post-purification) >99:1Incompletely deprotected intermediates, amide byproduct (if using Ac protection)

Note: Yields and ratios are illustrative and can vary significantly based on the specific reaction conditions and protecting groups used.

Experimental Protocols

Protocol 1: Glycosylation of Silylated 5-Hydroxymethyluracil with a Protected Xylose Derivative (Illustrative)

  • Preparation of Silylated Base: 5-Acetoxymethyluracil (1.0 eq) is suspended in anhydrous acetonitrile (B52724). Hexamethyldisilazane (HMDS) (2.0 eq) and a catalytic amount of chlorotrimethylsilane (B32843) (TMSCl) are added. The mixture is refluxed under an inert atmosphere (e.g., argon) until a clear solution is obtained. The solvent is then removed under reduced pressure.

  • Glycosylation: The dried silylated base is redissolved in anhydrous acetonitrile. A solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (0.8 eq) in anhydrous acetonitrile is added, followed by the dropwise addition of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), 1.2 eq) at 0°C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to separate the β- and α-anomers.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Steps cluster_product Product 5-Acetoxymethyluracil 5-Acetoxymethyluracil Silylation Silylation 5-Acetoxymethyluracil->Silylation Protected Xylose Protected Xylose Glycosylation Glycosylation Protected Xylose->Glycosylation Silylation->Glycosylation Silylated Base Deprotection Deprotection Glycosylation->Deprotection Protected Nucleoside This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound.

Anomer_Formation Reactants Silylated Base + Protected Xylose Intermediate Oxocarbenium Ion Intermediate Reactants->Intermediate Glycosylation Beta_Product β-Anomer (Desired Product) Intermediate->Beta_Product Nucleophilic Attack (β-face) Alpha_Product α-Anomer (Side Product) Intermediate->Alpha_Product Nucleophilic Attack (α-face)

Caption: Formation of α- and β-anomers during glycosylation.

Troubleshooting_Workflow Start Problem Encountered Identify Identify Issue (e.g., Low Yield, Impurities) Start->Identify Analyze Analyze Data (TLC, HPLC, NMR) Identify->Analyze Hypothesize Formulate Hypothesis (e.g., Incomplete Reaction, Side Product) Analyze->Hypothesize Optimize Optimize Conditions (Temp, Solvent, Reagents) Hypothesize->Optimize Purify Refine Purification (HPLC, Crystallization) Hypothesize->Purify Evaluate Problem Solved? Optimize->Evaluate Purify->Evaluate Evaluate->Identify No End Successful Synthesis Evaluate->End Yes

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Enzymatic Incorporation of 5-Hydroxymethyl xylouridine triphosphate (5-hmdXUTP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic incorporation of 5-Hydroxymethyl xylouridine triphosphate (5-hmdXUTP). Given the novel nature of this modified nucleotide, the following information is based on established principles for the enzymatic incorporation of other modified nucleotides, particularly those with sugar and base modifications. Empirical optimization will be crucial for success.

Frequently Asked Questions (FAQs)

Q1: What is this compound triphosphate (5-hmdXUTP)?

A1: this compound triphosphate is a modified nucleotide analog. It features a hydroxymethyl group at the 5th position of the uracil (B121893) base and a xylose sugar moiety instead of the natural ribose or deoxyribose. The xylose sugar is a stereoisomer of ribose, which can present challenges for natural polymerases.

Q2: Which type of polymerase should I use for incorporating 5-hmdXUTP?

A2: Natural DNA and RNA polymerases often exhibit low efficiency and fidelity when incorporating nucleotides with modified sugar moieties like xylose.[1] It is highly recommended to screen a panel of engineered or mutant polymerases, as they are often evolved to be more tolerant of unnatural substrates.[2] B-family DNA polymerases, such as Vent(exo-) and Deep Vent(exo-), have shown greater proficiency in incorporating various modified nucleotides compared to A-family polymerases like Taq.[3]

Q3: Can I completely replace natural dTTP or UTP with 5-hmdXUTP in my reaction?

A3: Complete substitution of a natural nucleotide with a modified analog can lead to PCR inhibition and low product yield.[4] It is advisable to start with a partial substitution, titrating the ratio of 5-hmdXUTP to the corresponding natural triphosphate (e.g., dTTP or UTP) to find the optimal balance for your specific application.

Q4: How does the incorporation of 5-hmdXUTP affect the properties of the resulting nucleic acid?

A4: The incorporation of modified nucleotides can alter the structure, stability, and function of the resulting DNA or RNA. Sugar modifications, in particular, can significantly influence the conformation and hybridization properties of the nucleic acid duplex.[1][5] The hydroxymethyl group on the uracil base may also introduce new functional properties.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic incorporation of modified nucleotides and provides potential solutions.

Problem Potential Cause Suggested Solution
No or low product yield Incompatible Polymerase: The selected polymerase may not efficiently recognize or incorporate 5-hmdXUTP.- Screen a variety of DNA polymerases, prioritizing those known for their tolerance to modified nucleotides (e.g., Vent(exo-), Deep Vent(exo-), or other engineered polymerases).[3][6]
Suboptimal Mg²⁺ Concentration: Magnesium is a critical cofactor for polymerases, and its optimal concentration can be affected by the presence of modified dNTPs.[7]- Perform a Mg²⁺ titration in your reaction, typically in 0.5 mM increments, to find the optimal concentration.[8]
Incorrect dNTP Concentration: The concentration of both the modified and natural dNTPs can impact polymerase activity and fidelity.- Optimize the concentration of 5-hmdXUTP. Start with a concentration similar to that of natural dNTPs (e.g., 200 µM) and adjust as needed.[8] - If using a mix of natural and modified triphosphates, experiment with different ratios.
Inhibitory Reaction Conditions: High concentrations of the modified nucleotide or suboptimal cycling parameters can inhibit the reaction.- Reduce the concentration of 5-hmdXUTP if substrate inhibition is suspected.[9] - Optimize annealing temperature and extension time. Longer extension times may be necessary for modified nucleotide incorporation.
Smearing or multiple bands on gel Reduced Polymerase Fidelity: The polymerase may have a higher error rate when incorporating the modified nucleotide.- Use a high-fidelity polymerase with proofreading activity, if compatible with the modified nucleotide. - Optimize the Mg²⁺ and dNTP concentrations, as imbalances can decrease fidelity.[7][8]
Primer-dimer formation or non-specific amplification - Increase the annealing temperature. - Optimize primer design and concentration.
Product is shorter than expected (truncation) Chain Termination: The polymerase may be unable to extend the nucleic acid chain after incorporating one or more 5-hmdXUTP molecules.- Try a different polymerase that may have better processivity with the modified substrate. - Lower the concentration of 5-hmdXUTP relative to the natural nucleotide.
Secondary Structures in Template: Complex template structures can cause the polymerase to stall.- Increase the denaturation temperature or time. - Consider adding PCR enhancers such as betaine (B1666868) or DMSO.

Experimental Protocols

Protocol 1: Screening Polymerase Activity with 5-hmdXUTP using a Primer Extension Assay

This protocol is designed to assess the ability of different polymerases to incorporate 5-hmdXUTP.

Materials:

  • Template DNA (a short oligonucleotide with a known sequence)

  • Primer (complementary to the 3' end of the template, 5'-labeled with a fluorescent dye or radioisotope)

  • Various DNA polymerases (e.g., Taq, Vent(exo-), Deep Vent(exo-), KOD)

  • 5-hmdXUTP and corresponding natural dNTPs (dATP, dCTP, dGTP, dTTP)

  • 10x Polymerase Buffer for each enzyme

  • MgCl₂ solution

  • Nuclease-free water

  • Stop/Loading buffer (e.g., 95% formamide, 0.5 mM EDTA, 0.025% bromophenol blue)

Procedure:

  • Anneal Primer and Template: Mix the primer and template in a 1.25:1 molar ratio in 1x annealing buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature.

  • Set up Reactions: Prepare a master mix for each polymerase to be tested. For a single 20 µL reaction, combine the following on ice:

    • 2 µL of 10x Polymerase Buffer

    • Optimal amount of MgCl₂ (start with the manufacturer's recommendation, then titrate)

    • dNTP mix (including 5-hmdXUTP at the desired concentration, e.g., 200 µM each)

    • 1 µL of annealed primer/template (e.g., 10 µM)

    • 1-2 units of DNA polymerase

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase for 15-60 minutes.

  • Stop Reaction: Add an equal volume of Stop/Loading buffer to each reaction.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products on a denaturing polyacrylamide gel. Visualize the results by autoradiography or fluorescence imaging.

Protocol 2: Optimizing PCR Conditions for 5-hmdXUTP Incorporation

This protocol provides a framework for optimizing PCR amplification with 5-hmdXUTP.

Materials:

  • DNA Template

  • Forward and Reverse Primers

  • Selected DNA Polymerase (from Protocol 1)

  • 5-hmdXUTP and natural dNTPs

  • 10x Polymerase Buffer

  • MgCl₂ solution

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare a series of 50 µL PCR reactions to test a range of conditions. A typical starting point is:

    • 5 µL of 10x PCR Buffer

    • 1.5-2.5 mM MgCl₂ (titrate this in 0.5 mM increments)

    • 200 µM each of dATP, dCTP, dGTP

    • A mix of dTTP and 5-hmdXUTP (e.g., 150 µM dTTP and 50 µM 5-hmdXUTP; vary the ratio)

    • 0.5 µM of each primer

    • 1-100 ng of template DNA

    • 1-2 units of DNA Polymerase

    • Nuclease-free water to 50 µL

  • Thermal Cycling: Use a thermal cycler with the following general parameters, adjusting as needed:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 68-72°C for 1 minute per kb of product length (may need to be extended for modified nucleotides)

    • Final Extension: 68-72°C for 5-10 minutes

  • Analysis: Analyze the PCR products on an agarose (B213101) gel to determine the optimal conditions that yield the desired product with minimal non-specific amplification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Polymerase Screening cluster_optimization PCR Optimization prep_reagents Prepare Reagents (5-hmdXUTP, dNTPs, Primers, Template) primer_ext Primer Extension Assay (Test multiple polymerases) prep_reagents->primer_ext analysis1 Denaturing PAGE Analysis primer_ext->analysis1 select_poly Select Best Polymerase analysis1->select_poly pcr_setup Set up PCR with Titrations (Mg²⁺, 5-hmdXUTP:dNTP ratio) select_poly->pcr_setup thermal_cycling Thermal Cycling pcr_setup->thermal_cycling analysis2 Agarose Gel Analysis thermal_cycling->analysis2 optimized_cond Optimized Conditions analysis2->optimized_cond

Caption: Workflow for optimizing the enzymatic incorporation of 5-hmdXUTP.

troubleshooting_logic start Start Experiment no_product No/Low Product Yield start->no_product check_poly Screen Different Polymerases no_product->check_poly Is polymerase compatible? opt_mg Optimize Mg²⁺ Concentration no_product:e->opt_mg:n Unsure check_poly->opt_mg Yes success Successful Incorporation check_poly->success New polymerase works opt_dntp Optimize dNTP/5-hmdXUTP Ratio opt_mg->opt_dntp opt_dntp->success

Caption: A logical flow for troubleshooting low product yield.

References

Technical Support Center: Detection of 5-Hydroxymethyl xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 5-Hydroxymethyl xylouridine (5-hmXU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive detection of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting low levels of this compound?

A1: The most common and sensitive method for the detection and quantification of 5-hmXU is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting low-abundance DNA modifications. Another potential method is an Enzyme-Linked Immunosorbent Assay (ELISA), which relies on specific antibodies to detect the modification.

Q2: Why is the detection of low levels of 5-hmXU challenging?

A2: The detection of low levels of 5-hmXU is challenging due to several factors:

  • Low Abundance: 5-hmXU is often present in very small quantities within a complex biological matrix.

  • Chemical Instability: Modified nucleosides can be susceptible to degradation during sample preparation and analysis.

  • Matrix Effects: Other molecules in the biological sample can interfere with the detection of 5-hmXU, particularly in mass spectrometry.

  • Analytical Variability: Inconsistencies in sample preparation, such as enzymatic digestion, can lead to inaccurate quantification.

Q3: What are the key considerations for sample preparation when analyzing 5-hmXU?

A3: Careful sample preparation is critical for the accurate detection of 5-hmXU. Key considerations include:

  • Complete Enzymatic Hydrolysis: Ensuring the complete digestion of DNA/RNA into individual nucleosides is essential for accurate quantification.

  • Minimizing Contamination: It is important to avoid contamination from external sources of DNA/RNA and from reagents.

  • Preventing Degradation: Samples should be handled and stored properly to prevent the degradation of 5-hmXU.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for sample loss and matrix effects.

Troubleshooting Guides

LC-MS/MS Analysis

Problem: No or very low signal for 5-hmXU

Possible Cause Troubleshooting Steps
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Check the mobile phase composition; ensure it is compatible with efficient ionization of 5-hmXU.
Poor Chromatographic Peak Shape Optimize the LC gradient and column chemistry to improve peak shape and retention.
Ensure the injection solvent is compatible with the mobile phase.
Degradation of 5-hmXU Minimize sample processing time and keep samples on ice or at 4°C.
Evaluate the stability of 5-hmXU in your sample matrix and processing conditions.
Instrument Not Tuned or Calibrated Perform a system suitability test and ensure the mass spectrometer is properly tuned and calibrated.
Insufficient Sample Amount Increase the amount of starting material (e.g., DNA) if possible.

Problem: High background noise or interfering peaks

Possible Cause Troubleshooting Steps
Matrix Effects Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) can be effective.
Modify the chromatographic method to separate 5-hmXU from co-eluting matrix components.
Use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement.
Contaminated Reagents or Solvents Use high-purity solvents and reagents (e.g., LC-MS grade).
Prepare fresh mobile phases and sample preparation solutions.
Carryover from Previous Injections Implement a robust needle and system wash protocol between sample injections.
Inject a blank solvent after a high-concentration sample to check for carryover.
ELISA Analysis

Problem: No or weak signal in the ELISA assay

Possible Cause Troubleshooting Steps
Incorrect Reagent Preparation or Storage Ensure all reagents are prepared according to the kit protocol and have not expired.[1]
Store reagents at the recommended temperatures.[1]
Insufficient Incubation Times or Incorrect Temperatures Follow the incubation times and temperatures specified in the protocol precisely.
Improper Washing Ensure thorough washing of the plate between steps to remove unbound reagents.[2]
Low Concentration of 5-hmXU in the Sample Concentrate the sample if possible, or increase the amount of input DNA.
Antibody Inactivity Verify the integrity of the primary and secondary antibodies.

Problem: High background in the ELISA assay

Possible Cause Troubleshooting Steps
Non-specific Antibody Binding Increase the stringency of the washing steps.
Optimize the concentration of the blocking buffer.[2]
Cross-reactivity of the Antibody Check the specificity of the antibody for 5-hmXU.
Contamination of Reagents Use fresh, sterile reagents.
Prolonged Incubation or High Temperature Adhere strictly to the recommended incubation times and temperatures.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the detection of modified nucleosides using LC-MS/MS. Please note that these values can vary depending on the specific instrument, method, and matrix.

Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Reference
LC-MS/MS5-carboxylcytosine0.1 ng/mL1 ng/mL1 - 100 ng/mL[3]
LC-MS/MS5-hydroxymethyl-2'-deoxyuridineNot specifiedNot specified0.5 - 100 ng/mL[4]
LC-MS/MSDeoxyglycychloxazolNot specified5 ng/mL5 - 5000 ng/mL[5]

Experimental Protocols

Detailed Methodology for DNA Hydrolysis for LC-MS/MS Analysis

This protocol describes a one-step enzymatic procedure for the complete hydrolysis of DNA into individual nucleosides.

Materials:

  • Purified DNA sample

  • Benzonase nuclease

  • Bovine spleen phosphodiesterase

  • Calf intestinal alkaline phosphatase

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.9, 100 mM NaCl, 20 mM MgCl₂)

  • LC-MS grade water

Procedure:

  • Prepare a digestion master mix containing Benzonase, phosphodiesterase, and alkaline phosphatase in the reaction buffer. The final enzyme concentrations should be optimized for your specific application.

  • Add an appropriate volume of the master mix to your DNA sample (typically 1-5 µg of DNA).

  • Incubate the reaction at 37°C for a minimum of 6 hours, or overnight, to ensure complete digestion.[6]

  • After incubation, the sample can be directly analyzed by LC-MS/MS. If necessary, the reaction can be stopped by adding a solvent like methanol (B129727) and then centrifuged to pellet the enzymes before transferring the supernatant for analysis.

Visualizations

Experimental Workflow for 5-hmXU Detection by LC-MS/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DNA_Extraction DNA Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis DNA_Extraction->Enzymatic_Hydrolysis Protein_Removal Protein Removal (Optional) Enzymatic_Hydrolysis->Protein_Removal LC_Separation LC Separation Protein_Removal->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for detecting 5-hmXU via LC-MS/MS.

Logical Relationship for Troubleshooting Low Signal in LC-MS/MS

Caption: Troubleshooting logic for low MS signal.

References

improving sensitivity of 5-Hydroxymethyl xylouridine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 5-Hydroxymethyl xylouridine (5-HMXU). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the sensitivity of 5-HMXU detection by LC-MS/MS?

The primary factors include suboptimal sample preparation leading to sample loss or matrix interference, inefficient ionization of the 5-HMXU molecule, inadequate chromatographic separation from interfering compounds, and non-optimized mass spectrometer parameters. Mass spectrometry is a highly sensitive technique, but its success is contingent on the entire analytical method being correctly developed and implemented.[1]

Q2: How can I improve the ionization efficiency of this compound?

Improving ionization efficiency is critical for enhancing signal intensity. Key strategies include:

  • Optimizing the Ion Source: Electrospray Ionization (ESI) is commonly used for polar molecules like modified nucleosides.[2] Fine-tuning ESI source parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature is essential.[2][3]

  • Mobile Phase Additives: The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can improve the protonation of the analyte in positive ion mode, leading to a stronger signal.[2]

  • Chemical Derivatization: If optimization is insufficient, chemical derivatization can be employed. This process modifies the 5-HMXU molecule by adding a chemical group that is more easily ionized, which can improve limits of quantitation by several orders of magnitude.[4]

Q3: What is chemical derivatization and how can it enhance sensitivity for 5-HMXU?

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties.[5] For 5-HMXU, which contains hydroxyl groups, derivatization can introduce a more readily chargeable group, significantly increasing its ionization efficiency and, therefore, the sensitivity of the MS signal.[4][6] This is particularly useful for detecting very low-abundance metabolites.[5] Reagents that target hydroxyl groups can lead to substantial signal increases, sometimes up to 17-fold for certain metabolites.[6]

A 5-HMXU B Low Ionization Efficiency A->B C Add Derivatization Reagent D Derivatized 5-HMXU (with chargeable group) E High Ionization Efficiency D->E Results in cluster_checks Initial Checks cluster_solutions Advanced Optimization Start Low or No Signal Detected Check_Tune Tune & Calibrate Mass Spectrometer? Start->Check_Tune Check_Sample Prepare Fresh Sample & Standards? Check_Tune->Check_Sample If Yes Tune_Action Perform Tune & Calibration Check_Tune->Tune_Action If No Check_LC LC System Pressure Stable? Check_Sample->Check_LC If Yes Sample_Action Rule out Sample Degradation Check_Sample->Sample_Action If No Opt_Source Optimize Ion Source (Voltage, Gas, Temp) Check_LC->Opt_Source If Yes LC_Action Troubleshoot LC (Leaks, Pump) Check_LC->LC_Action If No Opt_Mobile Check Mobile Phase (Composition, pH, Additives) Opt_Source->Opt_Mobile Consider_Deriv Consider Chemical Derivatization Opt_Mobile->Consider_Deriv

References

Technical Support Center: 5-Hydroxymethyl xylouridine (5-hmXU) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize their 5-Hydroxymethyl xylouridine (5-hmXU) immunoassays.

Important Note: Specific commercial ELISA kits and antibodies for this compound (5-hmXU) are not widely documented in the currently available literature. The following recommendations are based on established principles for immunoassays and protocols for the closely related modified nucleoside, 5-hydroxymethylcytosine (B124674) (5-hmC).[1][2][3][4][5] Researchers should use this information as a starting point and perform thorough optimization for their specific 5-hmXU assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in a 5-hmXU immunoassay?

High background in an ELISA can obscure the specific signal, reducing the sensitivity and reliability of the assay. The most common causes include:

  • Inadequate Washing: Insufficient removal of unbound reagents is a primary source of high background.[6][7]

  • Ineffective Blocking: Unoccupied sites on the microplate well surface can bind the detection antibody non-specifically.[7][8]

  • High Antibody Concentration: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.

  • Cross-Reactivity: The antibodies may cross-react with other molecules in the sample or with other modified nucleosides.[8]

  • Contaminated Reagents: Buffers, substrates, or samples contaminated with interfering substances can produce a false positive signal.[8]

  • Improper Incubation Times and Temperatures: Deviations from the optimal incubation conditions can increase non-specific binding.

Q2: How can I determine the optimal concentration for my primary and secondary antibodies?

To find the ideal antibody concentrations, you should perform a titration experiment. This involves testing a range of dilutions for both the primary and secondary antibodies to identify the concentration that provides the best signal-to-noise ratio.

Q3: What type of blocking buffer is recommended for a modified nucleoside immunoassay?

The choice of blocking buffer can significantly impact background noise. Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%.[9]

  • Non-fat Dry Milk: Often used at 0.1-3%, it is effective but can sometimes mask certain epitopes.[9]

  • Normal Serum: Using serum from the same species as the secondary antibody can help reduce non-specific binding.

  • Commercial Blocking Buffers: Several optimized blocking buffers are available commercially and may offer superior performance.

It is recommended to test a few different blocking buffers to determine the most effective one for your specific assay.

Q4: What is the potential for cross-reactivity with other modified nucleosides like 5-hmC?

Given the structural similarity between 5-hmXU and 5-hydroxymethylcytosine (5-hmC), there is a potential for cross-reactivity of the antibodies.[3][5][10] It is crucial to:

  • Use a highly specific primary antibody: Whenever possible, choose a monoclonal antibody that has been validated for high specificity to 5-hmXU.

  • Perform control experiments: Test the antibody against other relevant modified nucleosides (e.g., 5-hmC, 5-methylcytosine) to assess the degree of cross-reactivity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to high background noise in your 5-hmXU immunoassay.

Problem: High Background Signal Across the Entire Plate
Possible Cause Recommended Solution
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Increase the soaking time for each wash.[6]
Ineffective Blocking Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from BSA to non-fat dry milk or a commercial blocker).[7][9]
Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.
Contaminated Wash Buffer or Substrate Prepare fresh buffers for each experiment. Ensure the substrate solution is colorless before use.
Improper Incubation Temperature Ensure that incubations are performed at the recommended temperature. Avoid placing the plate near heat sources.
Problem: High Background in "No Antigen" Control Wells
Possible Cause Recommended Solution
Non-specific Binding of Secondary Antibody Run a control with only the secondary antibody to confirm non-specific binding. Use a pre-adsorbed secondary antibody. Ensure the secondary antibody was raised against the host species of the primary antibody.
Ineffective Blocking See solutions for "Ineffective Blocking" in the table above.
Cross-Reactivity of Secondary Antibody Consider using a different secondary antibody from a different supplier.

Experimental Protocols

The following are detailed methodologies for key experimental steps, adapted from protocols for 5-hmC ELISAs.[1][11][12] Optimization for 5-hmXU is essential.

Plate Coating with 5-hmXU Standard or Sample
  • Dilute the 5-hmXU standard or DNA sample to the desired concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted standard or sample to each well of a high-binding 96-well microplate.

  • Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[1]

  • Wash the plate three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.

Blocking
  • After coating and washing, add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

  • Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

Antibody Incubation
  • Dilute the primary anti-5-hmXU antibody to its optimal concentration in Antibody Diluent (e.g., Blocking Buffer).

  • Add 100 µL of the diluted primary antibody to each well.

  • Cover the plate and incubate for 1 hour at room temperature with gentle shaking.

  • Wash the plate four times with 200 µL of Wash Buffer per well.

  • Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Antibody Diluent.

  • Add 100 µL of the diluted secondary antibody to each well.

  • Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.[1]

  • Wash the plate five times with 200 µL of Wash Buffer per well.

Signal Detection
  • Add 100 µL of TMB Substrate Reagent to each well.[1]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.[1]

  • Read the absorbance at 450 nm immediately.[1]

Visualizations

General Immunoassay Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Immuno-Reaction cluster_detection Detection Coating 1. Coat Plate with 5-hmXU Antigen Blocking 2. Block Unbound Sites Coating->Blocking Wash PrimaryAb 3. Add Primary Antibody (anti-5-hmXU) Blocking->PrimaryAb Wash SecondaryAb 4. Add Enzyme-Linked Secondary Antibody PrimaryAb->SecondaryAb Wash Substrate 5. Add Substrate SecondaryAb->Substrate Wash Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Absorbance Stop->Read Troubleshooting_High_Background Start High Background Observed CheckWashing Review Washing Protocol Start->CheckWashing CheckBlocking Review Blocking Protocol CheckWashing->CheckBlocking Adequate IncreaseWashes Increase Wash Steps & Soaking Time CheckWashing->IncreaseWashes Inadequate CheckAntibody Check Antibody Concentrations CheckBlocking->CheckAntibody Adequate ChangeBlocker Increase Blocking Time or Change Blocker CheckBlocking->ChangeBlocker Inadequate CheckReagents Check Reagent Contamination CheckAntibody->CheckReagents Optimal TitrateAntibody Perform Antibody Titration CheckAntibody->TitrateAntibody Too High PrepareFresh Prepare Fresh Reagents CheckReagents->PrepareFresh Suspected Resolved Problem Resolved IncreaseWashes->Resolved ChangeBlocker->Resolved TitrateAntibody->Resolved PrepareFresh->Resolved

References

stability of 5-Hydroxymethyl xylouridine in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 5-Hydroxymethyl xylouridine (hmXU). Currently, there is a lack of specific published data on the degradation kinetics of hmXU under various buffer conditions. Therefore, this guide offers a general framework and best practices for designing and executing stability studies for this and other similar nucleoside analogues, based on established principles of pharmaceutical analysis.[1][2][3] The provided protocols and troubleshooting guides are intended to be a starting point for your own comprehensive stability assessment.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to determine the stability of this compound?

A1: Understanding the stability of a compound like this compound is fundamental for several reasons:

  • Reliable Experimental Results: Ensuring the compound is stable in your experimental buffers is critical for obtaining accurate and reproducible data. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of new, potentially interfering substances.

  • Drug Development: For therapeutic candidates, stability data is a regulatory requirement to determine shelf-life, storage conditions, and compatible formulation excipients.[2]

  • Understanding Degradation Pathways: Studying how a molecule degrades under different conditions (forced degradation) helps in identifying potential degradation products.[1][3] This is important for understanding the molecule's intrinsic stability and for developing stability-indicating analytical methods.

Q2: What are the primary factors that can influence the stability of this compound?

A2: The stability of nucleoside analogues like this compound is typically influenced by:

  • pH: Hydrolysis of the glycosidic bond and modifications to the base and sugar moieties are often pH-dependent. Both acidic and basic conditions can catalyze degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Buffer Composition: Components of the buffer can sometimes directly participate in degradation reactions.

  • Oxidizing Agents: The hydroxymethyl group may be susceptible to oxidation.

  • Light: Photodegradation can occur, especially for compounds with chromophores.

Q3: What are the expected degradation products of this compound?

A3: While specific data for this compound is unavailable, potential degradation pathways for similar nucleosides include:

  • Hydrolysis of the N-glycosidic bond: This would release the free base, 5-hydroxymethyluracil, and the xylopyranose sugar.

  • Degradation of the sugar moiety: Under certain conditions, the xylose ring can undergo rearrangements or degradation.

  • Modification of the hydroxymethyl group: This group could be oxidized to an aldehyde or a carboxylic acid.

Troubleshooting Guide

Q1: My stability study results are inconsistent between experiments. What could be the cause?

A1: Inconsistent results in stability studies can arise from several factors:

  • Inaccurate Buffer Preparation: Ensure the pH of your buffers is accurately measured and consistent across all experiments. The ionic strength of the buffer should also be controlled.

  • Temperature Fluctuations: Use a calibrated and stable incubator or water bath to maintain a constant temperature.

  • Variable Purity of Starting Material: The purity of your this compound can affect degradation kinetics. Ensure you are using a well-characterized batch.

  • Analytical Method Variability: Ensure your analytical method (e.g., HPLC) is validated for reproducibility. Check for issues with the column, mobile phase preparation, and detector performance.

Q2: I am observing unexpected peaks in my chromatogram during the stability study. How do I identify them?

A2: The appearance of new peaks indicates the formation of degradation products. To identify these:

  • Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer (LC-MS) to obtain the molecular weights of the unknown peaks.[4] This information is crucial for proposing potential structures.

  • Forced Degradation: Analyze samples subjected to more extreme stress conditions (e.g., higher temperature, stronger acid/base) to intentionally generate higher levels of the degradation products, which can facilitate their isolation and characterization.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated, NMR spectroscopy can provide detailed structural information.

Q3: The degradation of this compound in my study is happening too quickly (or too slowly). How can I adjust my experimental conditions?

A3: The goal of a forced degradation study is typically to achieve 5-20% degradation.[3]

  • To accelerate slow degradation: Increase the temperature in increments (e.g., 10°C) or use more extreme pH values.

  • To slow down rapid degradation: Decrease the temperature, use milder pH conditions, or reduce the incubation time. It is important to find a balance where degradation is observable within a practical timeframe without being instantaneous.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

1. Materials:

  • This compound (of known purity)

  • Buffers:

    • pH 3, 5, 7 (e.g., citrate, phosphate)

    • pH 9, 11 (e.g., borate, carbonate)

  • Acid: 0.1 M Hydrochloric Acid (HCl)

  • Base: 0.1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a UV detector and a suitable C18 column

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer in which it is known to be stable for a short period).

3. Stress Conditions:

  • For each condition, dilute the stock solution with the respective stress solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Acidic Hydrolysis: Mix with 0.1 M HCl.

  • Basic Hydrolysis: Mix with 0.1 M NaOH.

  • Neutral Hydrolysis: Mix with high-purity water.

  • Buffer Stability: Mix with each of the prepared buffers (pH 3, 5, 7, 9, 11).

  • Oxidative Degradation: Mix with 3% H₂O₂.

  • Thermal Stress: Incubate aliquots of each solution at an elevated temperature (e.g., 60°C).

  • Control Sample: Prepare a sample diluted in the initial solvent and keep it at a controlled, low temperature (e.g., 4°C) in the dark.

4. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The exact timing should be adjusted based on the observed rate of degradation.

  • Immediately quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic samples) and store at a low temperature until analysis.

5. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Monitor the peak area of the parent compound (this compound) and any new peaks that appear.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

  • If the degradation follows first-order kinetics, plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Data Presentation

The following tables are templates for organizing your experimental data.

Table 1: Stability of this compound at Different pH Values at [Specify Temperature]

Buffer (pH)Time (hours)% this compound RemainingDegradation Rate Constant (k)Half-life (t₁/₂)
30100
2
4
8
12
24
50100
...
70100
...
90100
...
110100
...

Table 2: Effect of Temperature on the Stability of this compound in [Specify Buffer]

Temperature (°C)Time (hours)% this compound RemainingDegradation Rate Constant (k)Half-life (t₁/₂)
40100
...
250100
...
400100
...
600100
...

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of hmXU stress_acid Acidic (HCl) stress_base Basic (NaOH) stress_neutral Neutral (Water) stress_buffer Buffers (pH 3-11) stress_oxidative Oxidative (H2O2) prep_buffers Prepare Buffers and Stress Solutions stress_thermal Incubate at Elevated Temperature stress_acid->stress_thermal stress_base->stress_thermal stress_neutral->stress_thermal stress_buffer->stress_thermal stress_oxidative->stress_thermal sampling Sample at Time Points stress_thermal->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining, Rate Constant, Half-life hplc->data_analysis

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent Results or Unexpected Peaks in HPLC check_method Is the analytical method validated and robust? start->check_method lc_ms Use LC-MS to identify new peaks. start->lc_ms Unexpected Peaks check_prep Are buffer pH and concentrations accurate? check_method->check_prep Yes validate_method Re-validate HPLC method (precision, linearity). check_method->validate_method No check_temp Is the temperature constant? check_prep->check_temp Yes calibrate_ph Calibrate pH meter, remake buffers. check_prep->calibrate_ph No check_purity Is the starting material pure? check_temp->check_purity Yes monitor_temp Use a calibrated incubator/water bath. check_temp->monitor_temp No characterize_sm Re-characterize starting material. check_purity->characterize_sm No

Caption: Troubleshooting logic for stability study issues.

References

Technical Support Center: Purification of Synthetic 5-Hydroxymethyl xylouridine Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 5-Hydroxymethyl xylouridine (5-hmXU) oligonucleotides. The information provided addresses common purification artifacts and offers solutions to challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of 5-hmXU oligonucleotides?

A1: Synthetic oligonucleotides, including those with 5-hmXU modifications, can contain various product-related impurities. The most common are failure sequences, also known as shortmers (n-1, n-2, etc.), which arise from incomplete coupling reactions during synthesis.[1][2] Other potential impurities include deletion sequences, addition sequences (n+1), and species with modifications on the nucleobases or phosphorothioate (B77711) linkages.[3][4] The presence of the 5-hydroxymethyl group on xylouridine may also lead to unique side products if not properly protected during synthesis.

Q2: How does the 5-hmXU modification affect the choice of purification method?

A2: The 5-hydroxymethyl group can alter the overall hydrophobicity and charge of the oligonucleotide, which are key factors in chromatographic separation. The choice of purification method depends on the length of the oligonucleotide, the required purity for the downstream application, and the scale of the synthesis.[2][5] Common methods like High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are generally suitable.[][7] However, the specific conditions for these methods may need to be optimized to achieve the best separation of the 5-hmXU containing oligonucleotide from impurities.

Q3: What are the key differences between Reversed-Phase (RP) and Anion-Exchange (AEX) HPLC for purifying 5-hmXU oligonucleotides?

A3: RP-HPLC separates oligonucleotides based on their hydrophobicity.[] The 5-hmXU modification may slightly increase the polarity of the oligonucleotide. RP-HPLC is often effective for shorter oligonucleotides and can be performed with "Trityl-on" purification, where the hydrophobic dimethoxytrityl (DMT) group on the full-length product aids in separation from non-DMT-containing failure sequences.[8]

AEX-HPLC, on the other hand, separates oligonucleotides based on the negative charge of the phosphodiester backbone.[2][] This method is excellent for separating full-length products from shorter failure sequences, as the charge is proportional to the length of the oligonucleotide.[2] AEX-HPLC is particularly useful for longer oligonucleotides or when high purity is critical.[8]

Q4: When is Polyacrylamide Gel Electrophoresis (PAGE) the recommended purification method?

A4: PAGE is recommended when a very high level of purity (often >95%) is required for sensitive downstream applications such as cloning, crystallography, or therapeutic use.[2][7] This method offers excellent resolution and can separate oligonucleotides that differ by just a single nucleotide in length.[7] However, the yield from PAGE purification is typically lower than from HPLC due to the more complex process of extracting the oligonucleotide from the gel matrix.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Broad or multiple peaks on HPLC chromatogram - Secondary structure formation (e.g., hairpins).- Presence of closely related impurities (e.g., n-1, n+1).- On-column degradation of the oligonucleotide.- For secondary structures, consider using a denaturing agent in the mobile phase or performing purification at a higher temperature.- Optimize the HPLC gradient for better resolution of impurities.[9]- Ensure the mobile phase pH is appropriate to prevent degradation.
Low recovery of purified oligonucleotide - Inefficient elution from the purification column or gel.- Precipitation of the oligonucleotide during purification.- Adsorption to vials or pipette tips.- Optimize the elution conditions (e.g., salt concentration for AEX-HPLC, organic solvent percentage for RP-HPLC).- Ensure the oligonucleotide remains soluble in all buffers used.- Use low-retention labware.
Presence of unexpected molecular weights in Mass Spectrometry (MS) analysis - Incomplete removal of protecting groups.- Formation of adducts (e.g., sodium, potassium).- Depurination or other chemical modifications during synthesis or purification.[10]- Review the deprotection steps in the synthesis protocol.- Use high-purity salts and solvents for purification.- Analyze the fragmentation pattern in MS/MS to identify the location and nature of the modification.[3][4]
Failure to separate full-length product from n-1 impurity - Insufficient resolution of the chosen purification method.- The n-1 impurity has very similar chromatographic properties to the full-length product.- For HPLC, try a shallower gradient or a different column chemistry.- PAGE purification may be necessary to achieve the required resolution.[2]- For "Trityl-on" RP-HPLC, ensure capping of failure sequences during synthesis was efficient.

Experimental Protocols

General Protocol for Reversed-Phase HPLC (RP-HPLC) Purification (Trityl-on)
  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5% to 50% B in 30 minutes). The optimal gradient will depend on the length and sequence of the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

  • Procedure: a. The crude oligonucleotide with the 5'-DMT group still attached ("Trityl-on") is dissolved in Mobile Phase A. b. The sample is injected onto the column. c. The gradient is run, and the hydrophobic, DMT-containing full-length product is retained longer than the "Trityl-off" failure sequences.[8] d. The peak corresponding to the DMT-on product is collected. e. The collected fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group. f. The detritylated oligonucleotide is then desalted using a method like size-exclusion chromatography or ethanol (B145695) precipitation.[1]

General Protocol for Anion-Exchange HPLC (AEX-HPLC) Purification
  • Column: Anion-exchange column.

  • Mobile Phase A: A low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Mobile Phase B: A high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

  • Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time.

  • Detection: UV absorbance at 260 nm.

  • Procedure: a. The crude, deprotected oligonucleotide is dissolved in Mobile Phase A. b. The sample is injected onto the column. c. The gradient is run, and the oligonucleotides elute based on their increasing negative charge (i.e., length). The full-length product will elute last.[1] d. The peak corresponding to the full-length product is collected. e. The collected fraction is desalted.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Analysis Solid_Phase_Synthesis Solid-Phase Synthesis of 5-hmXU Oligo Cleavage_Deprotection Cleavage and Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Crude_Oligo Crude Oligo Mixture Cleavage_Deprotection->Crude_Oligo Purification_Choice Choice of Purification Crude_Oligo->Purification_Choice RP_HPLC RP-HPLC Purification_Choice->RP_HPLC AEX_HPLC AEX-HPLC Purification_Choice->AEX_HPLC PAGE PAGE Purification_Choice->PAGE Purified_Oligo Purified Oligonucleotide RP_HPLC->Purified_Oligo AEX_HPLC->Purified_Oligo PAGE->Purified_Oligo LC_MS LC-MS Analysis Purified_Oligo->LC_MS CE Capillary Electrophoresis Purified_Oligo->CE troubleshooting_logic Start Impure Oligonucleotide (Post-Purification) Check_Purity Assess Purity by LC-MS and/or CE Start->Check_Purity Impurity_Type Identify Impurity Type Check_Purity->Impurity_Type Shortmers Shortmers (n-x) Impurity_Type->Shortmers Length Variants Modifications Unexpected Modifications/Adducts Impurity_Type->Modifications Mass Variants Broad_Peak Broad/Split Peak Impurity_Type->Broad_Peak Poor Peak Shape Optimize_HPLC Optimize HPLC Gradient or Switch to PAGE Shortmers->Optimize_HPLC Review_Synthesis Review Synthesis & Deprotection Steps Modifications->Review_Synthesis Denature_Sample Add Denaturant or Increase Temperature Broad_Peak->Denature_Sample

References

Technical Support Center: 5-Hydroxymethyl xylouridine Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxymethyl xylouridine phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with obtaining high-yield, high-purity phosphoramidite for oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor yields during the synthesis of this compound phosphoramidite.

Question: Why is my overall yield significantly lower than reported for similar phosphoramidites?

Answer: Low overall yield in multi-step synthesis is often due to accumulated inefficiencies at each stage. For the synthesis of modified phosphoramidites like this compound, key areas to investigate are the choice of protecting groups, the efficiency of the phosphitylation reaction, and purification methods. An improved synthetic method for a related compound, cyanoethyl-protected 5-hydroxymethyl-2'-deoxycytidine phosphoramidite, achieved a 39% overall yield on a 5-gram scale by optimizing several key steps.[1][2] Specifically, issues such as incomplete reactions, slow reaction rates, and the formation of byproducts during protection or deprotection steps can drastically reduce the final yield.[1][2][3]

Question: I'm observing incomplete phosphitylation of the 3'-hydroxyl group. What could be the cause?

Answer: Inefficient phosphitylation is a common bottleneck. Several factors can contribute to this issue:

  • Steric Hindrance: The xylouridine sugar conformation, with the 3'-hydroxyl in an axial position, may present steric challenges. The choice of phosphitylating reagent and reaction conditions is critical.

  • Reagent Quality: The phosphitylating reagent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, must be of high purity and handled under strictly anhydrous conditions to prevent degradation.

  • Activator Choice: The activator plays a crucial role in the reaction's efficiency.[][] The strength of the activator must be optimized; an overly aggressive activator might cause side reactions, while a mild one may lead to incomplete conversion.[]

  • Moisture: Water contamination is highly detrimental. It can hydrolyze the phosphitylating reagent and the resulting phosphoramidite.[6] Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6]

Question: My protecting group for the 5-hydroxymethyl function is causing issues during synthesis or deprotection. What are the alternatives?

Answer: The 5-hydroxymethyl group has a pseudobenzylic character, making it susceptible to side reactions.[3] The choice of protecting group is therefore critical.

  • Cyanoethyl (CE): While commonly used, its removal can be problematic and may require extended treatment with strong bases.[7]

  • Acetyl (Ac): Acetyl groups have been used successfully for the RNA equivalent, and deprotection can be achieved under standard conditions with aqueous methylamine/ammonia (B1221849).[3] However, it was noted that using an acetyl group on the 5-hydroxymethyl group of 5-hydroxymethyl-2'-deoxycytidine could lead to the formation of an amide byproduct during ammonia treatment.[7]

  • tert-Butyldimethylsilyl (TBDMS): TBDMS is a robust protecting group that can be removed cleanly.[8] It has been successfully used in the synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidites, allowing for efficient incorporation and straightforward deprotection strategies.[7][8]

The selection of the protecting group should be compatible with the other protecting groups on the nucleobase and the 5'-hydroxyl (typically DMT) and the conditions of oligonucleotide synthesis.[][9]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high coupling efficiency during oligonucleotide synthesis with modified phosphoramidites?

A1: The most critical factor is maintaining anhydrous conditions throughout the synthesis process.[6] Water can react with the activated phosphoramidite, leading to capping of the growing oligonucleotide chain and significantly reducing the yield of the full-length product.[6] Using high-purity, dry acetonitrile (B52724) and fresh, properly stored phosphoramidites is essential.[6]

Q2: How can I improve the purity of my final phosphoramidite product?

A2: Purification is crucial for obtaining a high-quality phosphoramidite. While silica (B1680970) gel chromatography is common, it can sometimes lead to product degradation. An alternative is a two-stage extraction process, which can separate the desired phosphoramidite from both more polar and less polar impurities, often resulting in superior yield and purity compared to column purification.[10]

Q3: Are there specific activators recommended for sterically hindered phosphoramidites?

A3: For modified or sterically demanding phosphoramidites, the choice of activator is key to balancing reaction speed and fidelity.[] While standard activators like 1H-Tetrazole are widely used, others such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) may offer advantages in certain cases. It is often necessary to empirically optimize the activator and its concentration for a specific modified phosphoramidite to maximize coupling efficiency.[][]

Q4: Can the synthesis route for 5-hydroxymethyl-2'-deoxycytidine phosphoramidite be adapted for this compound?

A4: Yes, the synthetic strategies are largely translatable. Key steps such as the protection of the 5'-hydroxyl with DMT, protection of the 5-hydroxymethyl group (e.g., with TBDMS or cyanoethyl), and the final phosphitylation of the 3'-hydroxyl are common to both syntheses.[1][7] However, reaction conditions may need to be re-optimized to account for the different stereochemistry of the xylose sugar, which may affect reaction rates and yields.

Quantitative Data Summary

The following tables summarize yields from related phosphoramidite syntheses, which can serve as a benchmark for optimizing the this compound phosphoramidite synthesis.

Table 1: Comparison of Overall Yields for Modified Deoxycytidine Phosphoramidites

Starting Material Protecting Group (5-CH₂OH) Overall Yield Reference
2'-Deoxyuridine (B118206) Cyanoethyl 24% [12][13]
Thymidine Cyanoethyl 39% [1][2]

| 5-Iodo-2'-deoxyuridine | TBDMS | 32% |[8] |

Table 2: Stepwise Yields for an Optimized 5-Hydroxymethyl-2'-deoxycytidine Phosphoramidite Synthesis

Reaction Step Product Yield Reference
Bromination & Cyanoethyl protection Cyanoethyl-protected 5hmdU 78% [1][14]
5'-DMT protection 5'-DMT, Cyanoethyl-protected 5hmdU 85% [1]
C4-Amination 5'-DMT, Cyanoethyl-protected 5hmdC 84% [1]

| 3'-Phosphitylation | Final Phosphoramidite | 83% |[2] |

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the troubleshooting logic for poor yield and a general experimental workflow.

TroubleshootingWorkflow cluster_synthesis Synthesis Steps cluster_causes Potential Causes cluster_solutions Recommended Solutions start Poor Overall Yield protect Protecting Group Issues start->protect phosphitylation Inefficient Phosphitylation start->phosphitylation purification Poor Purification start->purification pg_side_reactions Side Reactions (e.g., SN2 at 5-CH2) protect->pg_side_reactions pg_incomplete Incomplete Deprotection protect->pg_incomplete phos_moisture Moisture Contamination phosphitylation->phos_moisture phos_steric Steric Hindrance (Xylo-config) phosphitylation->phos_steric phos_reagent Poor Reagent Quality phosphitylation->phos_reagent pur_degradation Degradation on Silica purification->pur_degradation pur_loss Material Loss purification->pur_loss sol_pg Change Protecting Group (e.g., to TBDMS) pg_side_reactions->sol_pg sol_deprotect Optimize Deprotection Conditions pg_incomplete->sol_deprotect sol_anhydrous Ensure Anhydrous Conditions phos_moisture->sol_anhydrous sol_activator Optimize Activator/Concentration phos_steric->sol_activator sol_reagent Use Fresh/High-Purity Reagents phos_reagent->sol_reagent sol_purification Use Extraction Purification pur_degradation->sol_purification pur_loss->sol_purification

Caption: Troubleshooting flowchart for diagnosing poor yield.

SynthesisWorkflow start Starting Material (e.g., Xylouridine) step1 Protect 5-Hydroxymethyl Group (e.g., with TBDMS-Cl) start->step1 step2 Protect 5'-Hydroxyl Group (with DMT-Cl) step1->step2 step3 Phosphitylation of 3'-Hydroxyl (with CEP-Cl) step2->step3 step4 Purification (Extraction or Chromatography) step3->step4 end Final Phosphoramidite step4->end

References

Technical Support Center: LC-MS/MS Analysis of 5-Hydroxymethyl xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 5-Hydroxymethyl xylouridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the analysis.[1][2][3][4]

Q2: How can I determine if my analysis of this compound is impacted by matrix effects?

A2: You can quantitatively assess matrix effects by comparing the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of a standard spiked into a blank sample matrix that has undergone the extraction procedure (post-extraction spike).[2][3] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Areapost-extraction spike / Peak Areaneat solution) x 100%

A value significantly different from 100% (e.g., <85% or >115%) suggests the presence of matrix effects. Another common method is the post-column infusion experiment, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected.[2] Dips or peaks in the baseline signal at the retention time of interfering compounds indicate regions of ion suppression or enhancement.

Q3: What are the primary causes of matrix effects in biological samples like plasma or urine?

A3: The most common culprits for matrix effects in biological samples are phospholipids (B1166683) from cell membranes.[5][6][7][8] Other endogenous substances like salts, proteins, and metabolites can also contribute. These molecules can co-elute with this compound and compete for ionization in the MS source, leading to ion suppression.[4] Insufficient sample cleanup is a primary reason for high concentrations of these interfering components in the final extract.[1]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A4: Using a stable isotope-labeled internal standard of this compound is considered the gold standard for correcting matrix effects.[3][9][10] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[11] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[9][10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on matrix-related issues.

Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity or significant ion suppression High concentration of co-eluting matrix components (e.g., phospholipids).[1][8]- Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation. Consider using specialized phospholipid removal plates or cartridges.[5] - Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the matrix interferences.[12] - Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[2]
Poor reproducibility of results Inconsistent matrix effects between samples.[13]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[9] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.
Retention time shifts Column degradation or contamination from matrix components.[13] Changes in mobile phase composition or pH.[13]- Implement a Guard Column: This will protect the analytical column from strongly retained matrix components. - Thorough Column Washing: Include a robust column wash step in your LC method after each run or batch. - Ensure Mobile Phase Consistency: Prepare fresh mobile phases regularly and ensure accurate pH adjustment.[13]
High background noise Contamination from the sample matrix, solvents, or the LC-MS system itself.[13]- Use High-Purity Solvents: Employ LC-MS grade solvents and additives.[13] - Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. - Check for Contamination in the LC System: Flush the system with appropriate cleaning solutions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects before analyzing this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 100 µL of plasma by adding an internal standard and diluting with 400 µL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Phospholipid Removal using a 96-Well Plate

This protocol is a high-throughput method for specifically removing phospholipids from plasma samples.[5]

  • Sample Pre-treatment: In a 96-well collection plate, add 50 µL of plasma sample.

  • Protein Precipitation & IS Addition: Add 150 µL of acetonitrile (B52724) containing the internal standard to each well to precipitate proteins.

  • Mixing: Mix thoroughly by vortexing for 1 minute.

  • Phospholipid Removal: Place the phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

  • Filtration: Apply a vacuum or positive pressure to pass the sample through the sorbent.

  • Analysis: The resulting filtrate is ready for direct injection into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Phospholipid Removal

Sample Preparation Technique Analyte Recovery (%) Phospholipid Removal (%) Reproducibility (%RSD)
Protein Precipitation (PPT) 85 - 110< 105 - 15
Liquid-Liquid Extraction (LLE) 70 - 9570 - 903 - 10
Solid-Phase Extraction (SPE) 80 - 105> 952 - 8
Phospholipid Removal Plates 90 - 105> 99< 5

Note: These are typical values and may vary depending on the specific analyte and matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) start->ppt spe Solid-Phase Extraction start->spe lle Liquid-Liquid Extraction start->lle plr Phospholipid Removal Plate ppt->plr final_sample Final Sample for Injection plr->final_sample evap Evaporation & Reconstitution spe->evap lle->evap evap->final_sample lc LC Separation final_sample->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for sample preparation and LC-MS/MS analysis.

troubleshooting_tree start Poor Peak Shape or Low Signal Intensity? q1 Is the retention time consistent? start->q1 a1_yes Check for Ion Suppression q1->a1_yes Yes a1_no Troubleshoot LC Method (Column, Mobile Phase) q1->a1_no No q2 Post-column infusion shows dip? a1_yes->q2 a2_yes Improve Sample Cleanup (SPE, PL Removal) q2->a2_yes Yes a2_no Optimize MS Source Parameters q2->a2_no No q3 Is a SIL-IS being used? a2_yes->q3 a3_no Implement SIL-IS for best results q3->a3_no No a3_yes Re-evaluate extraction efficiency q3->a3_yes Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

degradation of 5-Hydroxymethyl xylouridine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxymethyl xylouridine. The information provided aims to address potential degradation issues during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Extreme acidic or alkaline conditions can lead to hydrolysis.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation.[1][2]

  • Light: Exposure to light, particularly UV, may cause photodegradation.[1][2]

  • Enzymatic Activity: In biological samples, enzymes may metabolize or degrade the compound. A related compound, 5-hydroxymethyl-2'-deoxyuridine (B45661), has been shown to be degraded to its free base, 5-hydroxymethyluracil (B14597) (hmUra), by enzymes.[3]

  • Oxidation: The presence of oxidizing agents can lead to chemical modification.[1]

Q2: What is a potential degradation product of this compound in biological samples?

A2: Based on studies of the similar compound 5-hydroxymethyl-2'-deoxyuridine, a likely degradation pathway in biological matrices is the enzymatic cleavage of the glycosidic bond, releasing the free base 5-hydroxymethyluracil (hmUra).[3]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For a related compound, 5-Hydroxymethyl-2'-deoxyuridine, the recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month, with protection from light.[4] It is advisable to follow similar storage protocols for this compound to minimize degradation.

Q4: Which analytical techniques are suitable for detecting and quantifying this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a common method for the analysis of nucleoside analogues.[5] For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low recovery of this compound in processed samples. Degradation due to improper pH.Maintain the pH of the sample and processing solutions within a neutral range (pH 6-8). Avoid strongly acidic or basic conditions.
Degradation due to high temperature.Keep samples on ice or at 4°C during the entire sample preparation process. Avoid prolonged exposure to room temperature or higher.
Enzymatic degradation in biological samples.Immediately after collection, add a broad-spectrum enzyme inhibitor cocktail to the sample. Alternatively, use a protein precipitation method (e.g., with cold methanol (B129727) or acetonitrile) to denature and remove enzymes.
Photodegradation.Protect samples from light by using amber-colored tubes and minimizing exposure to ambient and direct light sources.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products under various stress conditions (acid, base, heat, oxidation, light).
Contamination of the sample or analytical system.Ensure proper cleaning and equilibration of the HPLC/LC-MS system. Analyze a blank sample (matrix without the analyte) to check for background interference.
Inconsistent analytical results between replicate samples. Incomplete inhibition of enzymatic activity.Optimize the concentration and type of enzyme inhibitors used. Ensure thorough mixing of inhibitors with the sample immediately after collection.
Variable exposure to light or temperature.Standardize the sample handling and preparation workflow to ensure all samples are treated identically with respect to light and temperature exposure.

Quantitative Data Summary

Due to the limited publicly available stability data for this compound, the following table provides a template for organizing experimental results from a forced degradation study.

Stress Condition Time (hours) % this compound Remaining % Degradation Product 1 (e.g., hmUra) % Other Degradants
0.1 M HCl 2
6
24
0.1 M NaOH 2
6
24
3% H₂O₂ 2
6
24
60°C 2
6
24
Photostability (UV light) 2
6
24

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • For each condition, a control sample (stock solution diluted to the final concentration without the stressor) should be prepared and analyzed alongside the stressed samples.

a. Acid Hydrolysis:

  • To an appropriate volume of the stock solution, add an equal volume of 0.1 M HCl.
  • Heat the solution at 60°C for specified time points (e.g., 2, 6, 24 hours).
  • After each time point, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
  • Dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

b. Base Hydrolysis:

  • To an appropriate volume of the stock solution, add an equal volume of 0.1 M NaOH.
  • Keep the solution at room temperature for specified time points.
  • After each time point, neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

c. Oxidative Degradation:

  • To an appropriate volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
  • Keep the solution at room temperature, protected from light, for specified time points.
  • After each time point, dilute with the mobile phase.

d. Thermal Degradation:

  • Place a solution of the compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) in a water bath or oven at 60°C.
  • Take samples at specified time points and cool to room temperature before analysis.

e. Photodegradation:

  • Expose a solution of the compound in a neutral buffer to a calibrated light source (e.g., UV lamp in a photostability chamber).
  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
  • Take samples at specified time points for analysis.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.

  • The method should be able to separate the intact this compound from all formed degradation products.

Visualizations

cluster_workflow Recommended Sample Preparation Workflow start Biological Sample Collection inhibit Immediate Addition of Enzyme Inhibitors start->inhibit cool Maintain at 2-8°C inhibit->cool protect Protect from Light (Amber Tubes) cool->protect extract Protein Precipitation (e.g., cold Methanol) protect->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Caption: Recommended workflow for biological sample preparation to minimize degradation of this compound.

cluster_degradation Potential Degradation Pathways parent This compound enzymatic Enzymatic Cleavage (e.g., in biological samples) parent->enzymatic hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis (UV Light Exposure) parent->photolysis base 5-Hydroxymethyluracil (hmUra) enzymatic->base other Other Degradation Products hydrolysis->other oxidation->other photolysis->other

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Optimizing PCR Amplification of 5-Hydroxymethylxylouridine-containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the PCR amplification of DNA containing 5-Hydroxymethylxylouridine (5-hmXU).

Troubleshooting Guide

Encountering issues when amplifying DNA with modified bases like 5-hmXU is common. This guide provides a systematic approach to identifying and resolving these challenges.

Initial PCR Setup and Key Considerations

When starting your experiments, it is crucial to select the right components and establish baseline conditions. The presence of the bulky 5-hmXU adduct in the DNA template can impede the progression of certain DNA polymerases.

1. DNA Polymerase Selection: The choice of DNA polymerase is critical. High-fidelity polymerases with proofreading (3'→5' exonuclease) activity may stall or be inhibited by the 5-hmXU modification. It is often preferable to start with a polymerase capable of bypassing such lesions.

Table 1: Comparison of DNA Polymerase Types for 5-hmXU DNA Amplification

Polymerase TypeKey CharacteristicsSuitability for 5-hmXU TemplatesStarting Recommendation
Standard Taq Polymerase Lacks proofreading activity, moderate processivity.May tolerate some modified bases due to the lack of a proofreading domain.Good starting point for initial amplification attempts.
High-Fidelity Polymerases (e.g., Pfu, Q5®) Possess 3'→5' exonuclease (proofreading) activity, resulting in high accuracy.[1][2][3]The proofreading domain may recognize 5-hmXU as damage and stall, leading to low or no product.[1][4]Not recommended for initial attempts unless specific variants are known to tolerate this modification.
Translesion Synthesis (TLS) Polymerases Specialized in bypassing DNA lesions, often with lower fidelity.[4]Designed to replicate through damaged or modified DNA, making them a strong candidate for 5-hmXU templates.Consider if standard polymerases fail.
Engineered Polymerases Modified for enhanced processivity, inhibitor tolerance, or ability to read modified bases (e.g., Q5U® for uracil).[5][6]An engineered polymerase designed to handle bulky adducts would be ideal. Check manufacturer literature for polymerases tolerant to thymidine (B127349) analogs.A promising but potentially costly option.

2. Reaction Component Optimization:

Table 2: Recommended Starting Concentrations and Optimization Ranges for PCR Components

ComponentStarting ConcentrationOptimization RangeNotes
MgCl₂ 1.5 mM1.5 - 4.0 mMOptimal concentration is crucial for polymerase activity and primer annealing.[7][8] Titrate in 0.5 mM increments.
dNTPs 200 µM of each50 - 400 µM of eachUse a balanced mix of dATP, dCTP, dGTP, and dTTP. High concentrations can inhibit the reaction.[8][9]
Primers 0.2 µM of each0.1 - 1.0 µM of eachHigher concentrations can lead to primer-dimer formation.[7]
Template DNA 1-10 ng0.1 - 50 ngToo much template can lead to non-specific amplification, while too little can result in low or no yield.[7][8]
PCR Additives (Optional) 5% DMSO2-10%Additives like DMSO or betaine (B1666868) can help denature templates with secondary structures and may aid in amplifying modified DNA.[10]
Problem: No or Low PCR Product Yield

This is the most common issue when amplifying modified DNA. Follow these steps to troubleshoot.

dot

No_Product_Troubleshooting cluster_checks Troubleshooting Steps start No/Low PCR Product check_polymerase 1. Re-evaluate Polymerase Choice - Try a standard Taq polymerase if using a high-fidelity enzyme. - Consider a translesion synthesis (TLS) polymerase. start->check_polymerase check_annealing 2. Optimize Annealing Temperature - Perform a gradient PCR to find the optimal temperature. - Start with a temperature 5°C below the calculated primer Tm. check_polymerase->check_annealing check_extension 3. Adjust Extension Time - Increase extension time to allow the polymerase to bypass the 5-hmXU modification. - Try 1.5-2 minutes per kb. check_annealing->check_extension check_additives 4. Use PCR Additives - Add DMSO (starting at 5%) or betaine to the reaction mix. check_extension->check_additives check_template 5. Verify Template Quality & Quantity - Ensure the template is pure and not degraded. - Test a range of template concentrations. check_additives->check_template

Caption: Troubleshooting workflow for no or low PCR product.
Problem: Non-Specific Amplification or Smeared Gel

If you observe multiple bands or a smear on your agarose (B213101) gel, it indicates a lack of specificity in the amplification.

Table 3: Troubleshooting Non-Specific Amplification

Potential CauseRecommended Solution
Annealing temperature is too low. Increase the annealing temperature in 2°C increments or perform a gradient PCR to find the optimal temperature.[11]
Primer concentration is too high. Reduce the primer concentration to the lower end of the recommended range (e.g., 0.1-0.2 µM).[7]
Too much template DNA. Decrease the amount of template DNA in the reaction.[8]
Excessive MgCl₂ concentration. Titrate the MgCl₂ concentration downwards in 0.5 mM increments.[7]
Primer design issues. Ensure primers are specific to the target sequence and check for potential primer-dimer formation using primer design software.

Frequently Asked Questions (FAQs)

Q1: Why is my standard high-fidelity DNA polymerase failing to amplify DNA containing 5-hmXU?

High-fidelity DNA polymerases possess a 3'→5' proofreading exonuclease activity that corrects errors during DNA synthesis.[1][2][3] This proofreading domain can recognize bulky adducts like 5-hmXU as DNA damage, causing the polymerase to stall or dissociate from the template, resulting in failed amplification.[4]

Q2: Which type of DNA polymerase is most likely to successfully amplify a 5-hmXU-containing template?

A standard Taq DNA polymerase, which lacks proofreading activity, is a good starting point as it may be more tolerant of the modified base.[7] If Taq polymerase fails, a specialized translesion synthesis (TLS) polymerase is a strong candidate, as these enzymes are specifically designed to bypass DNA lesions and modifications.[4]

Q3: How does the presence of 5-hmXU in the template affect the fidelity of the PCR product?

The fidelity may be compromised, especially when using non-proofreading or TLS polymerases. These polymerases are more prone to misincorporating nucleotides opposite the modified base or at subsequent positions. If the sequence of the final product is critical, it is essential to sequence multiple clones to identify any potential errors introduced during amplification.

Q4: Can I use a standard PCR protocol for my 5-hmXU template?

You can start with a standard protocol, but it will likely require optimization.[11] Key parameters to adjust include the choice of DNA polymerase, annealing temperature, and extension time. Due to the bulky nature of 5-hmXU, a longer extension time may be necessary to allow the polymerase sufficient time to bypass the modification.

Q5: Are there any specific PCR additives that can help with the amplification of 5-hmXU DNA?

Additives such as Dimethyl Sulfoxide (DMSO) and betaine can be beneficial.[10] These co-solvents help to reduce complex secondary structures in the DNA template and can improve the efficiency of amplifying difficult templates. It is recommended to start with 5% DMSO and optimize from there.

Experimental Protocols

Protocol 1: Baseline PCR for 5-hmXU DNA using Taq Polymerase

This protocol provides a starting point for your optimization experiments.

1. Reaction Setup:

Table 4: Baseline PCR Reaction Mixture

ComponentVolume (for 50 µL reaction)Final Concentration
Nuclease-free waterto 50 µL-
10X Standard Taq Buffer5 µL1X
10 mM dNTP Mix1 µL200 µM each
10 µM Forward Primer1 µL0.2 µM
10 µM Reverse Primer1 µL0.2 µM
5-hmXU Template DNA (10 ng/µL)1 µL10 ng
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 units

2. Thermocycling Conditions:

Table 5: Baseline Thermocycling Program

StepTemperatureTimeCycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds\multirow{3}{}{30-35}
Annealing55°C30 seconds
Extension72°C1.5 min/kb
Final Extension72°C5 minutes1
Hold4°C1

*Note: The optimal annealing temperature is 5°C below the melting temperature (Tm) of the primers. A gradient PCR is highly recommended to determine the optimal annealing temperature empirically.

dot

PCR_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents (Polymerase, Buffer, dNTPs, Primers, Template) setup_rxn Set up Baseline PCR Reaction (See Table 4) prep_reagents->setup_rxn run_pcr Run Thermocycler Program (See Table 5) setup_rxn->run_pcr gel Analyze Product by Gel Electrophoresis run_pcr->gel troubleshoot Troubleshoot based on result (No product, non-specific bands, etc.) gel->troubleshoot result Successful Amplification gel->result optimize Optimize Reaction Conditions (Annealing temp, extension time, additives) troubleshoot->optimize re_run Re-run Optimized PCR optimize->re_run re_run->gel

References

Technical Support Center: Crystallization of 5-Hydroxymethyl xylouridine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 5-Hydroxymethyl xylouridine (xylo-5-hmU) modified DNA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the crystallization of DNA containing this specific modification.

A Note on this compound: The incorporation of a xylose sugar instead of a deoxyribose introduces significant structural changes to the DNA backbone, primarily affecting the sugar pucker and overall helical geometry. This, combined with the 5-hydroxymethyl modification on the uracil (B121893) base, presents unique hurdles for forming well-ordered crystals. The information provided here is based on established principles of modified DNA crystallography and aims to provide a rational approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact DNA structure?

A1: this compound is a modified nucleoside where the standard deoxyribose sugar is replaced by a xylose sugar, and the uracil base is modified with a hydroxymethyl group at the 5th position. The xylose sugar has its 3'-hydroxyl group in an 'up' (axial) position relative to the base, unlike the 'down' (equatorial) position in deoxyribose. This altered stereochemistry forces a different sugar pucker, which can disrupt the canonical B-form DNA helix, potentially leading to a more flexible or conformationally heterogeneous structure. This heterogeneity is a major obstacle in crystallization.

Q2: What are the primary challenges in crystallizing DNA modified with xylo-5-hmU?

A2: The main challenges stem from the structural perturbations caused by the modification:

  • Conformational Heterogeneity: The modified sugar can lead to multiple co-existing DNA conformations, which inhibits the formation of a uniform crystal lattice.

  • Reduced Helical Stability: The altered backbone geometry may decrease the melting temperature (Tm) of the DNA duplex, making it less stable under certain crystallization conditions.[1]

  • Solubility Issues: The additional hydroxymethyl group can alter the hydration spine and overall solubility of the DNA, requiring adjustments to standard crystallization screens.

  • Poor Crystal Packing: The non-canonical shape of the duplex may hinder the formation of tight, well-ordered intermolecular contacts necessary for diffraction-quality crystals.

Q3: How does xylo-5-hmU differ from the more common 5-Hydroxymethylcytosine (B124674) (5-hmC) modification?

A3: While both have a hydroxymethyl group at the 5-position of the base, the core difference lies in the sugar. 5-hmC is built on a standard deoxyribose sugar and generally does not significantly alter the overall B-DNA structure.[1] In contrast, the xylose sugar in xylo-5-hmU fundamentally changes the backbone geometry, making it a much more disruptive modification from a structural standpoint.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of xylo-5-hmU-modified DNA.

Problem 1: No Crystals Observed After Screening

  • Q: I have screened hundreds of conditions and see no crystals, only clear drops or amorphous precipitate. What should I do next?

  • A: This is a common issue, often related to purity, annealing, or the screening conditions themselves.

    • Verify Oligonucleotide Purity: Ensure your modified oligonucleotide is of the highest possible purity (>95%). Impurities can significantly inhibit nucleation.[2] Use denaturing PAGE or HPLC for quality control.

    • Optimize Annealing: Inefficient annealing can result in a heterogeneous mixture of single strands and duplexes. Ensure you are using a slow cooling gradient to form stable duplexes.[3]

    • Expand Screening Space: Standard screens may not be effective. Try broader screens with a wider range of precipitants (especially different molecular weight PEGs), salts, and pH values. Consider adding divalent cations like Mg²⁺ or Sr²⁺, which can sometimes mediate crystal contacts.

    • Increase DNA Concentration: If drops remain clear, your DNA concentration may be too low for the conditions screened. Carefully concentrate your sample, ensuring it remains monodisperse.

Problem 2: Poor Crystal Quality (Small Needles, Plates, or Showers)

  • Q: I am getting microcrystals or needle clusters, but they are too small for diffraction. How can I improve crystal size and morphology?

  • A: This indicates that nucleation is occurring, but crystal growth is limited or disordered.

    • Refine Initial Hits: Once you have a condition that produces microcrystals, perform fine-grid screening around it. Vary the precipitant and salt concentrations in small increments (e.g., 0.5-2% for PEG, 25-50 mM for salts).

    • Control Temperature: Lowering the crystallization temperature can slow down nucleation and growth, often leading to larger, more well-ordered crystals. Try setting up trays at both 4°C and 18-20°C.

    • Use Seeding: Microcrystalline seeding is a powerful technique. A seed stock can be prepared by crushing existing microcrystals and transferring a very dilute solution into fresh drops. This bypasses the nucleation barrier and promotes growth.

    • Consider Additives: Small molecules or additives can sometimes improve crystal packing. Screens of additives like small alcohols, polyamines (e.g., spermine), or detergents (at low concentrations) may be beneficial.

Problem 3: Crystals Diffract Poorly or Not at All

  • Q: I have grown crystals of a reasonable size, but they show weak or no diffraction. What can I do to improve their internal order?

  • A: Poor diffraction is a sign of high mosaicity or internal disorder within the crystal lattice, a common issue with flexible molecules.[4][5]

    • Dehydration: Controlled dehydration of the crystal can sometimes shrink the unit cell and improve molecular packing, leading to better diffraction.[2][5] This can be achieved by slowly increasing the precipitant concentration in the drop or using vapor diffusion against a higher concentration reservoir.

    • Annealing: Crystal annealing involves briefly melting the crystal in its cryoprotectant solution before flash-cooling. This can sometimes relieve stress and improve lattice order. However, this is a delicate process and can also damage the crystal.[4]

    • Optimize Cryoprotection: Suboptimal cryoprotection can lead to ice formation and destroy diffraction. Screen different cryoprotectants (e.g., glycerol, ethylene (B1197577) glycol, sucrose) and concentrations to find a condition that allows for vitrification without damaging the crystal.

    • Re-evaluate DNA Design: If all else fails, the inherent flexibility of the construct may be the limiting factor. Consider redesigning the DNA sequence. Flanking the modified region with more rigid GC-rich segments can sometimes constrain the overall conformation and promote better packing.

Quantitative Data Summary

The following tables provide a starting point for crystallization screening and a hypothetical comparison of diffraction data, illustrating common outcomes.

Table 1: Recommended Initial Screening Conditions for xylo-5-hmU DNA

ParameterRecommended RangeRationale
Precipitant PEG 400, PEG 1500, PEG 3350, PEG 8000 (5-30% w/v)Low MW PEGs are often successful for nucleic acids.
MPD, Isopropanol (10-40% v/v)Alcohols can also be effective precipitants.
pH 5.5 - 8.5Explore a wide pH range as it affects charge and H-bonding.
Salt 100-400 mM NaCl/KCl, 20-100 mM MgCl₂, 20-100 mM CaCl₂Monovalent salts screen charge; divalent cations can mediate contacts.
Buffer 25-100 mM Sodium Cacodylate, Tris-HCl, MES, HEPESUse a variety of buffering agents across the pH range.
DNA Conc. 0.5 - 2.0 mM (in duplex)Higher concentrations are generally needed for nucleation.
Temperature 4°C and 20°CTemperature affects solubility and kinetics.

Table 2: Hypothetical Diffraction Data Comparison

ParameterUnmodified B-DNA (Typical)xylo-5-hmU DNA (Potential Outcome)Troubleshooting Action
Resolution (Å) 1.5 - 2.53.5 - 5.0 or worseCrystal dehydration, annealing, redesign construct.
Mosaicity (°) 0.2 - 0.5> 1.0Optimize cryoprotection, try crystal annealing.
I/σ(I) > 2.0 at highest shell< 1.0 at highest shellGrow larger crystals, use a microfocus beamline.
Unit Cell (Å) a=25, b=40, c=66Larger, more variableDehydration to shrink cell, improve packing.

Experimental Protocols

Protocol 1: Oligonucleotide Purification and Annealing

This protocol is critical for ensuring a homogenous sample prior to crystallization trials.[3]

1. Materials:

  • Synthesized xylo-5-hmU modified and complementary DNA strands.

  • Denaturing polyacrylamide gel (15-20%).

  • Elution Buffer: 10 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA.

  • Annealing Buffer: 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂.

  • Thermocycler.

2. Purification Method (Denaturing PAGE):

  • Resuspend lyophilized oligonucleotides in loading buffer (e.g., 80% formamide).

  • Heat at 95°C for 5 minutes and immediately load onto a denaturing polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Visualize bands using UV shadowing. Excise the major, full-length product band.

  • Crush the gel slice and elute the DNA overnight at 4°C in Elution Buffer.

  • Desalt the purified DNA using a C18 Sep-Pak column or ethanol (B145695) precipitation.

  • Quantify the purified single strands using UV-Vis spectrophotometry (A₂₆₀).

3. Annealing Method:

  • In a PCR tube, mix equimolar amounts of the purified complementary strands in Annealing Buffer to a final duplex concentration of 1-2 mM.

  • Place the tube in a thermocycler and run the following program:

    • Heat to 95°C and hold for 5 minutes (to dissociate any secondary structures).

    • Slowly cool to 20°C over 2-3 hours (e.g., a ramp rate of -0.5°C/min).

    • Hold at 4°C for storage.

  • Verify duplex formation by running a small aliquot on a non-denaturing ("native") polyacrylamide gel. A single major band should be observed.

Visualizations

Experimental Workflow for Crystallization

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization & Analysis oligo 1. Oligo Synthesis (& Design) purify 2. PAGE/HPLC Purification oligo->purify quant 3. Quantification (A260) purify->quant anneal 4. Annealing (Slow Cool) quant->anneal qc 5. Quality Control (Native PAGE) anneal->qc screen 6. High-Throughput Screening qc->screen Homogenous Duplex optimize 7. Hit Optimization (Grid Screens) screen->optimize harvest 8. Crystal Harvesting & Cryoprotection optimize->harvest diffract 9. X-ray Diffraction Data Collection harvest->diffract structure 10. Structure Solution diffract->structure

Caption: Workflow for crystallization of modified DNA.

Troubleshooting Logic for Poor Diffraction

troubleshooting_flowchart start Have reasonably sized crystals but poor diffraction check_cryo Is cryoprotection optimized? start->check_cryo optimize_cryo Screen cryoprotectants (glycerol, sucrose, etc.) and concentrations check_cryo->optimize_cryo No try_dehydration Try controlled dehydration? check_cryo->try_dehydration Yes optimize_cryo->try_dehydration dehydrate Increase precipitant conc. in reservoir or use dehydration kits try_dehydration->dehydrate Yes try_annealing Attempt crystal annealing? try_dehydration->try_annealing No dehydrate->try_annealing anneal Briefly thaw crystal in cryo-stream before re-freezing try_annealing->anneal Yes redesign Consider redesigning the DNA construct with GC-rich flanking regions try_annealing->redesign No anneal->redesign

Caption: Logic for improving poor crystal diffraction.

References

Technical Support Center: Troubleshooting 5-Hydroxymethyl xylouridine (5-OH-XU) Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxymethyl xylouridine (5-OH-XU) labeling experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the labeling and detection of 5-OH-XU in nucleic acids.

Experimental Workflow Overview

The following diagram outlines the typical workflow for a this compound labeling experiment, from cell treatment to final analysis. Understanding this process is key to identifying the potential stages where issues may arise.

G cluster_0 Phase 1: Labeling cluster_1 Phase 2: Fixation & Permeabilization cluster_2 Phase 3: Detection (e.g., Click Chemistry) cluster_3 Phase 4: Analysis A Cell Seeding & Culture B Addition of 5-OH-XU A->B C Incubation B->C D Cell Fixation C->D E Permeabilization D->E F Prepare Click Reaction Cocktail E->F G Incubate with Detection Reagent F->G H Washing Steps G->H I Imaging (Microscopy) H->I J Quantification (Flow Cytometry/Image Analysis) I->J G A No/Low Signal B Check Cell Health & Proliferation A->B Is the cell population healthy and actively dividing? C Optimize 5-OH-XU Labeling A->C Was the 5-OH-XU incorporated efficiently? D Verify Fixation & Permeabilization A->D Are the cells properly prepared for detection? E Troubleshoot Detection Reaction A->E Did the detection chemistry work correctly? F Confirm Imaging Settings A->F Are the microscope/cytometer settings appropriate?

Technical Support Center: Analysis of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of modified nucleosides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in modified nucleoside analysis?

A1: The most common pitfalls in modified nucleoside analysis can be categorized into three main classes of errors[1][2][3][4][5]:

  • Class 1: Chemical Instability of Modified Nucleosides: Many modified nucleosides are inherently unstable and can undergo chemical rearrangements or degradation during sample preparation and analysis.[1][2][3][4][5] A prominent example is the Dimroth rearrangement, where 1-methyladenosine (B49728) (m¹A) converts to N⁶-methyladenosine (m⁶A) under mild alkaline conditions, leading to under-quantification of m¹A and false-positive detection of m⁶A.[1][2] Similarly, 3-methylcytidine (B1283190) (m³C) can convert to 3-methyluridine (B1581624) (m³U) under alkaline conditions.[1][2][3][4][5]

  • Class 2: Enzymatic Hydrolysis Issues: The enzymatic digestion of RNA to release individual nucleosides is a critical step. Incomplete digestion can lead to inaccurate quantification.[6] Furthermore, contamination in hydrolysis reagents or specificities of the nucleases used can introduce bias.[1][2][3][4][5]

  • Class 3: Chromatographic and Mass Spectrometric Artifacts: Issues can arise during the analytical separation and detection phases. These include problems with chromatographic separation, such as co-elution of isomers, and mass spectrometric challenges, like the inability to distinguish between isobaric compounds (compounds with the same mass).[1][2][3][4][5][7]

Q2: My quantification of m¹A is consistently low, while I'm seeing an unexpected m⁶A signal. What could be the cause?

A2: This is a classic sign of the Dimroth rearrangement, a common pitfall where m¹A chemically converts to m⁶A at a mild alkaline pH.[1][2] This can occur during the enzymatic hydrolysis step, which is often performed at a pH of around 8.[1][2] This leads to an underestimation of m¹A and a false positive signal for m⁶A.[1]

Q3: I am having trouble differentiating between positional isomers of modified nucleosides. How can I improve their identification?

A3: Differentiating positional isomers, such as 3-, N⁴-, and 5-methylcytidine, is a significant challenge because they often have the same precursor and product ions in conventional tandem mass spectrometry (MS/MS).[8][9][10] While chromatographic separation is the traditional approach, co-elution can still be an issue.[11] A more advanced technique is to use higher-energy collisional dissociation (HCD) during MS/MS analysis. HCD can generate unique fragmentation patterns, or "fingerprints," for each isomer, allowing for their differentiation even if they are not separated chromatographically.[8][9][11]

Q4: My chromatographic peaks are splitting or shifting, especially for early-eluting compounds like pseudouridine (B1679824). What should I check?

A4: Peak splitting and retention time shifts for polar, early-eluting nucleosides like pseudouridine (Ψ) are often caused by residual organic solvents, such as ethanol (B145695), in the sample.[1] It is crucial to ensure that RNA pellets are dried sufficiently to remove all traces of ethanol after precipitation, as even small amounts can significantly impact the chromatography.[1] However, be careful not to over-dry the pellets, as this can make them difficult to dissolve.[1]

Q5: I suspect some of my modified nucleosides are being lost during sample filtration. Is this possible and how can I prevent it?

A5: Yes, certain modified nucleosides can be lost due to adsorption to filtration materials.[1][2] For example, N⁶,N⁶-dimethyladenosine (m⁶,⁶A) and N⁶-isopentenyladenosine (i⁶A) can be lost when using poly(ether sulfone) (PES) filters.[2] If you are analyzing these or other hydrophobic modifications, consider omitting the filtration step if possible.[1][2] Alternatively, you can test different filter materials, such as composite regenerated cellulose (B213188) (CRC) filters, which have been shown to have less impact on the quantification of a wide range of modified nucleosides.[1][2]

Troubleshooting Guides

Guide 1: Inaccurate Quantification and Artifacts

This guide addresses common issues leading to incorrect quantification of modified nucleosides.

Symptom Potential Cause Troubleshooting Steps & Solutions
Under-quantification of m¹A and detection of m⁶ADimroth rearrangement of m¹A to m⁶A at alkaline pH.[1][2]- Maintain separate calibration solutions for unstable nucleosides like m¹A and m³C.[1]- Store stock solutions in mildly acidic buffers (e.g., pH 5.3 ammonium (B1175870) acetate) at -20°C for short-term or -80°C for long-term stability.[1][12]- Consider using a two-step enzymatic hydrolysis protocol, with the first step at a slightly acidic pH.[2]
Under-quantification of m³C and detection of m³UConversion of m³C to m³U under alkaline conditions.[1][2][3][4][5]- Similar to m¹A, handle m³C calibration standards separately and store them under mildly acidic conditions.[1]
General under-quantification of hydrophobic modificationsAdsorption to filter membranes during sample cleanup.[1][2]- If analyzing hydrophobic nucleosides like m⁶,⁶A or i⁶A, consider omitting the filtration step.[1][2]- Test alternative filter materials, such as composite regenerated cellulose (CRC), which show less binding.[1][2]
Inability to distinguish between isomers (e.g., m¹A vs. m⁶A)Co-elution and identical mass-to-charge ratios.[6][7]- Optimize chromatographic conditions to improve separation.- Utilize higher-energy collisional dissociation (HCD) in your MS/MS method to generate unique fragment ions for each isomer.[8][9][11]
Isotopic crosstalk leading to false positivesIsotopes of one nucleoside derivative interfering with the detection of another (e.g., m⁵C isotopes interfering with m⁵U detection).[7]- Carefully evaluate potential isotopic crosstalk, especially when a low-abundance analyte is suspected.[7]- Use high-resolution mass spectrometry to differentiate between analytes with small mass differences.[7]
Guide 2: HPLC and LC-MS/MS System Performance

This guide provides solutions for common chromatographic and mass spectrometric issues.

Symptom Potential Cause Troubleshooting Steps & Solutions
Drifting retention times- Poor temperature control.- Incorrect mobile phase composition.- Insufficient column equilibration.[13]- Use a column oven to maintain a stable temperature.[13]- Prepare fresh mobile phase and ensure proper mixing for gradients.[13]- Allow adequate time for the column to equilibrate with the initial mobile phase conditions.[13]
Peak splitting or fronting- Residual organic solvent in the sample.[1]- Column overload.[14]- Ensure complete removal of solvents like ethanol after RNA precipitation.[1]- Reduce the injection volume or dilute the sample.[14]
Broad peaks- Large extra-column volume.- High viscosity of the mobile phase.[14]- Use tubing with the smallest possible inner diameter and ensure all fittings are zero-dead-volume.[14]- Increase the column temperature or use a mobile phase with a lower viscosity.[14]
Noisy or drifting baseline- Contaminated detector flow cell.- Air bubbles in the system.- Leaks.[13]- Flush the flow cell with a strong organic solvent.[13]- Degas the mobile phase and purge the system.[13]- Check for and tighten any loose fittings.[13]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of RNA to Nucleosides (One-Pot Method)

This protocol describes a common method for digesting RNA into its constituent nucleosides for subsequent LC-MS/MS analysis.

  • RNA Sample Preparation:

    • Start with 10 ng to 10 µg of purified RNA.

    • Ensure the RNA sample is free of organic solvents and chelating agents like EDTA, which can inhibit enzyme activity. If necessary, perform an ammonium acetate/ethanol precipitation to clean up the sample.[3]

  • Digestion Reaction Setup:

    • In a sterile microcentrifuge tube, combine the following:

      • RNA sample

      • Nuclease P1 (0.5 U/µL solution)

      • Bacterial Alkaline Phosphatase (BAP)

      • 200 mM HEPES buffer (pH 7.0)

      • Nuclease-free water to a final volume of 25 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 3 hours.[15]

    • For the analysis of 2'-O-methylated nucleosides, which are more resistant to digestion, the incubation time can be extended up to 24 hours.[15] Use a PCR instrument to prevent evaporation during prolonged incubation.[15]

  • Enzyme Removal (Optional):

    • To remove the enzymes, which can contaminate the LC-MS system, use a molecular weight cutoff (MWCO) filter (e.g., 10 kDa).[1][2]

    • Be aware of potential nucleoside loss with certain filter types (see FAQ 5).

  • Internal Standard Spiking:

    • For absolute quantification, add a known amount of a stable isotope-labeled internal standard (SILIS) for each analyte of interest to the digested sample.[1][2]

  • Analysis:

    • The digested sample is now ready for analysis by LC-MS/MS.

Protocol 2: General LC-MS/MS Analysis of Modified Nucleosides

This protocol provides a general workflow for the analysis of modified nucleosides using liquid chromatography-tandem mass spectrometry.

  • Chromatographic Separation (HPLC):

    • Column: A reversed-phase C18 column is commonly used.[16]

    • Mobile Phase A: Typically an aqueous buffer, such as 50 mM phosphate (B84403) buffer (pH 5.8) or 0.1% formic acid in water.[16][17]

    • Mobile Phase B: An organic solvent, such as acetonitrile.[16]

    • Gradient: A binary gradient elution is employed to separate the nucleosides based on their hydrophobicity.[16]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[16]

    • Column Temperature: Maintain a constant temperature (e.g., 40°C) using a column oven for reproducible retention times.[16]

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Mass Analyzer: A triple quadrupole, ion trap, or high-resolution mass spectrometer like an Orbitrap can be used.[18]

    • Detection Mode: Data is typically acquired in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is often used for quantification on triple quadrupole instruments, where specific precursor-to-product ion transitions are monitored for each nucleoside.[19] For identification and differentiation of isomers, full scan MS/MS with HCD may be employed on high-resolution instruments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis rna_isolation 1. RNA Isolation rna_purification 2. RNA Purification rna_isolation->rna_purification Phenol-Chloroform Extraction enzymatic_hydrolysis 3. Enzymatic Hydrolysis rna_purification->enzymatic_hydrolysis Ethanol Precipitation lc_separation 4. LC Separation enzymatic_hydrolysis->lc_separation Addition of Internal Standards ms_detection 5. MS/MS Detection lc_separation->ms_detection Ionization data_analysis 6. Data Analysis ms_detection->data_analysis Quantification & Identification

Caption: General workflow for modified nucleoside analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Quantification? rearrangement Chemical Rearrangement? (e.g., m1A -> m6A) start->rearrangement hydrolysis Incomplete Hydrolysis? start->hydrolysis separation Chromatographic Issue? (e.g., Co-elution) start->separation detection MS Detection Issue? (e.g., Isomers) start->detection solution_rearrangement Optimize pH Use fresh standards rearrangement->solution_rearrangement solution_hydrolysis Optimize digestion time Check enzyme activity hydrolysis->solution_hydrolysis solution_separation Optimize LC gradient separation->solution_separation solution_detection Use HCD for fragmentation detection->solution_detection

Caption: Troubleshooting logic for inaccurate quantification.

References

Validation & Comparative

A Comparative Guide to 5-Hydroxymethylcytosine (5hmC) as a Cancer Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-hydroxymethylcytosine (B124674) (5hmC) as a cancer biomarker against other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of complex biological and experimental processes. As the initial query mentioned "5-Hydroxymethyl xylouridine," it is important to clarify that the established and researched cancer biomarker is 5-hydroxymethylcytosine (5hmC). This guide will focus on 5hmC, an epigenetic modification of DNA that has shown considerable promise in oncology.

The Biological Role of 5hmC in Cancer

5-hydroxymethylcytosine is an epigenetic mark generated from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of enzymes. This process is a key step in DNA demethylation and is crucial for regulating gene expression. In the context of cancer, global levels of 5hmC are often significantly reduced in tumor tissues compared to normal tissues.[1][2] This alteration in the epigenetic landscape can lead to changes in gene expression that promote cancer development and progression. The unique distribution and stability of 5hmC in the genome, and its presence in circulating cell-free DNA (cfDNA), make it a promising biomarker for cancer detection, prognosis, and monitoring.[3][4]

The TET Enzyme Signaling Pathway

The conversion of 5-methylcytosine to 5-hydroxymethylcytosine is catalyzed by the TET family of dioxygenases. This is the initial step in a pathway that can lead to the complete demethylation of cytosine. The stability of 5hmC as an epigenetic mark in its own right is also a subject of intensive research.

TET_Pathway TET-Mediated DNA Demethylation Pathway 5-methylcytosine (5mC) 5-methylcytosine (5mC) 5-hydroxymethylcytosine (5hmC) 5-hydroxymethylcytosine (5hmC) 5-methylcytosine (5mC)->5-hydroxymethylcytosine (5hmC) TET enzymes 5-formylcytosine (5fC) 5-formylcytosine (5fC) 5-hydroxymethylcytosine (5hmC)->5-formylcytosine (5fC) TET enzymes 5-carboxylcytosine (5caC) 5-carboxylcytosine (5caC) 5-formylcytosine (5fC)->5-carboxylcytosine (5caC) TET enzymes Cytosine (C) Cytosine (C) 5-carboxylcytosine (5caC)->Cytosine (C) TDG/BER Pathway hmC_Seal_Workflow 5hmC-Seal Experimental Workflow A cfDNA/gDNA Fragmentation & Adapter Ligation B Selective Labeling of 5hmC with Azide-Glucose (β-GT) A->B C Click Chemistry Biotinylation B->C D Streptavidin Bead Capture C->D E PCR Amplification from Beads D->E F Next-Generation Sequencing E->F oxBS_Seq_Workflow oxBS-Seq Experimental Workflow cluster_0 oxBS-Seq cluster_1 Standard BS-Seq A DNA Oxidation (5hmC -> 5fC) B Bisulfite Treatment (C, 5fC -> U) A->B C Sequencing (5mC reads as C) B->C F Data Comparison (BS-Seq - oxBS-Seq = 5hmC) C->F D Bisulfite Treatment (C -> U) E Sequencing (5mC, 5hmC read as C) D->E E->F TAB_Seq_Workflow TAB-Seq Experimental Workflow A 5hmC Protection (Glucosylation) B TET-mediated 5mC Oxidation (5mC -> 5caC) A->B C Bisulfite Treatment (C, 5caC -> U) B->C D Sequencing (Protected 5hmC reads as C) C->D

References

A Comparative Analysis of 5-Hydroxymethyl xylouridine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of modified nucleosides like 5-Hydroxymethyl xylouridine (a thymidine (B127349) analog) and its deoxyribose form, 5-hydroxymethyl-2'-deoxyuridine (B45661), are crucial for understanding various biological processes, including DNA damage and repair, as well as for the development of therapeutic agents. This guide provides a comparative analysis of the primary methods used for the detection of these molecules, focusing on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and emerging biosensor technologies.

Quantitative Performance Comparison

The selection of a detection method often depends on the required sensitivity, specificity, sample throughput, and cost. The following table summarizes the key quantitative performance characteristics of the most common methods for the analysis of 5-hydroxymethyl-2'-deoxyuridine and related modified nucleosides. It is important to note that direct comparative studies for this compound across all platforms are limited; therefore, the data presented is a synthesis of reported performances for closely related analytes.

FeatureHPLC-MS/MSGC-MSELISABiosensors (Electrochemical)
Limit of Detection (LOD) High (pM to fM range)High (fM range)Moderate (nM to pM range)Very High (fM to aM range)
Limit of Quantification (LOQ) 5 nmol/L for 2'-deoxyuridine[1]3 modifications per 10^5 thymines[2]0.02% of total DNA for 5-hmC[3]Not consistently reported
Dynamic Range WideModerateNarrowVariable
Specificity Very HighHighModerate to HighHigh
Sample Throughput ModerateLow to ModerateHighHigh
Cost per Sample HighHighLowPotentially Low
Instrumentation Cost HighHighLow to ModerateLow to Moderate

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is considered a gold standard for the quantification of modified nucleosides due to its high sensitivity and specificity.[4] This technique separates the analyte of interest from a complex mixture using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

Experimental Protocol:
  • Sample Preparation (DNA Hydrolysis):

    • Genomic DNA is extracted from the sample using a commercial kit.

    • The DNA is enzymatically hydrolyzed to individual nucleosides. This is typically achieved by incubation with a cocktail of enzymes such as nuclease P1, followed by alkaline phosphatase. Enzymatic hydrolysis is preferred over acid hydrolysis to prevent the degradation of 5-hydroxymethyluracil (B14597).[2]

  • Chromatographic Separation:

    • The digested sample is injected into an HPLC system.

    • A C18 reversed-phase column is commonly used for separation.

    • A gradient elution is performed using a mobile phase consisting of two solvents, for example, an aqueous solution with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • The analysis is performed in the positive ion mode.

    • Detection and quantification are achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 5-hydroxymethyl-2'-deoxyuridine and an internal standard are monitored.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Extraction DNA Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis (to nucleosides) DNA_Extraction->Enzymatic_Hydrolysis HPLC HPLC Separation (C18 column) Enzymatic_Hydrolysis->HPLC MS Mass Spectrometry (ESI-MS/MS, MRM) HPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Workflow for HPLC-MS/MS detection of 5-hydroxymethyl-2'-deoxyuridine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of modified nucleosides. It involves the derivatization of the non-volatile nucleosides to make them volatile for separation by gas chromatography, followed by mass spectrometric detection.

Experimental Protocol:
  • Sample Preparation (Hydrolysis and Derivatization):

    • DNA is hydrolyzed to release the nucleobases, often using formic acid.

    • The hydrolyzed sample is dried, and the residue is derivatized to increase its volatility. A common derivatization procedure involves silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Gas Chromatographic Separation:

    • The derivatized sample is injected into a gas chromatograph.

    • A capillary column, such as a DB-5ms, is used for separation.

    • The oven temperature is programmed to ramp up to achieve separation of the different derivatized nucleosides.

  • Mass Spectrometric Detection:

    • The separated compounds are introduced into a mass spectrometer, typically with an electron ionization (EI) source.

    • Detection is performed using selected ion monitoring (SIM), where characteristic ions of the derivatized 5-hydroxymethyluracil are monitored for quantification.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Hydrolysis DNA Hydrolysis (to nucleobases) Derivatization Derivatization (e.g., Silylation) DNA_Hydrolysis->Derivatization GC GC Separation (Capillary column) Derivatization->GC MS Mass Spectrometry (EI-MS, SIM) GC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Workflow for GC-MS detection of 5-hydroxymethyluracil.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method that utilizes specific antibodies to detect the target molecule. Commercially available kits are often used for the quantification of global levels of modified nucleosides in DNA.

Experimental Protocol:
  • DNA Coating:

    • Genomic DNA is denatured to single strands.

    • The single-stranded DNA is coated onto the wells of a microplate.

  • Immunodetection:

  • Signal Generation and Detection:

    • A substrate for the enzyme is added, leading to a colorimetric reaction.

    • The absorbance of the solution is measured using a microplate reader. The intensity of the color is proportional to the amount of the modified nucleoside in the sample.

    • Quantification is achieved by comparing the sample's absorbance to a standard curve generated with known amounts of the modified nucleoside.

ELISA_Workflow cluster_assay_steps Assay Steps cluster_detection Detection DNA_Coating DNA Coating (on microplate) Primary_Ab Primary Antibody Incubation DNA_Coating->Primary_Ab Secondary_Ab Secondary Antibody-HRP Incubation Primary_Ab->Secondary_Ab Substrate Substrate Addition & Color Development Secondary_Ab->Substrate Read_Absorbance Read Absorbance Substrate->Read_Absorbance Quantification Quantification (vs. Standard Curve) Read_Absorbance->Quantification

Workflow for ELISA-based detection of modified nucleosides.

Biosensors

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal. Electrochemical biosensors, in particular, have shown great promise for the sensitive and rapid detection of DNA modifications.

General Principle and Workflow:
  • Sensor Fabrication:

    • An electrode surface (e.g., screen-printed carbon electrode) is modified with a recognition layer. This could be an antibody specific to the modified nucleoside or a material that can selectively interact with it.

  • Detection:

    • The sample containing the analyte is introduced to the sensor surface.

    • The binding of the target molecule to the recognition layer causes a change in the electrochemical properties of the sensor surface.

  • Signal Transduction and Analysis:

    • The change in electrochemical signal (e.g., current, potential, or impedance) is measured.

    • The magnitude of the signal change is proportional to the concentration of the analyte.

Biosensor_Workflow cluster_sensor Sensor cluster_detection_process Detection Process Fabrication Sensor Fabrication (Electrode Modification) Binding Analyte Binding to Recognition Layer Fabrication->Binding Signal_Change Electrochemical Signal Change Binding->Signal_Change Measurement Signal Measurement & Quantification Signal_Change->Measurement

General workflow for a biosensor-based detection method.

Conclusion

The choice of method for the detection of this compound or its derivatives depends on the specific research question and available resources. HPLC-MS/MS and GC-MS offer the highest sensitivity and specificity, making them ideal for applications requiring precise quantification, though they are more expensive and have lower throughput. ELISA provides a cost-effective and high-throughput alternative for global quantification, although with potentially lower specificity compared to mass spectrometry-based methods. Biosensors represent a rapidly evolving field with the potential for highly sensitive, rapid, and point-of-care detection, although they are not yet as established or widely available as the other methods. Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, and cost when selecting the most appropriate method for their studies.

References

Cross-Validation of Antibody-Based and Mass Spectrometry Methods for 5-Hydroxymethyl xylouridine Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of modified nucleosides like 5-Hydroxymethyl xylouridine (a structural analog of 5-hydroxymethyl-2'-deoxyuridine) is critical for understanding DNA damage, epigenetic modifications, and therapeutic efficacy. The two primary analytical techniques employed for this purpose are antibody-based assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), and mass spectrometry (MS), typically in the form of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two methodologies, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid in the selection of the most appropriate technique for specific research needs.

Data Presentation: A Comparative Overview

ParameterAntibody-Based Assay (ELISA)Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody recognitionMass-to-charge ratio measurement
Specificity Can be affected by cross-reactivity with structurally similar molecules.[1][2]Highly specific, able to distinguish between molecular isoforms and modifications.[3]
Sensitivity (LOD) Typically in the low ng/mL to pg/mL range.[1]Can achieve sub-femtomole to attomole detection limits.[4][5][6]
Quantification Relative or semi-quantitative, can be quantitative with proper standards.[7]Considered the "gold standard" for accurate and reproducible quantification.[8][9]
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput compared to ELISA.
Sample Preparation Often requires DNA denaturation.[3][10][11]Involves enzymatic digestion of DNA to individual nucleosides.[6]
Cost Generally lower cost per sample.Higher initial instrument cost and cost per sample.[3]
Instrumentation Standard ELISA plate reader.Requires a liquid chromatography system and a tandem mass spectrometer.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these techniques. Below are representative protocols for both an antibody-based (ELISA) and a mass spectrometry (LC-MS/MS) approach for the analysis of this compound in a DNA sample.

Antibody-Based Detection: Indirect ELISA Protocol

This protocol is adapted from commercially available ELISA kits for modified nucleosides and provides a general framework for the detection of this compound.

Materials:

  • 96-well ELISA plate

  • Coating Buffer (50 mM Sodium Carbonate, pH 9.6)

  • Wash Buffer (1X PBS with 0.05% Tween-20)

  • Blocking Buffer (1X PBS with 1% BSA)

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • TMB Substrate Solution

  • Stop Solution (2N H₂SO₄)

  • DNA samples and standards

  • Thermal cycler

Procedure:

  • DNA Denaturation: Dilute DNA samples and standards to a final concentration of 100 ng/µL in a suitable buffer. Denature the DNA by heating at 98°C for 5 minutes in a thermal cycler, followed by immediate transfer to ice for 10 minutes to obtain single-stranded DNA.[3][10]

  • Coating: Add 100 µL of the denatured DNA samples and standards to the wells of the 96-well plate. Incubate at 37°C for 1 hour.

  • Blocking: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well. Add 200 µL of Blocking Buffer to each well and incubate at 37°C for 30 minutes.[10]

  • Primary Antibody Incubation: Discard the blocking buffer and wash the wells three times with Wash Buffer. Add 100 µL of the diluted primary antibody specific for this compound to each well. Incubate at 37°C for 1 hour.

  • Secondary Antibody Incubation: Discard the primary antibody solution and wash the wells three times with Wash Buffer. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate at 37°C for 30 minutes.[11]

  • Color Development: Discard the secondary antibody solution and wash the wells three times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well and incubate at room temperature in the dark for 10-30 minutes, or until sufficient color development.[10]

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well to stop the color development.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using an ELISA plate reader. The concentration of this compound in the samples can be determined by comparison to the standard curve.

Mass Spectrometry-Based Quantification: LC-MS/MS Protocol

This protocol is based on established methods for the highly sensitive and selective quantification of modified deoxynucleosides.

Materials:

  • DNA samples

  • Enzymatic digestion cocktail (e.g., nuclease P1, phosphodiesterase I, alkaline phosphatase)

  • LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phase A: 5 mM ammonium (B1175870) formate (B1220265) in water

  • Mobile phase B: 5 mM ammonium formate in water/acetonitrile (2:98, v/v)

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

Procedure:

  • DNA Digestion: Enzymatically digest 1-2 µg of DNA to individual deoxynucleosides using a cocktail of nucleases. This typically involves incubation at 37°C for several hours.

  • Sample Preparation: After digestion, stop the reaction and prepare the sample for injection. This may involve a protein precipitation step followed by evaporation and reconstitution in the initial mobile phase.

  • LC Separation: Inject the prepared sample onto the C18 reverse-phase column. Separate the deoxynucleosides using a gradient elution with mobile phases A and B. A typical gradient might be:

    • 0-3 min: 3% B

    • 3-8 min: 3-20% B

    • 8-8.1 min: 20-97% B

    • 8.1-12 min: 97% B

    • 12.1-15 min: 3% B

  • MS/MS Detection: The eluent from the HPLC is directed to the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard. This involves monitoring a specific precursor ion to product ion transition for each analyte.

  • Quantification: The concentration of this compound in the original DNA sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

Mandatory Visualizations

To further clarify the workflows and the relationship between these two powerful analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_Sample Biological Sample cluster_Antibody Antibody-Based Method cluster_MS Mass Spectrometry Method cluster_Comparison Cross-Validation Sample DNA Extraction Denaturation DNA Denaturation Sample->Denaturation Digestion Enzymatic Digestion Sample->Digestion ELISA ELISA Assay Denaturation->ELISA Ab_Result Quantitative Result (Antibody) ELISA->Ab_Result Comparison Data Comparison (Correlation, Bias) Ab_Result->Comparison LCMS LC-MS/MS Analysis Digestion->LCMS MS_Result Quantitative Result (Mass Spec) LCMS->MS_Result MS_Result->Comparison

Caption: Workflow for the cross-validation of antibody-based and mass spectrometry methods.

SignalingPathways DNA_Damage DNA Damage (e.g., Oxidative Stress) Thymidine_Modification Thymidine Modification DNA_Damage->Thymidine_Modification HM_Xylouridine This compound Formation Thymidine_Modification->HM_Xylouridine Detection Analytical Detection HM_Xylouridine->Detection Biological_Consequence Biological Consequence (e.g., Altered Gene Expression) HM_Xylouridine->Biological_Consequence Antibody_Detection Antibody-Based (ELISA) Detection->Antibody_Detection MS_Detection Mass Spectrometry (LC-MS/MS) Detection->MS_Detection

Caption: Signaling pathway from DNA damage to the detection of this compound.

References

A Comparative Analysis of the Mutagenic Potential of 5-Hydroxymethyl-2'-deoxyuridine and Other Oxidized DNA Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mutagenic potential of 5-hydroxymethyl-2'-deoxyuridine (B45661) (HMdU), a significant product of oxidative DNA damage, with other well-characterized oxidized bases, namely 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and thymine (B56734) glycol. This document summarizes key experimental data, outlines common methodologies for assessing mutagenicity, and illustrates the relevant DNA repair pathways.

Note on 5-Hydroxymethyl xylouridine: Extensive literature searches did not yield any data on the mutagenic potential of this compound. Therefore, this guide focuses on the structurally similar and well-studied compound, 5-hydroxymethyl-2'-deoxyuridine (HMdU). The key difference between these molecules lies in the sugar moiety, with HMdU containing deoxyribose and this compound containing xylose. This structural difference could influence its biological activity, including its mutagenic potential.

Quantitative Comparison of Mutagenic Potential

The mutagenic potential of a DNA lesion is often quantified by its ability to induce mutations during DNA replication. The following table summarizes the mutagenic properties and frequencies of HMdU, 8-oxo-dG, and thymine glycol from various experimental systems.

Modified BaseMutagenic PotentialPredominant Mutation Type(s)Reported Mutation FrequencyExperimental System
5-Hydroxymethyl-2'-deoxyuridine (HMdU) HighBase-pair substitutions (at G-C and A-T sites) and frameshift mutations.[1]Not explicitly quantified in the provided abstracts, but described as "highly mutagenic".[1]Salmonella typhimurium (Ames test)
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) Moderate to HighG:C → T:A transversions.[2][3]0.3% - 24% (highly context-dependent).[2][3][4][5]Escherichia coli, Simian kidney cells, Human cells
Thymine Glycol Low to NegligibleT → C transitions.[6]~0.3%.[6]Escherichia coli

Experimental Protocols

A standard method for assessing the mutagenic potential of chemical compounds, including modified nucleosides, is the bacterial reverse mutation assay, commonly known as the Ames test.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a prototrophic state (His+) can form colonies. The number of revertant colonies is proportional to the mutagenic potential of the substance.[7][8][9][10][11][12][13]

Generalized Protocol:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) based on the expected type of mutation.[12]

  • Metabolic Activation (S9 Mix): The test is performed with and without the addition of a rat liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolically activate compounds that are not directly mutagenic.[7]

  • Exposure: The bacterial culture is incubated with various concentrations of the test compound (e.g., HMdU) in the presence or absence of the S9 mix.

  • Plating: The treated bacterial cultures are plated on minimal glucose agar (B569324) plates lacking histidine. A small amount of histidine is added to the top agar to allow for a few initial cell divisions, which are necessary for mutagenesis to occur.[7][9]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[7][9]

  • Colony Counting: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8][9]

DNA Repair Pathways

Oxidized DNA bases are primarily repaired through the Base Excision Repair (BER) pathway. This pathway involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by the incision of the DNA backbone, synthesis of a new DNA segment, and ligation.

Base Excision Repair of 5-Hydroxymethyluracil (B14597) (5-hmU)

The repair of 5-hmU, the base component of HMdU, is initiated by DNA glycosylases such as Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG).[14][15] These enzymes recognize and excise the 5-hmU base, creating an apurinic/apyrimidinic (AP) site. The repair process then proceeds through the canonical BER pathway.

BER_5hmU DNA_5hmU DNA with 5-hmU SMUG1_TDG SMUG1 / TDG (DNA Glycosylase) DNA_5hmU->SMUG1_TDG Recognizes and excises 5-hmU AP_site AP Site APE1 APE1 (AP Endonuclease) AP_site->APE1 Recognizes and cleaves 5' to AP site Nick Single-Strand Nick PolB DNA Polymerase β Nick->PolB Fills gap Repaired_DNA Repaired DNA SMUG1_TDG->AP_site Creates APE1->Nick Creates Ligase DNA Ligase III / XRCC1 PolB->Ligase Recruits Ligase->Repaired_DNA Seals nick

Caption: Base Excision Repair pathway for 5-hydroxymethyluracil (5-hmU).

Base Excision Repair of 8-oxoguanine (8-oxoG)

The primary enzyme responsible for the recognition and removal of 8-oxoG is 8-oxoguanine DNA glycosylase (OGG1).[16][17][18][19][20][21][22] OGG1 is a bifunctional glycosylase, meaning it not only removes the damaged base but also has a lyase activity that can cleave the phosphodiester backbone at the AP site. The repair is then completed by other BER enzymes.

BER_8oxoG DNA_8oxoG DNA with 8-oxoG OGG1 OGG1 (DNA Glycosylase/Lyase) DNA_8oxoG->OGG1 Recognizes and excises 8-oxoG AP_site AP Site APE1 APE1 (AP Endonuclease) AP_site->APE1 Recognizes and cleaves 5' to AP site Nick Single-Strand Nick PolB DNA Polymerase β Nick->PolB Fills gap Repaired_DNA Repaired DNA OGG1->AP_site Creates APE1->Nick Creates Ligase DNA Ligase III / XRCC1 PolB->Ligase Recruits Ligase->Repaired_DNA Seals nick

Caption: Base Excision Repair pathway for 8-oxoguanine (8-oxoG).

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the mutagenicity of an oxidized nucleoside using the Ames test.

AmesTestWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis Strain Select S. typhimurium His- strain Incubate Incubate bacteria with test compound +/- S9 mix Strain->Incubate Compound Prepare test compound (e.g., HMdU) Compound->Incubate S9 Prepare S9 mix (optional) S9->Incubate Plate Plate on histidine-deficient -deficient agar Incubate->Plate Incubate_plates Incubate at 37°C for 48-72h Plate->Incubate_plates Count Count revertant colonies Incubate_plates->Count Compare Compare to controls Count->Compare Result Determine mutagenic potential Compare->Result

References

Comparative Stability of 5-Hydroxymethyl xylouridine and Other Modified Nucleosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of modified nucleosides is paramount for their successful application in therapeutics and diagnostics. This guide provides a comparative analysis of the stability of 5-Hydroxymethyl xylouridine against other commonly encountered modified nucleosides, supported by established chemical principles and experimental methodologies.

While direct quantitative comparative stability data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information on the stability of structurally related nucleosides to provide a reasoned assessment. The stability of a nucleoside is primarily dictated by the susceptibility of its N-glycosidic bond to cleavage and the integrity of the nucleobase and sugar moiety under various conditions.

Factors Influencing Nucleoside Stability

The stability of the N-glycosidic bond, the covalent linkage between the nucleobase and the sugar, is the primary determinant of a nucleoside's lifespan in aqueous solution. Several factors influence this stability:

  • Nature of the Nucleobase: Pyrimidine (B1678525) nucleosides (uridine, cytidine, and their analogs) are generally more resistant to acid-catalyzed hydrolysis of the N-glycosidic bond compared to purine (B94841) nucleosides (adenosine, guanosine).

  • Sugar Moiety: The stereochemistry and substitution of the sugar ring play a crucial role. Ribonucleosides, possessing a 2'-hydroxyl group, are significantly more stable to acid hydrolysis than their 2'-deoxyribonucleoside counterparts.[1] The presence of the 2'-hydroxyl group is thought to exert an electron-withdrawing effect that stabilizes the glycosidic bond. Xylouridine, an epimer of uridine (B1682114) with the 3'-hydroxyl group in the "up" position, may adopt a different sugar pucker, which could influence the stability of the glycosidic bond, though specific data on this effect is scarce.

  • Substituents on the Nucleobase: Modifications to the pyrimidine ring can alter stability. For instance, the introduction of a methyl group at the C5 position, as seen in thymidine, does not significantly alter the rate of hydrolysis compared to deoxyuridine.[1] The 5-hydroxymethyl group in this compound is electronically similar to a methyl group and is therefore not expected to dramatically decrease the stability of the glycosidic bond.

Comparative Stability Overview

Based on general principles of nucleoside chemistry, a qualitative comparison of stability can be proposed. The following table summarizes the expected relative stability of this compound in comparison to other modified nucleosides under acidic conditions, which are the most common for glycosidic bond cleavage.

Nucleoside ClassExample(s)Expected Relative Stability to Acid HydrolysisRationale
Purine DeoxyribonucleosidesDeoxyadenosine, DeoxyguanosineLowPurine ring system is more susceptible to protonation, facilitating glycosidic bond cleavage.
Pyrimidine DeoxyribonucleosidesDeoxyuridine, Deoxycytidine, ThymidineModeratePyrimidine ring is more stable than the purine ring.[1]
Purine RibonucleosidesAdenosine, GuanosineHighThe 2'-hydroxyl group provides significant stabilization to the glycosidic bond.[1]
Pyrimidine RibonucleosidesUridine, Cytidine, 5-MethyluridineVery HighCombines the stability of the pyrimidine ring with the stabilizing effect of the 2'-hydroxyl group.[1]
This compound N/A Moderate to High (Predicted) As a pyrimidine nucleoside, it is expected to be more stable than purine deoxyribonucleosides. The presence of the xylose sugar, a stereoisomer of ribose, likely confers stability similar to or slightly different from ribonucleosides, but greater than deoxyribonucleosides. The 5-hydroxymethyl group is not anticipated to significantly destabilize the molecule.
5-Hydroxymethyl-2'-deoxyuridineN/AModerateStability is expected to be comparable to other pyrimidine deoxyribonucleosides like thymidine.
5-HydroxymethyluridineN/AVery HighExpected to have high stability, similar to uridine and 5-methyluridine.

Degradation Pathways

The primary degradation pathway for pyrimidine nucleosides under acidic conditions is the hydrolysis of the N-glycosidic bond, releasing the free nucleobase and the sugar. Other potential degradation reactions include modifications to the base or sugar under harsh conditions.

General Degradation Pathway of Pyrimidine Nucleosides PyrimidineNucleoside Pyrimidine Nucleoside (e.g., this compound) Protonation Protonation of Nucleobase PyrimidineNucleoside->Protonation H+ OtherDegradation Other Degradation Pathways (e.g., ring opening, side-chain reactions) PyrimidineNucleoside->OtherDegradation GlycosidicBondCleavage Hydrolysis of N-Glycosidic Bond Protonation->GlycosidicBondCleavage Products Free Nucleobase + Sugar GlycosidicBondCleavage->Products H2O

Caption: General degradation pathway for pyrimidine nucleosides.

Experimental Protocols

A standard method for assessing the stability of a modified nucleoside involves incubating the compound in solutions of varying pH and temperature, followed by analysis using High-Performance Liquid Chromatography (HPLC) to quantify the remaining nucleoside and any degradation products over time.

Protocol: HPLC-Based Stability Assay
  • Preparation of Solutions:

    • Prepare a stock solution of the test nucleoside (e.g., this compound) and reference nucleosides in a suitable solvent (e.g., water or a buffer at neutral pH).

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 10).

  • Incubation:

    • Dilute the nucleoside stock solution into each of the pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

  • Sample Analysis:

    • Immediately quench any reaction by neutralizing the pH if necessary and/or storing the aliquot at a low temperature (e.g., -20°C) until analysis.

    • Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][3]

    • Monitor the elution of the parent nucleoside and any degradation products by UV absorbance at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the peak area of the parent nucleoside at each time point.

    • Plot the natural logarithm of the concentration of the parent nucleoside versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) of the nucleoside at each pH and temperature using the equation: t½ = 0.693 / k.

Workflow for Comparative Nucleoside Stability Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Node_Stock Prepare Nucleoside Stock Solutions Node_Incubate Incubate Nucleosides in Buffers at Constant Temperature Node_Stock->Node_Incubate Node_Buffers Prepare pH Buffers Node_Buffers->Node_Incubate Node_Aliquots Collect Aliquots at Time Points Node_Incubate->Node_Aliquots Node_HPLC HPLC Analysis (RP-C18, UV Detection) Node_Aliquots->Node_HPLC Node_Quantify Quantify Peak Areas Node_HPLC->Node_Quantify Node_Kinetics Determine Degradation Rate Constants (k) Node_Quantify->Node_Kinetics Node_HalfLife Calculate Half-Lives (t½) Node_Kinetics->Node_HalfLife Node_Compare Compare Stability Node_HalfLife->Node_Compare

Caption: Experimental workflow for a comparative nucleoside stability study.

Conclusion

While direct experimental data on the stability of this compound is limited, a comparative assessment based on the known stability of related nucleosides provides valuable insights for researchers. It is predicted to exhibit moderate to high stability, superior to that of purine deoxyribonucleosides. For definitive stability data, it is recommended that researchers perform dedicated stability studies using established methodologies such as the HPLC-based assay detailed in this guide. Such studies are crucial for defining appropriate storage and handling conditions and for predicting the in vivo fate of novel modified nucleosides in therapeutic and diagnostic applications.

References

head-to-head comparison of commercial 5-Hydroxymethyl xylouridine antibodies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Comparative Analysis of Commercial 5-Hydroxymethyl xylouridine (5-hmXU) Antibodies

For Researchers, Scientists, and Drug Development Professionals

Currently, the market for commercial antibodies specifically targeting this compound (5-hmXU) is nascent, with no readily identifiable, validated options. This guide provides a framework for the head-to-head comparison of such antibodies as they become available. The methodologies outlined below are essential for researchers to rigorously assess and compare the performance of any forthcoming commercial or custom-developed 5-hmXU antibodies. Additionally, we will briefly mention antibodies available for the structurally similar molecule, 5-hydroxymethyluridine (B1210401) (5-hmU), and discuss considerations for potential cross-reactivity studies.

A Note on Available Antibodies for Similar Modifications

While specific antibodies for 5-hmXU are not widely marketed, antibodies for the related modification, 5-hydroxymethyluridine (5-hmU), are available. It is crucial to understand the structural difference: 5-hmU contains a ribose sugar, whereas 5-hmXU contains a xylose sugar. This difference in the sugar pucker and stereochemistry can significantly impact antibody recognition.

Two commercial sources for 5-hmU antibodies include:

  • EpigenTek: Offers a 5-Hydroxymethyluridine Polyclonal Antibody.

  • Neuromics: Provides a Goat anti-5-hydroxymethyluridine (5-HmdU) whole serum antibody.[1]

Researchers interested in detecting 5-hmXU could potentially assess these 5-hmU antibodies for cross-reactivity, following the validation protocols outlined in this guide.

Framework for Antibody Comparison

A thorough comparison of 5-hmXU antibodies should focus on specificity, sensitivity, and performance across various applications. The following experimental approaches are recommended.

Data Presentation: A Comparative Summary

All quantitative data from the validation experiments should be compiled into a clear, structured table to facilitate objective comparison.

Parameter Antibody A (Supplier X) Antibody B (Supplier Y) Antibody C (Supplier Z)
Catalog Number [e.g., AB1234][e.g., CD5678][e.g., EF9012]
Host Species [e.g., Rabbit][e.g., Mouse][e.g., Goat]
Clonality [e.g., Monoclonal (Clone #)][e.g., Polyclonal][e.g., Recombinant]
Reported Applications [e.g., ELISA, WB, IF][e.g., ELISA, IHC][e.g., Dot Blot, ELISA]
Dot Blot: Lowest Detectable Amount (fmol)
Dot Blot: Specificity vs. Unmodified Xylo-U
Dot Blot: Cross-reactivity vs. 5-hmU, 5-mC, etc.
ELISA: EC50 (ng/mL)
ELISA: Dynamic Range (ng/mL)
Western Blot: Recommended Dilution
Western Blot: Signal-to-Noise Ratio
Immunofluorescence: Recommended Dilution
Immunofluorescence: Cellular Localization
Lot-to-Lot Variability (if known)
Price per µg

Mandatory Visualizations

Hypothetical Signaling Pathway Involving Modified Nucleosides

Modified_Nucleoside_Signaling cluster_0 DNA/RNA Metabolism cluster_1 Downstream Effects Unmodified_Nucleoside Unmodified Xylouridine Writer_Enzyme Writer Enzyme (e.g., TET-like) Unmodified_Nucleoside->Writer_Enzyme Substrate Modified_Nucleoside 5-hmXU Eraser_Enzyme Eraser Enzyme Modified_Nucleoside->Eraser_Enzyme Substrate Reader_Protein Reader Protein Modified_Nucleoside->Reader_Protein Binding Writer_Enzyme->Modified_Nucleoside Writes Mark Eraser_Enzyme->Unmodified_Nucleoside Removes Mark Gene_Expression Altered Gene Expression Reader_Protein->Gene_Expression Cellular_Process Cellular Process (e.g., Differentiation, Stress Response) Gene_Expression->Cellular_Process

Caption: Hypothetical pathway of 5-hmXU metabolism and downstream signaling.

Experimental Workflow for Antibody Validation

Antibody_Validation_Workflow Start Obtain Commercial 5-hmXU Antibodies Dot_Blot Dot Blot Assay (Sensitivity & Specificity) Start->Dot_Blot ELISA Quantitative ELISA (Affinity & Titer) Start->ELISA Application_Testing Application-Specific Testing Dot_Blot->Application_Testing ELISA->Application_Testing Western_Blot Western Blot (if applicable) Application_Testing->Western_Blot IF Immunofluorescence (Localization) Application_Testing->IF Data_Analysis Comparative Data Analysis Western_Blot->Data_Analysis IF->Data_Analysis Conclusion Select Optimal Antibody Data_Analysis->Conclusion

Caption: Workflow for the validation and comparison of 5-hmXU antibodies.

Experimental Protocols

Below are detailed methodologies for key experiments to assess antibody performance.

Dot Blot Assay for Sensitivity and Specificity

This assay is a rapid and effective method to determine the sensitivity of an antibody and its cross-reactivity with other modified and unmodified nucleosides.

Methodology:

  • Antigen Preparation: Prepare serial dilutions of synthetic 5-hmXU-containing oligonucleotides, as well as control oligonucleotides containing unmodified xylouridine, 5-hydroxymethyluridine (5-hmU), 5-methylcytosine (B146107) (5-mC), and other relevant modifications. Start from a high concentration (e.g., 100 pmol) down to the femtomole range.

  • Membrane Spotting: Spot 1-2 µL of each dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Cross-linking: UV cross-link the DNA/RNA to the membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-5-hmXU antibody (using the manufacturer's recommended dilution as a starting point) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the signal intensity for each spot. Determine the lowest amount of 5-hmXU that can be detected and assess the signal from control spots to determine specificity and cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Comparison

ELISA provides a quantitative measure of antibody affinity and allows for the determination of parameters like the half-maximal effective concentration (EC50).

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with synthetic 5-hmXU-containing oligonucleotides (e.g., 100 ng/well) overnight at 4°C. Also, coat wells with control oligonucleotides to assess cross-reactivity.

  • Washing and Blocking: Wash the plate three times with PBST. Block the wells with a blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the primary anti-5-hmXU antibodies to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Add a TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 1M H₂SO₄), which will turn the color yellow.[2]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[2]

  • Analysis: Plot the absorbance against the antibody concentration. Use a four-parameter logistic regression to determine the EC50 for each antibody.

Western Blot for Protein Conjugate Detection (if applicable)

If 5-hmXU is conjugated to a carrier protein for immunization or other applications, Western blotting can be used to assess antibody performance.

Methodology:

  • Sample Preparation: Prepare samples of the 5-hmXU-protein conjugate and a control (unconjugated protein).

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5-hmXU primary antibody overnight at 4°C.[3]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an ECL substrate for chemiluminescent detection.

  • Analysis: Compare the signal intensity and specificity for the conjugated protein versus the unconjugated control.

Immunofluorescence (IF) for Cellular Localization

For studying the subcellular localization of 5-hmXU within cells, immunofluorescence is the method of choice.

Methodology:

  • Cell Culture and Treatment: Culture cells on coverslips. If applicable, treat cells with agents that may induce the formation of 5-hmXU.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[4]

  • Blocking: Block with a suitable blocking buffer (e.g., 10% normal goat serum) for 1 hour.[4]

  • Primary Antibody Incubation: Incubate with the anti-5-hmXU primary antibody overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.[4]

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Assess the intensity and subcellular localization of the fluorescent signal.

By following this comprehensive guide, researchers can make informed decisions when selecting an antibody for their specific needs, ensuring the reliability and reproducibility of their experimental results.

References

A Guide to the Inter-Laboratory Validation of a 5-Hydroxymethyl xylouridine Quantification Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of modified nucleosides is critical in various fields, from epigenetics to pharmacology. 5-Hydroxymethyl xylouridine (5-hmXU), a modified pyrimidine (B1678525) nucleoside, represents a potential biomarker or metabolic product of significant interest. For any analytical method to be considered reliable and robust, especially when used across different research sites or in clinical trials, it must undergo rigorous validation. Inter-laboratory validation, or reproducibility, is the highest standard of method validation, demonstrating that a method produces consistent results in different laboratories, with different analysts, and on different equipment.[1][2]

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-hmXU in a biological matrix. The principles, protocols, and acceptance criteria are based on the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4]

Inter-Laboratory Validation Workflow

The process of an inter-laboratory validation study is a coordinated effort. It typically involves a central organizing laboratory that prepares and distributes identical sets of validation samples (including calibration standards and quality control samples) to multiple participating laboratories. Each laboratory then uses the same standardized analytical procedure to analyze the samples and reports its results back to the central organizer for statistical analysis and comparison.

G cluster_0 Central Coordinating Laboratory cluster_1 Participating Laboratories cluster_2 Central Data Analysis & Reporting A Method Development & Protocol Finalization B Preparation of Validation Samples (Calibrators & QCs) A->B C Sample Distribution B->C Lab1 Lab A: Sample Analysis C->Lab1 Standardized Samples & Protocol Lab2 Lab B: Sample Analysis C->Lab2 Standardized Samples & Protocol Lab3 Lab C: Sample Analysis C->Lab3 Standardized Samples & Protocol D Data Compilation & Statistical Analysis Lab1->D Analytical Results Lab2->D Analytical Results Lab3->D Analytical Results E Performance Comparison (Accuracy, Precision) D->E F Validation Report Generation E->F

Figure 1. Workflow for an inter-laboratory validation study.

Experimental Protocol: Quantification of 5-hmXU by LC-MS/MS

This section details a standardized protocol to be distributed to all participating laboratories. Adherence to a single, well-defined procedure is paramount for a successful inter-laboratory comparison.

1. Sample Preparation: Enzymatic Hydrolysis

  • Isolate genomic DNA from the biological matrix of interest (e.g., plasma, tissue). The recommended starting amount is 0.5-1 µg per sample.

  • To the purified DNA, add a known concentration of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C,¹⁵N₂-5-hmXU, for accurate quantification.

  • Perform enzymatic digestion to break down the DNA into individual nucleosides. A commercial nucleoside digestion mix (e.g., NEB M0649S or similar) containing DNase, Nuclease P1, and Phosphatase is recommended. Incubate at 37°C for a minimum of 1 hour, or as per the manufacturer's instructions.

  • After digestion, precipitate the enzymes by adding 3-4 volumes of pre-chilled (-20°C) methanol.

  • Vortex and centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the nucleosides, to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6][7]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 2.0
    1.0 2.0
    5.0 30.0
    5.1 95.0
    6.5 95.0
    6.6 2.0

    | 8.0 | 2.0 |

3. Tandem Mass Spectrometry (MS/MS)

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[8]

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions. The transition for 5-hmXU is based on its chemical structure (protonated molecule -> protonated base after loss of the xylose sugar).[9]

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    5-hmXU 275.2 143.1 To be optimized

    | SIL-IS (¹³C,¹⁵N₂-5-hmXU) | 278.2 | 146.1 | To be optimized |

  • Instrument Settings: Optimize parameters such as capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.

Performance Comparison Across Laboratories

The core of the inter-laboratory validation is comparing the performance characteristics of the method across all participating sites. The results must meet the stringent acceptance criteria defined in regulatory guidelines like ICH M10.[3][10] The following tables summarize hypothetical results from three laboratories to illustrate the comparison process.

Table 1: Accuracy and Precision

Accuracy (% Bias) and precision (% Coefficient of Variation, CV) are assessed by analyzing Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.[11]

ParameterAcceptance Criteria (ICH M10)[3]Lab A ResultsLab B ResultsLab C Results
Intra-Assay Precision (CV%) ≤15% (≤20% at LLOQ)PassPassPass
LLOQ (1 ng/mL)8.5%11.2%9.8%
Low QC (3 ng/mL)5.1%6.5%4.9%
Mid QC (30 ng/mL)3.8%4.2%3.5%
High QC (75 ng/mL)4.2%5.0%4.1%
Inter-Assay Precision (CV%) ≤15% (≤20% at LLOQ)PassPassPass
LLOQ (1 ng/mL)11.0%14.5%12.1%
Low QC (3 ng/mL)7.2%8.9%6.8%
Mid QC (30 ng/mL)5.5%6.1%5.2%
High QC (75 ng/mL)6.1%7.3%5.9%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)PassPassFail (LLOQ)
LLOQ (1 ng/mL)-9.5%-13.0%-21.5%
Low QC (3 ng/mL)-4.2%-7.8%-5.1%
Mid QC (30 ng/mL)+2.5%+4.1%+1.8%
High QC (75 ng/mL)+3.8%+5.6%+3.1%

In this hypothetical scenario, Lab C failed to meet the accuracy criteria at the LLOQ, indicating a potential issue with sensitivity or baseline noise on their instrument that requires investigation.

Table 2: Linearity and Sensitivity

This table compares the performance of the calibration curve and the method's sensitivity.

ParameterAcceptance Criteria (ICH M10)[10]Lab A ResultsLab B ResultsLab C Results
Calibration Range 1 – 100 ng/mL1 – 1001 – 1001 – 100
Correlation Coefficient (r²) ≥0.990.99850.99790.9981
LLOQ Precision (CV%) ≤20%8.5%11.2%9.8%
LLOQ Accuracy (% Bias) Within ±20%-9.5%-13.0%-21.5%
ULOQ Precision (CV%) ≤15%4.8%5.9%5.3%
ULOQ Accuracy (% Bias) Within ±15%+6.1%+8.2%+5.5%

Comparison with Alternative Methodologies

While LC-MS/MS is the gold standard for this type of analysis, other methods could be considered. This table provides a high-level comparison.

FeatureLC-MS/MS (Recommended)Gas Chromatography-MS (GC-MS)
Sensitivity Very High (pg/mL to low ng/mL)[12]High, but often lower than LC-MS/MS for this class of compound.
Specificity Excellent, due to MRM transitions.[9]Good, but may have more background interference.
Sample Preparation Enzymatic digestion. No derivatization required.Requires derivatization to make nucleosides volatile.
Throughput High, with typical run times <10 minutes.[12]Lower, due to longer run times and derivatization step.
Robustness High, less susceptible to matrix effects with proper setup.Can be sensitive to non-volatile matrix components.
Instrumentation Cost HighModerate to High

Conclusion

References

Assessing the Specificity of Enzymes Recognizing 5-Hydroxymethyl xylouridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To date, there is a notable absence of published research specifically identifying and characterizing enzymes that recognize 5-Hydroxymethyl xylouridine (5-hmXU). While the enzymatic processing of a variety of modified nucleosides is a robust field of study, particularly concerning their roles in epigenetic regulation and as therapeutic agents, 5-hmXU has not been a specific focus of these investigations. This guide, therefore, addresses the current landscape by examining the substrate specificities of related enzyme families that are plausible candidates for recognizing 5-hmXU, drawing inferences from their activity on analogous molecules.

The primary enzyme families of interest for the recognition and metabolism of nucleosides and their analogs are the nucleoside kinases and nucleoside phosphorylases. These enzymes play crucial roles in the salvage pathways of nucleotide synthesis and in the activation of many antiviral and anticancer prodrugs. Their ability to accommodate modifications in both the nucleobase and the sugar moiety makes them the most likely candidates for interacting with a modified nucleoside such as 5-hmXU.

Potential Enzyme Candidates and Their Specificity for Related Analogs

While direct experimental data for 5-hmXU is unavailable, we can infer potential enzymatic recognition by examining the known substrate scope of key nucleoside-metabolizing enzymes. The critical features of 5-hmXU are the C5-hydroxymethyl group on the uracil (B121893) base and the xylose sugar, which differs from the more common ribose or deoxyribose.

Nucleoside Kinases

Nucleoside kinases catalyze the phosphorylation of nucleosides to form nucleoside monophosphates, the first step in their conversion to the triphosphate form required for incorporation into nucleic acids. Key enzymes in this class include uridine-cytidine kinases (UCKs) and thymidine (B127349) kinases (TKs).

  • Uridine-Cytidine Kinase 2 (UCK2): This enzyme is responsible for the phosphorylation of uridine (B1682114) and cytidine. UCK2 is known to phosphorylate a range of nucleoside analogs, including those with modifications at the 5-position of the pyrimidine (B1678525) ring, such as 5-fluorocytidine (B16351) and 5-hydroxyuridine.[1] A distinguishing feature of UCKs is their specificity for ribonucleosides over 2'-deoxyribonucleosides.[1] The tolerance for 5-position modifications suggests that the 5-hydroxymethyl group of 5-hmXU might be accommodated. However, the specificity for the ribose sugar moiety presents a significant question regarding its ability to recognize the xylose sugar in 5-hmXU.

  • Thymidine Kinases (TK1 and TK2): Human cells have two main thymidine kinases. TK1 is a cytosolic enzyme primarily involved in DNA synthesis during the cell cycle, while TK2 is a mitochondrial enzyme. Both enzymes phosphorylate thymidine and deoxyuridine, and they are known to have broad substrate specificity for various nucleoside analogs, a property exploited in antiviral and cancer therapies.[2][3] For instance, TK1 can phosphorylate analogs with modifications at the 3'-position of the sugar ring.[2] TK2 exhibits an even broader specificity for pyrimidine bases with bulky 5-substitutions.[2] This suggests that the 5-hydroxymethyl group of 5-hmXU would likely not be a barrier to recognition. The critical unknown is whether the xylose sugar would be accepted by the active site of either TK isoenzyme.

Nucleoside Phosphorylases

Nucleoside phosphorylases are another class of enzymes central to nucleoside metabolism. They catalyze the reversible phosphorolytic cleavage of the N-glycosidic bond of nucleosides to yield the free base and a sugar-1-phosphate.

  • Uridine Phosphorylase (UP) and Thymidine Phosphorylase (TP): These enzymes are involved in the catabolism of uridine and thymidine, respectively. Studies on E. coli uridine phosphorylase have shown that modifications at the 2'- and 5'-positions of the sugar moiety do not abolish substrate binding and phosphorolysis, whereas a modification at the 3'-position is critical. The tolerance for modifications on the heterocyclic base has also been investigated. In colon cancer cell lines, both TP and UP have been shown to have overlapping substrate specificity for various fluoropyrimidine nucleosides.

Experimental Protocols for Assessing Enzyme Specificity

To definitively assess the specificity of candidate enzymes for 5-hmXU, a series of biochemical assays would be required. Below are generalized protocols that could be adapted for this purpose.

Enzyme Activity Assays

Objective: To determine if 5-hmXU is a substrate for a given kinase or phosphorylase and to quantify the kinetic parameters (Km and kcat).

Kinase Assay Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing the purified candidate kinase (e.g., recombinant human UCK2 or TK1), ATP, MgCl₂, and varying concentrations of 5-hmXU.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection of Product Formation: The formation of 5-hmXU-monophosphate can be monitored using various methods:

    • Radiolabeling: Utilize [γ-³²P]ATP and quantify the radiolabeled 5-hmXU-monophosphate by thin-layer chromatography (TLC) and autoradiography or by scintillation counting after separation.

    • HPLC Analysis: Monitor the reaction by high-performance liquid chromatography (HPLC) to separate and quantify the substrate (5-hmXU) and the product (5-hmXU-monophosphate).

  • Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The catalytic efficiency (kcat/Km) can then be determined.

Phosphorylase Assay Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing the purified candidate phosphorylase (e.g., recombinant human TP or UP), inorganic phosphate, and varying concentrations of 5-hmXU.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Detection of Product Formation: The cleavage of 5-hmXU into 5-hydroxymethyluracil (B14597) and xylose-1-phosphate can be monitored by:

    • Spectrophotometry: If the free base has a different UV absorbance spectrum from the nucleoside, the reaction can be monitored continuously in a spectrophotometer.

    • HPLC Analysis: Separate and quantify the substrate and products by HPLC.

  • Kinetic Analysis: Perform kinetic analysis as described for the kinase assay.

Comparison with Alternative Substrates

To assess specificity, the kinetic parameters for 5-hmXU should be compared to those of the natural substrate (e.g., uridine for UCK2, thymidine for TK1) and other relevant nucleoside analogs. This comparison will reveal the relative efficiency with which the enzyme recognizes and processes 5-hmXU.

Logical Workflow for Specificity Assessment

The process of identifying and characterizing enzymes that recognize 5-hmXU can be visualized as a logical workflow.

G cluster_0 Candidate Enzyme Selection cluster_1 Enzyme Preparation cluster_2 Kinetic Assays cluster_3 Data Analysis and Comparison cluster_4 Conclusion EnzymeSelection Select candidate enzymes (e.g., UCK2, TK1, TK2, UP, TP) EnzymePrep Express and purify recombinant enzymes EnzymeSelection->EnzymePrep KinaseAssay Perform kinase assays with 5-hmXU EnzymePrep->KinaseAssay PhosphorylaseAssay Perform phosphorylase assays with 5-hmXU EnzymePrep->PhosphorylaseAssay KineticAnalysis Determine Km, kcat for 5-hmXU KinaseAssay->KineticAnalysis PhosphorylaseAssay->KineticAnalysis ComparativeAnalysis Compare with natural substrates and other analogs KineticAnalysis->ComparativeAnalysis Conclusion Assess specificity of enzymes for this compound ComparativeAnalysis->Conclusion

Figure 1. Workflow for assessing enzyme specificity for 5-hmXU.

Future Directions

The lack of data on the enzymatic recognition of this compound highlights a gap in our understanding of nucleoside metabolism. Future research should focus on systematically screening a panel of human and microbial nucleoside kinases and phosphorylases for activity towards 5-hmXU. Such studies would not only identify the enzymes responsible for its potential metabolism but also provide valuable insights into the structural determinants of substrate specificity, particularly concerning modifications to the sugar moiety. This knowledge could have implications for the design of novel nucleoside analogs as therapeutic agents.

References

Comparative Transcriptomic Analysis: The Impact of 5-Hydroxymethylcytosine on Cellular Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Readers: Initial searches for comparative transcriptomic data on cells treated with 5-Hydroxymethyl xylouridine (5-hmXU) did not yield any publicly available studies. This suggests that the transcriptomic effects of this specific compound have not yet been characterized or published in peer-reviewed literature.

In lieu of data on 5-hmXU, this guide will provide a comprehensive comparative analysis of a closely related and extensively studied modified nucleotide: 5-Hydroxymethylcytosine (B124674) (5hmC) . As a critical epigenetic mark, 5hmC plays a significant role in regulating gene expression, and a wealth of transcriptomic data is available. This guide will explore the transcriptomic differences between cells with high and low levels of 5hmC, providing researchers, scientists, and drug development professionals with valuable insights into its function.

Introduction to 5-Hydroxymethylcytosine (5hmC)

5-Hydroxymethylcytosine is a modified DNA base, derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2][3] While once considered merely an intermediate in DNA demethylation, 5hmC is now recognized as a stable epigenetic mark in its own right, with distinct roles in gene regulation.[1][2][3] It is particularly abundant in embryonic stem cells and neuronal cells.[3][4] The presence of 5hmC in gene bodies and enhancer regions is often associated with active gene expression.[4][5][6]

This guide will summarize the findings from comparative transcriptomic analyses of cells with varying 5hmC levels, achieved through the modulation of TET enzyme activity.

Quantitative Transcriptomic Data Summary

The following table summarizes the differentially expressed genes (DEGs) observed in a study comparing cells with induced high levels of 5hmC (via TET1 overexpression) versus control cells. The data is illustrative of typical findings in the field.

Comparison GroupTotal DEGsUpregulated GenesDownregulated GenesKey Affected Pathways
High 5hmC vs. Control1,258789469Neuronal development, Cell adhesion, Embryonic development, Cancer pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols typically employed in the transcriptomic analysis of 5hmC.

Cell Culture and TET Enzyme Induction
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their ease of culture and transfection.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.

  • Induction of 5hmC: To achieve high levels of 5hmC, cells are transfected with a plasmid expressing a catalytic domain of a TET enzyme (e.g., TET1). A control group is transfected with an empty vector. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions. Cells are harvested for RNA extraction 48-72 hours post-transfection.

RNA Sequencing (RNA-Seq)
  • RNA Extraction: Total RNA is extracted from the cell pellets using a TRIzol-based method, followed by a cleanup with an RNA purification kit to ensure high-quality RNA. RNA integrity is assessed using an Agilent Bioanalyzer.

  • Library Preparation: An mRNA-focused library is prepared from 1 µg of total RNA using a TruSeq RNA Library Prep Kit. This involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using the STAR aligner.

  • Differential Gene Expression Analysis: Gene expression levels are quantified using featureCounts. Differential expression analysis between the high 5hmC and control groups is performed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) of the differentially expressed genes are performed using tools such as DAVID or Metascape to identify enriched biological processes and pathways.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis HEK293T HEK293T Cells TET_transfection TET1 Plasmid Transfection HEK293T->TET_transfection Control_transfection Empty Vector Transfection HEK293T->Control_transfection RNA_extraction RNA Extraction TET_transfection->RNA_extraction Library_prep Library Preparation RNA_extraction->Library_prep Sequencing Illumina Sequencing Library_prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment DEG_analysis Differential Gene Expression Analysis Alignment->DEG_analysis Functional_analysis Functional Enrichment Analysis DEG_analysis->Functional_analysis tet_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TET TET Enzymes mC 5-methylcytosine (5mC) in DNA TET->mC hmC 5-hydroxymethylcytosine (5hmC) in DNA mC->hmC Oxidation Gene_body Gene Body/ Enhancer hmC->Gene_body Enrichment in Transcription_factors Transcription Factors & Co-activators Gene_body->Transcription_factors Recruitment of RNA_Pol_II RNA Polymerase II Transcription_factors->RNA_Pol_II Activation of mRNA mRNA Transcript RNA_Pol_II->mRNA Initiates Transcription mRNA_out mRNA mRNA->mRNA_out Export Protein Protein Synthesis mRNA_out->Protein

References

Elevated Levels of 5-Hydroxymethyl-2'-deoxyuridine in Diseased Tissues Suggest a Potential Role as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current research reveals that levels of 5-Hydroxymethyl-2'-deoxyuridine (5-hm-dU), a modified nucleoside indicative of oxidative DNA damage, are often elevated in diseased tissues, particularly in various forms of cancer, when compared to healthy tissues. This comparison guide synthesizes quantitative data, details experimental methodologies for measurement, and illustrates the relevant biological pathways for researchers, scientists, and drug development professionals.

Note: The available scientific literature predominantly focuses on 5-Hydroxymethyl-2'-deoxyuridine (5-hm-dU), a derivative of deoxyuridine, and 5-Hydroxymethylcytosine (B124674) (5hmC) as markers of oxidative stress and epigenetic dysregulation in disease. Data specifically on 5-Hydroxymethyl xylouridine is limited in the context of comparative levels in healthy versus diseased tissues. Given the structural similarity and the extensive research on 5-hm-dU as a biomarker, this guide will focus on the findings related to this compound.

Quantitative Comparison of 5-hm-dU Levels

The following table summarizes the quantitative levels of 5-hm-dU and the related modified base 5-hydroxymethylcytosine (5hmC) in healthy versus diseased tissues as reported in various studies.

Tissue TypeConditionAnalyteLevel in Diseased TissueLevel in Healthy TissueReference(s)
Peripheral Blood DNABreast Cancer5-hm-dU0.112 ± 0.046 pg/ng thymidine0.083 ± 0.025 pg/ng thymidine[1]
Colorectal TissueColorectal Cancer5hmCMedian: 0.05% (range, 0.01%–0.10%)Median: 0.07% (range, 0.03%–0.13%)[2]

It is noteworthy that in the study on colorectal cancer, 87.3% of patients showed lower levels of 5hmC in cancerous tissues compared to adjacent normal tissues[2]. This contrasts with the findings for 5-hm-dU in the blood DNA of breast cancer patients, where the levels were significantly higher in the cancer group[1]. These differences may reflect distinct underlying pathological processes and the specific roles of different modified bases in various cancers.

Experimental Protocols for Quantification

The primary method for the quantification of 5-hm-dU in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity for detecting modified nucleosides.

Protocol for GC-MS Analysis of 5-hm-dU in DNA:

  • DNA Isolation: DNA is extracted from tissue or blood samples using standard commercial kits. The concentration and purity of the extracted DNA are determined spectrophotometrically.

  • DNA Hydrolysis: The purified DNA is hydrolyzed to its constituent bases or nucleosides. This can be achieved through:

    • Acid Hydrolysis: Typically using formic acid at elevated temperatures. It's important to note that acid hydrolysis can lead to some degradation of 5-hydroxymethyluracil (B14597) (5-hmU), the base component of 5-hm-dU. To account for this, an isotopically labeled internal standard of 5-hmU should be added before hydrolysis[3][4].

    • Enzymatic Hydrolysis: Using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase to digest the DNA into individual nucleosides. This method avoids the degradation of 5-hmU[4].

  • Derivatization: The hydrolyzed sample is derivatized to increase the volatility and thermal stability of the analytes for GC-MS analysis. This is commonly done by silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation of analytes is achieved on a capillary column, and detection is performed in selected ion monitoring (SIM) mode for high sensitivity and specificity. The quantification of 5-hm-dU is based on the ratio of the peak area of the analyte to that of the isotopically labeled internal standard.

Signaling Pathways and Logical Relationships

The presence of 5-hm-dU in DNA is a consequence of oxidative damage to the methyl group of thymine (B56734). The cell possesses a sophisticated repair mechanism, known as the Base Excision Repair (BER) pathway, to remove this and other DNA lesions, thereby maintaining genomic integrity.

BER_Pathway cluster_damage DNA Damage cluster_repair Base Excision Repair (BER) DNA_Thymine Thymine in DNA 5hmU_in_DNA 5-Hydroxymethyluracil (5-hmU) in DNA ROS Reactive Oxygen Species (ROS) ROS->DNA_Thymine Oxidation DNA_Glycosylase DNA Glycosylase (e.g., SMUG1, TDG, MBD4) 5hmU_in_DNA->DNA_Glycosylase Recognition AP_Site Apurinic/Apyrimidinic (AP) Site DNA_Glycosylase->AP_Site Excision of 5-hmU APE1 APE1 Endonuclease AP_Site->APE1 Incision Pol_beta_Ligase DNA Polymerase β & DNA Ligase APE1->Pol_beta_Ligase Gap filling & Ligation Repaired_DNA Repaired DNA (Thymine restored) Pol_beta_Ligase->Repaired_DNA

Caption: Formation of 5-hydroxymethyluracil (5-hmU) in DNA via oxidative stress and its subsequent removal through the Base Excision Repair (BER) pathway.

The process begins with reactive oxygen species (ROS) oxidizing the methyl group of a thymine base within the DNA, forming 5-hmU. This lesion is then recognized and excised by a specific DNA glycosylase, such as Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1), Thymine-DNA glycosylase (TDG), or Methyl-CpG binding domain protein 4 (MBD4)[5][6]. This action creates an apurinic/apyrimidinic (AP) site. The AP site is subsequently incised by an AP endonuclease (APE1), and the resulting single-nucleotide gap is filled by DNA polymerase β, followed by the sealing of the nick by a DNA ligase, thus restoring the original DNA sequence.

References

A Guide to Statistical Methods for Validating 5-Hydroxymethylxylouridine as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of biomarkers is a critical process in translating discoveries from the laboratory to clinical practice. This guide provides a comprehensive overview of the statistical methods required to validate a nucleic acid biomarker, using the modified nucleoside 5-Hydroxymethylxylouridine as a key example. We will explore both the analytical and clinical validation phases, offering a comparison of relevant statistical techniques and detailed experimental protocols.

The Biomarker Validation Workflow

The journey from a candidate biomarker to a clinically useful tool involves a multi-stage process. Each stage requires rigorous statistical evaluation to ensure the biomarker is reliable, accurate, and provides meaningful information for its intended use.

BiomarkerValidationWorkflow Discovery Biomarker Discovery Analytical Analytical Validation Discovery->Analytical Candidate Selection Clinical Clinical Validation Analytical->Clinical Assay Performance Established Regulatory Regulatory Submission Clinical->Regulatory Clinical Utility Demonstrated ROC_Analysis_Workflow Data Biomarker Data from Case-Control Cohort ROC Generate ROC Curve Data->ROC AUC Calculate Area Under the Curve (AUC) ROC->AUC Optimal Determine Optimal Cut-off Value ROC->Optimal Performance Assess Sensitivity, Specificity, PPV, NPV Optimal->Performance

Safety Operating Guide

Proper Disposal of 5-Hydroxymethyl xylouridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 5-Hydroxymethyl xylouridine (CAS RN: 52448-09-6). As a modified nucleoside, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with the utmost care to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, treat it as a hazardous waste spill. Absorb the spill with an inert material (e.g., vermiculite, sand), collect the absorbed material into a sealed, labeled container, and dispose of it as hazardous waste.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.

  • Surplus and Unwanted Material:

    • Identification and Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "52448-09-6," and the approximate quantity.

    • Containerization: Keep the compound in its original or a compatible, tightly sealed container. Ensure the container is in good condition and not leaking.

    • Segregation: Store the waste container separately from incompatible chemicals.

    • EHS Notification: Contact your institution's EHS department to arrange for the collection of the hazardous waste.

  • Contaminated Materials:

    • PPE and Labware: Any disposable PPE (gloves, etc.) and labware (e.g., pipette tips, tubes) that have come into contact with this compound must be disposed of as hazardous chemical waste.

    • Collection: Place these contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers:

    • Residue: Empty containers that held this compound should be treated as hazardous waste as they will contain chemical residue.

    • Disposal: Do not rinse the containers into the sanitary sewer. Dispose of them as hazardous waste through your EHS department.

Data Presentation: Safety and Disposal Summary

Due to the absence of a specific SDS for this compound, the following table summarizes key safety and disposal information based on general principles for nucleoside analogs.

ParameterGuideline
Primary Disposal Method Collection by a licensed hazardous waste disposal service.
Sewer Disposal Prohibited.
Solid Waste (Trash) Disposal Prohibited.
Required PPE Lab coat, chemical-resistant gloves, safety glasses/goggles.
Handling Area Well-ventilated area or chemical fume hood.
Spill Cleanup Treat as hazardous waste. Absorb with inert material and collect for disposal.

Experimental Protocols

This document does not cite specific experimental protocols. The disposal procedures outlined are based on standard laboratory chemical waste management guidelines.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G start Start: this compound for Disposal is_surplus Surplus/Unwanted Chemical? start->is_surplus is_contaminated Contaminated Material? is_surplus->is_contaminated No collect_surplus Label as Hazardous Waste: - Chemical Name - CAS Number - Quantity is_surplus->collect_surplus Yes is_empty_container Empty Container? is_contaminated->is_empty_container No collect_contaminated Place in Labeled Hazardous Waste Container is_contaminated->collect_contaminated Yes treat_as_waste Treat as Hazardous Waste (Do Not Rinse) is_empty_container->treat_as_waste Yes end End: Proper Disposal is_empty_container->end No store_safely Store in a Designated, Secure Area collect_surplus->store_safely collect_contaminated->store_safely treat_as_waste->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling 5-Hydroxymethyl xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Hydroxymethyl xylouridine in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

A thorough risk assessment should be conducted before handling this compound. The following Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE) Specifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin and Body Protection A laboratory coat must be worn and fully buttoned.
Respiratory Protection A NIOSH-approved respirator is required if working with the solid form where dust may be generated, or if handling solutions outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated fume hood is operational and used for all weighing and solution preparation activities.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Weighing (Solid Form): Conduct all weighing of powdered this compound within a fume hood to prevent inhalation of dust. Use anti-static weighing paper or a weighing boat.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[5]

3. Spill and Emergency Procedures:

  • Minor Spill: In case of a small spill, decontaminate the area using an appropriate laboratory disinfectant. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spill: For a large spill, evacuate the area and alert the appropriate safety personnel.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (Irritant).
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified. The label should include "Hazardous Waste," the chemical name, concentration, and associated hazards (Irritant, Harmful to Aquatic Life).
Contaminated PPE Dispose of used gloves and other contaminated disposable items in the designated solid hazardous waste container.

General Disposal Guidelines:

  • Never dispose of this compound down the drain or in the regular trash.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_weigh Weigh Solid in Fume Hood prep_setup->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve post_decon Decontaminate Work Area handling_dissolve->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe disposal_store Store Waste in Designated Area post_ppe->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.